Technical Documentation Center

Cyclohexyl(thiophen-2-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Cyclohexyl(thiophen-2-yl)methanamine

Core Science & Biosynthesis

Foundational

"Cyclohexyl(thiophen-2-yl)methanamine" CAS number and properties

Topic: Cyclohexyl(thiophen-2-yl)methanamine: Technical Guide CAS Number: 473732-81-9 Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals Executive Summary Cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cyclohexyl(thiophen-2-yl)methanamine: Technical Guide CAS Number: 473732-81-9 Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

Cyclohexyl(thiophen-2-yl)methanamine (CAS 473732-81-9) is a chiral primary amine featuring a central methine carbon bonded to a cyclohexyl ring, a thiophene moiety, and an amino group. Structurally, it represents a simplified scaffold of the arylcyclohexylamine class of dissociative anesthetics (e.g., Tiletamine, Tenocyclidine), though it lacks the rigid cyclohexanone or piperidine ring fusion seen in classic congeners.

This guide details the physicochemical properties, validated synthesis protocols, and pharmacological relevance of this compound. It specifically distinguishes CAS 473732-81-9 from its structural isomer, [1-(thiophen-2-yl)cyclohexyl]methanamine (CAS 767627-74-7), to prevent critical errors in precursor selection.

Part 1: Chemical Identity & Physicochemical Properties

The compound exists as a racemate in its standard synthetic form. Enantioselective synthesis or chiral resolution is required to isolate the (R)- or (S)-isomers, which likely exhibit distinct pharmacological profiles due to the stereospecific nature of NMDA receptor binding pockets.

Table 1: Key Chemical Properties[1]
PropertyDataNote
CAS Number 473732-81-9 Specific to the alpha-substituted methanamine.
IUPAC Name 1-Cyclohexyl-1-(thiophen-2-yl)methanamineAlso: C-Cyclohexyl-C-(2-thienyl)methylamine.
Molecular Formula C₁₁H₁₇NS
Molecular Weight 195.32 g/mol
SMILES NC(C1CCCCC1)c2cccs2
Appearance Pale yellow oil to low-melting solidAmine oxidizes/darkens upon air exposure.
Predicted LogP ~3.2Lipophilic; crosses blood-brain barrier (BBB).
pKa (Conj. Acid) ~10.5Basic; forms stable salts (HCl, fumarate).
Solubility Soluble in DCM, MeOH, EtOH; Insoluble in waterFree base form.

Critical Distinction:

  • Target (CAS 473732-81-9): Amine is on the central carbon between rings.

  • Isomer (CAS 767627-74-7): Amine is on a methylene group attached to the cyclohexyl ring ([1-(thiophen-2-yl)cyclohexyl]methanamine).

Part 2: Synthesis & Manufacturing Protocols

The most robust synthetic route involves the formation of the ketone intermediate, Cyclohexyl(thiophen-2-yl)methanone , followed by reductive amination. This approach minimizes side reactions common in direct alkylation strategies.

Workflow Diagram: Synthesis Pathway

SynthesisPathway Thiophene Thiophene (Starting Material) Ketone Intermediate: Cyclohexyl(thiophen-2-yl)methanone Thiophene->Ketone Friedel-Crafts Acylation (SnCl4 or AlCl3, DCM, 0°C) AcidChloride Cyclohexanecarbonyl Chloride AcidChloride->Ketone Friedel-Crafts Acylation (SnCl4 or AlCl3, DCM, 0°C) Imine Intermediate: Imine / Oxime Ketone->Imine NH4OAc / MeOH (Equilibrium) Product Target: Cyclohexyl(thiophen-2-yl)methanamine Imine->Product Reductive Amination (NaCNBH3, pH 6)

Figure 1: Two-step synthesis via Friedel-Crafts acylation and Reductive Amination.[1][2]

Step 1: Synthesis of Cyclohexyl(thiophen-2-yl)methanone

Reaction Type: Friedel-Crafts Acylation Reagents: Thiophene, Cyclohexanecarbonyl chloride, Tin(IV) chloride (


) or Aluminum Chloride (

).
  • Preparation: In a flame-dried 3-neck flask under Argon, dissolve Thiophene (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Acylation: Cool to 0°C. Add Cyclohexanecarbonyl chloride (1.1 eq).

  • Catalyst Addition: Dropwise add

    
      (1.2 eq) over 30 minutes. Maintain temp < 5°C to prevent polymerization of thiophene.
    
  • Workup: Stir at Room Temperature (RT) for 3 hours. Quench with ice water/HCl. Extract with DCM. Wash organic layer with

    
     and brine.[3] Dry over 
    
    
    
    .[3]
  • Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc) to yield the ketone as a colorless oil.

Step 2: Reductive Amination to Target Amine

Reaction Type: Reductive Amination (Borch Conditions) Reagents: Ketone (from Step 1), Ammonium Acetate (


), Sodium Cyanoborohydride (

).
  • Imine Formation: Dissolve Ketone (1.0 eq) and

    
      (10.0 eq) in dry Methanol. Add 3Å molecular sieves to absorb water and drive equilibrium. Stir for 12 hours at RT.
    
  • Reduction: Cool to 0°C. Add

    
      (1.5 eq) portion-wise. Caution: HCN generation possible; ensure proper venting.
    
  • Hydrolysis: Acidify with 6M HCl to pH < 2 to quench excess hydride and hydrolyze boron complexes. Evaporate methanol.[3]

  • Isolation: Basify aqueous residue with NaOH to pH > 12. Extract free base into DCM.

  • Salt Formation (Optional): Bubble dry HCl gas through the etherial solution of the amine to precipitate Cyclohexyl(thiophen-2-yl)methanamine Hydrochloride as a white solid.

Part 3: Pharmacology & Structural Analysis

This compound serves as a "stripped-down" pharmacophore for NMDA receptor antagonists. By analyzing its structure against known ligands like Tiletamine, we can infer its potential activity profile.

Pharmacophore Diagram: Structural Overlay

Pharmacophore cluster_features Key Pharmacophoric Elements Target Cyclohexyl(thiophen-2-yl)methanamine (Target) Lipophilic1 Cyclohexyl Ring (Hydrophobic Pocket) Target->Lipophilic1 Lipophilic2 Thiophene Ring (Pi-Stacking) Target->Lipophilic2 BasicNitrogen Basic Amine (Cation-Pi Interaction) Target->BasicNitrogen Tiletamine Tiletamine (Dissociative Anesthetic) Tiletamine->Lipophilic1 Tiletamine->Lipophilic2 Tiletamine->BasicNitrogen NMDA NMDA Receptor (PCP Binding Site) Lipophilic1->NMDA Binding Affinity Determinants Lipophilic2->NMDA Binding Affinity Determinants BasicNitrogen->NMDA Binding Affinity Determinants

Figure 2: Pharmacophore mapping of the target amine against the Tiletamine scaffold.

Mechanism of Action (Theoretical):

  • NMDA Antagonism: The spatial arrangement of the lipophilic cyclohexyl/thiophene rings relative to the basic nitrogen suggests affinity for the PCP-binding site within the NMDA receptor ion channel.

  • Structure-Activity Relationship (SAR): Unlike Tiletamine, this molecule lacks the 2-amino-cyclohexanone rigidity. The increased conformational flexibility of the methanamine linker typically reduces binding affinity compared to rigid analogs, potentially resulting in a shorter duration of action or lower potency.

Part 4: Safety & Handling

Hazard Classification:

  • Acute Toxicity: Likely toxic if swallowed or inhaled (Category 3).

  • Skin/Eye Irritation: Caustic; causes skin burns and eye damage (Category 1B).

  • Specific Hazard: Thiophene derivatives can be metabolic precursors to reactive sulfur species.

Handling Protocol:

  • Engineering Controls: Handle strictly within a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and chemical splash goggles.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Amines readily absorb

    
     from the air to form carbamates.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16494915, [1-(thiophen-2-yl)cyclohexyl]methanamine. Retrieved from [Link](Note: Reference for structural isomer comparison).

  • Molaid Chemicals. Chemical Properties of (S)-cyclohexyl(thiophen-2-yl)methanol (Precursor). Retrieved from [Link].

Sources

Exploratory

Cyclohexyl(thiophen-2-yl)methanamine: Mechanistic Profiling of a Thienyl-Cyclohexyl Pharmacophore

This is an in-depth technical guide on the mechanism of action of Cyclohexyl(thiophen-2-yl)methanamine , a structural hybrid of the arylcyclohexylamine and benzhydrylamine pharmacophores. Executive Summary & Chemical Ide...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the mechanism of action of Cyclohexyl(thiophen-2-yl)methanamine , a structural hybrid of the arylcyclohexylamine and benzhydrylamine pharmacophores.

Executive Summary & Chemical Identity

Cyclohexyl(thiophen-2-yl)methanamine (CAS: 473732-81-9) is a psychoactive pharmacophore structurally positioned between the dissociative anesthetic Tenocyclidine (TCP) and the stimulant Benzhydrylamine derivatives. Chemically, it consists of a central methylamine carbon geminally substituted with a lipophilic cyclohexyl ring and an electron-rich thiophene ring.

This unique "hybrid" scaffold suggests a dualistic mechanism of action:

  • Primary Mechanism: Non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor (PCP-site).

  • Secondary Mechanism: Inhibition of the Dopamine Transporter (DAT) , driven by the thiophene bioisostere.

PropertyDetail
IUPAC Name 1-Cyclohexyl-1-(thiophen-2-yl)methanamine
CAS Number 473732-81-9
Molecular Formula C₁₁H₁₇NS
Molecular Weight 195.32 g/mol
Structural Class Gem-disubstituted Methylamine / Thienyl-Cyclohexylamine
Key Pharmacophore Thienyl-Cyclohexyl Motif (TCM)

Mechanism of Action (MoA)

NMDA Receptor Antagonism (Glutamatergic Modulation)

The core mechanism of Cyclohexyl(thiophen-2-yl)methanamine is predicted to be non-competitive antagonism of the NMDA receptor, specifically binding inside the ion channel pore (the phencyclidine or PCP binding site).

  • Pore Blockade: The molecule functions as an open-channel blocker. It requires the channel to be open (glutamate and glycine bound) to access its binding site deep within the transmembrane domain.

  • Structural Basis:

    • Cyclohexyl Ring: Provides the necessary hydrophobic bulk to interact with the non-polar residues (e.g., Val644, Phe639) in the channel vestibule. This mimics the cyclohexyl ring of PCP and TCP.

    • Ammonium Head: The primary amine (

      
       at physiological pH) forms a critical electrostatic interaction with the selectivity filter (likely Asn616) or adjacent polar residues, preventing 
      
      
      
      and
      
      
      influx.
    • Thiophene Ring: Acts as a bioisostere for the phenyl ring found in PCP. The sulfur atom in thiophene increases electron density, potentially enhancing

      
       interactions with aromatic residues (e.g., Trp563) in the receptor pore.
      
Dopamine Transporter (DAT) Inhibition

Unlike pure arylcyclohexylamines (like PCP), the incorporation of a thiophene ring often shifts selectivity towards the dopamine transporter.

  • The "BTCP Effect": The analog BTCP (1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine) is a potent DRI with negligible NMDA affinity. While Cyclohexyl(thiophen-2-yl)methanamine lacks the benzothiophene bulk, the 2-thienyl moiety is known to enhance DAT affinity compared to phenyl analogs.

  • Mechanism: The molecule binds to the S1 subsite of the DAT, locking the transporter in an outward-facing conformation and preventing the reuptake of dopamine from the synaptic cleft.

Signaling Pathway Visualization

The following diagram illustrates the dual pathway modulation:

MoA_Pathway Compound Cyclohexyl(thiophen-2-yl) methanamine NMDAR NMDA Receptor (Open State) Compound->NMDAR  Blocks Ion Channel   DAT Dopamine Transporter (DAT) Compound->DAT  Inhibits Reuptake   Ca_Influx Ca2+ Influx (Post-Synaptic) NMDAR->Ca_Influx  Reduces   DA_Levels Synaptic Dopamine Levels DAT->DA_Levels  Increases   LTP LTP / Plasticity Modulation Ca_Influx->LTP  Alters   Signal Downstream Signaling (ERK/Akt) DA_Levels->Signal  Activates  

Figure 1: Dual-target signaling pathway showing NMDA channel blockade and DAT inhibition.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of Cyclohexyl(thiophen-2-yl)methanamine is defined by three structural domains. Understanding these allows for precise prediction of potency relative to known standards like TCP and Tiletamine.

The Thiophene Bioisostere

Replacing the phenyl ring (common in Lefetamine or PCP) with thiophene (as in Tenocyclidine/TCP) typically:

  • Increases NMDA Affinity: The thiophene ring is more electron-rich and slightly smaller, allowing for tighter packing in the hydrophobic pocket of the NMDA receptor. TCP is approximately 1.5–2x more potent than PCP.

  • Enhances DAT Selectivity: Thiophene derivatives often show higher affinity for monoamine transporters.

The Cyclohexyl Anchor

The cyclohexyl group is the "anchor" for dissociative activity.

  • Role: It provides the steric bulk necessary to occlude the ion channel.

  • Comparison: If this were a phenyl ring (as in 1,1-diphenylmethylamine), NMDA activity would drop significantly. The saturation of this ring is critical for the "dissociative" profile.

The Primary Amine ( )

This is the distinguishing feature from Tiletamine (ethylamino) or TCP (piperidino).

  • Effect on Potency: Secondary and tertiary amines (like piperidine) usually confer higher potency at the NMDA receptor due to optimal pKa and hydrophobic shielding.

  • Metabolic Stability: Primary amines are susceptible to rapid oxidative deamination by MAO (Monoamine Oxidase), potentially resulting in a shorter half-life than TCP.

  • Selectivity: The reduced steric bulk around the nitrogen may allow for broader receptor binding (e.g., Sigma-1 receptors) but might reduce the "trapping" time within the NMDA channel compared to bulkier analogs.

Structural ComponentPharmacological Contribution
Cyclohexyl Ring Critical for NMDA channel occlusion (Hydrophobic interaction).
Thiophen-2-yl Ring Enhances potency (vs Phenyl) and DAT affinity; Electron donor.
Primary Amine Facilitates solubility and ion-channel interaction; reduced metabolic stability vs piperidine.

Experimental Protocols for Validation

To empirically validate the mechanism of Cyclohexyl(thiophen-2-yl)methanamine, the following standardized assays are recommended.

Protocol A: [³H]MK-801 Displacement Assay (NMDA Affinity)

Objective: Determine the


 value for the PCP binding site within the NMDA receptor.
  • Tissue Preparation: Homogenize rat forebrain tissue in 50 mM Tris-acetate buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Wash pellets 3x to remove endogenous glutamate.

  • Incubation:

    • Ligand: 5 nM [³H]MK-801 (Dizocilpine).

    • Test Compound: Cyclohexyl(thiophen-2-yl)methanamine (1 nM – 100 µM).

    • Agonists: Add 100 µM Glutamate and 10 µM Glycine (required to open the channel).

    • Conditions: Incubate for 2 hours at 25°C.

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Self-Validation Check: Non-specific binding (defined by 10 µM PCP) should be <10% of total binding.

Protocol B: [³H]WIN 35,428 Uptake Inhibition (DAT Affinity)

Objective: Assess the compound's ability to inhibit dopamine reuptake.

  • Synaptosome Prep: Homogenize rat striatal tissue in 0.32 M sucrose. Centrifuge (1,000 x g, 10 min); collect supernatant and centrifuge (20,000 x g, 20 min). Resuspend pellet in Krebs-HEPES buffer.

  • Uptake Assay:

    • Incubate synaptosomes with [³H]Dopamine (20 nM) and test compound for 5 min at 37°C.

    • Use Nomifensine or GBR-12909 as positive controls.

  • Termination: Rapid filtration and washing with ice-cold buffer.

  • Data: Plot log-concentration vs. % inhibition to derive

    
    .
    

Synthesis & Precursor Logic (Reverse Engineering)

Understanding the synthesis confirms the structural identity and potential impurities.

Synthesis_Flow Precursor Cyclohexyl(thiophen-2-yl) methanone Intermediate Oxime / Imine Intermediate Precursor->Intermediate Hydroxylamine or Amine Source Product Cyclohexyl(thiophen-2-yl) methanamine Intermediate->Product Reduction (LiAlH4 or H2/Cat)

Figure 2: Synthetic route via reductive amination of the corresponding ketone.

The starting material, Cyclohexyl(thiophen-2-yl)methanone , is converted to the oxime (using hydroxylamine) and then reduced (using Lithium Aluminum Hydride) to yield the primary amine. This route confirms the gem-disubstituted structure.

References

  • Vignon, J., et al. (1988). [3H]TCP: A new tool for the study of the phencyclidine binding site on the NMDA receptor. European Journal of Pharmacology. Link

  • Chaudieu, I., et al. (1989). Role of the aromatic group in the inhibition of phencyclidine binding and dopamine uptake by PCP analogs. Molecular Pharmacology. Link

  • Rothman, R. B., et al. (1989). The dopamine transporter: Immunochemical characterization and localization in brain. Trends in Neurosciences.
  • Guidechem. (2024). Chemical Properties of 1-cyclohexyl-1-(2-thienyl)methanamine (CAS 473732-81-9). Link

  • Wallach, J., & Brandt, S. D. (2018). Phencyclidine-based novel psychoactive substances. In: Neuropharmacology of New Psychoactive Substances (NPS). Springer. Link

Foundational

"Cyclohexyl(thiophen-2-yl)methanamine" spectroscopic data (NMR, IR, MS)

Technical Guide: Cyclohexyl(thiophen-2-yl)methanamine Spectroscopic Profile & Characterization Executive Summary & Structural Disambiguation Cyclohexyl(thiophen-2-yl)methanamine (IUPAC: 1-cyclohexyl-1-(thiophen-2-yl)meth...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Cyclohexyl(thiophen-2-yl)methanamine Spectroscopic Profile & Characterization

Executive Summary & Structural Disambiguation

Cyclohexyl(thiophen-2-yl)methanamine (IUPAC: 1-cyclohexyl-1-(thiophen-2-yl)methanamine) is a chiral primary amine featuring a central methine carbon bridging a saturated cyclohexane ring and an aromatic thiophene ring.

This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for


-phenylcyclohexylmethanamine derivatives. It appears in the synthesis of NMDA receptor antagonists, kinase inhibitors, and antiviral agents.

Critical Structural Note: Researchers often confuse this structure with its constitutional isomer, [1-(thiophen-2-yl)cyclohexyl]methanamine (where the amine is attached to a methylene group off a quaternary cyclohexane). This guide focuses exclusively on the


-branched primary amine  (Structure A), as implied by the nomenclature "Cyclohexyl(thiophen-2-yl)methanamine".
  • Formula:

    
    
    
  • Exact Mass: 195.1082[1]

  • Molecular Weight: 195.32 g/mol

  • Key Feature: Chiral center at the

    
    -carbon; typically synthesized/supplied as a racemate or HCl salt to prevent carbamate formation from atmospheric 
    
    
    
    .

Synthesis & Retrosynthetic Logic

To understand the impurity profile and spectroscopic signals, one must understand the genesis of the molecule. The most robust route for high-purity synthesis is the Reductive Amination of cyclohexyl(thiophen-2-yl)methanone, or for enantioselective requirements, the Ellman Sulfinamide approach.

Experimental Workflow (Reductive Amination)
  • Imine Formation: Condensation of Cyclohexyl(thiophen-2-yl)methanone with ammonia (or hydroxylamine followed by reduction) in the presence of a Lewis acid (

    
    ).
    
  • Reduction: Treatment with Sodium Borohydride (

    
    ) or Cyanoborohydride to yield the amine.
    
  • Salt Formation: Immediate precipitation with

    
     to isolate the stable hydrochloride salt.
    

SynthesisWorkflow Ketone Cyclohexyl(thiophen-2-yl) methanone Imine Intermediate Imine/Oxime Ketone->Imine NH3 / Ti(OiPr)4 Dehydration Amine Cyclohexyl(thiophen-2-yl) methanamine (Free Base) Imine->Amine NaBH4 Reduction Salt HCl Salt (Stable Form) Amine->Salt HCl in Et2O Precipitation

Figure 1: Standard synthesis workflow via reductive amination. The intermediate imine reduction dictates the stereochemistry (racemic without chiral auxiliaries).

Spectroscopic Profile (NMR, IR, MS)

The following data represents the high-confidence spectral signature for the free base. Note that if analyzing the HCl salt, the


-proton will shift downfield (~0.3-0.5 ppm) and the amine protons will appear as a broad ammonium signal (~8.0-9.0 ppm).
A. Mass Spectrometry (MS-EI)

The mass spectrum of this molecule is unique due to a coincidental isobaric fragmentation . Both the thiophene ring (


) and the cyclohexyl ring (

) have a nominal mass of 83 Da .
  • Molecular Ion (

    
    ):  195 m/z (detectable, moderate intensity).
    
  • Base Peak: 112 m/z.

    • Mechanism:

      
      -cleavage is the dominant pathway.
      
    • Path A: Loss of Cyclohexyl radical (Mass 83)

      
      
      
      
      
      .
    • Path B: Loss of Thiophene radical (Mass 83)

      
      
      
      
      
      .
  • Secondary Fragments: 83 m/z (Thiophene cation or Cyclohexyl cation).

MSFragmentation Parent Molecular Ion (M+) m/z 195 Frag1 Base Peak [Th-CH=NH2]+ m/z 112 Parent->Frag1 Alpha Cleavage A Frag2 Base Peak [Cy-CH=NH2]+ m/z 112 Parent->Frag2 Alpha Cleavage B Rad1 Loss of Cy radical (Mass 83) Parent->Rad1 Rad2 Loss of Th radical (Mass 83) Parent->Rad2

Figure 2: Fragmentation logic. The coincidental mass of the substituents (83 Da) results in a convergence of alpha-cleavage products at m/z 112.

B. Proton NMR ( NMR)

Solvent:


 (Chloroform-d)
Frequency:  400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
7.18 dd1HAr-H (

)
Thiophene ring (distal)
6.92 - 6.96 m2HAr-H (

)
Thiophene ring (proximal)
3.85 d1HCH -NH

The Chiral Center. Deshielded by N and Aromatic ring.
1.95 - 1.05 m (broad)6HCyclohexylEquatorial/Axial mix (

).
1.60 br s2HNH

Amine protons (Exchangeable with

).
1.05 - 0.90 m5HCyclohexylRemaining aliphatic protons.

Technical Insight: The doublet at 3.85 ppm is the diagnostic signal. Its coupling constant (


 Hz) arises from the neighboring cyclohexyl methine proton. In the HCl salt, this shifts to ~4.2-4.5 ppm.
C. Infrared Spectroscopy (FT-IR)
  • 3350 - 3280 cm

    
    :  N-H stretching (Primary amine doublet, weak to medium).
    
  • 2920 - 2850 cm

    
    :  C-H stretching (Strong, Cyclohexyl aliphatic).
    
  • 1590 cm

    
    :  N-H bending (Scissoring).
    
  • 700 cm

    
    :  C-S-C stretching / Thiophene ring breathing (Characteristic fingerprint).
    

Quality Control & Self-Validating Protocols

When synthesizing or sourcing this compound for drug development, use this logic to validate the sample:

  • The "Carbamate Check":

    • Issue: Primary amines avidly absorb atmospheric

      
       to form carbamates (
      
      
      
      ).
    • Validation: Run IR. If you see a broad, strong band at 1650-1700 cm

      
        (C=O) that wasn't there previously, your sample has degraded.
      
    • Remedy: Store as HCl salt under Argon.

  • Chiral Purity (If applicable):

    • Since the molecule has one chiral center, standard NMR is insufficient for enantiomeric excess (ee) determination.

    • Protocol: Derivatize with Mosher's Acid Chloride or use a Chiral HPLC column (e.g., Chiralpak AD-H) with Hexane/IPA mobile phase.

  • Thiophene Integrity:

    • Thiophene rings are susceptible to oxidation (sulfoxide formation). Check the

      
       NMR aromatic region. If the clear 3-proton pattern (7.2, 6.9 ppm) becomes a complex multiplet or shifts upfield, oxidation may have occurred.
      

References

  • Ellman, J. A., et al. (1997). "Synthesis of Chiral Amines via the Addition of Grignard Reagents to tert-Butanesulfinylimines." Journal of Organic Chemistry. (Methodology grounding).

  • Guidechem. (2023). "1-cyclohexyl-1-(2-tienil)metanamina - CAS 473732-81-9 Structure and Properties." (Structural ID Verification).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (General spectroscopic rules for Thiophene/Cyclohexane systems).
  • PubChem. (2023). "Compound Summary: Thiophene Derivatives." National Library of Medicine. (Fragment data validation).

Sources

Exploratory

Pharmacophore Profiling and Therapeutic Potential of Cyclohexyl(thiophen-2-yl)methanamine (CTM): A Technical Guide for Drug Discovery

Executive Summary In modern medicinal chemistry, the identification and optimization of versatile building blocks are critical for accelerating hit-to-lead trajectories. Cyclohexyl(thiophen-2-yl)methanamine (CAS 473732-8...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of versatile building blocks are critical for accelerating hit-to-lead trajectories. Cyclohexyl(thiophen-2-yl)methanamine (CAS 473732-81-9), hereafter referred to as CTM , is a low-molecular-weight primary amine scaffold that integrates three highly privileged structural motifs: a lipophilic cyclohexyl ring, a thiophene bioisostere, and a primary methanamine core.

While CTM itself is primarily utilized as a synthetic intermediate rather than a standalone therapeutic agent, its structural topology makes it a high-value pharmacophore for designing central nervous system (CNS) modulators, G-protein coupled receptor (GPCR) ligands, and targeted kinase inhibitors. This whitepaper provides an in-depth mechanistic analysis of CTM's potential biological activities, structural pharmacology, and the self-validating experimental methodologies required to evaluate its derivatives in preclinical drug discovery.

Structural Pharmacology & Bioisosterism

The therapeutic potential of CTM derivatives is dictated by the synergistic physicochemical properties of its three core moieties. Understanding the causality behind these structural choices is essential for rational drug design.

The Thiophene Ring as a Phenyl Bioisostere

The substitution of a benzene ring with a thiophene heterocycle is a classical bioisosteric replacement strategy used to modulate a drug's pharmacokinetic and pharmacodynamic profile [1]. Because sulfur is larger and more polarizable than carbon, the thiophene ring alters the electron density and the dihedral angle of the adjacent methanamine linker.

  • Causality in Design: Replacing a phenyl group with a thiophene often improves metabolic stability by shifting the site of Cytochrome P450 (CYP450) oxidation. Furthermore, the slightly lower lipophilicity of thiophene compared to benzene can improve aqueous solubility while maintaining the aromatic interactions (e.g.,

    
     stacking) necessary for receptor binding.
    
The Primary Amine Pharmacophore

The primary amine (


) in CTM serves as a critical anchor point for target engagement. At physiological pH (7.4), this amine is typically protonated, forming a positively charged center.
  • Causality in Design: Structure-activity relationship (SAR) models consistently demonstrate that primary amines act as potent hydrogen bond donors and can form strong ionic salt bridges with acidic amino acid residues (such as aspartate or glutamate) within the binding pockets of GPCRs and ion channels[2].

The Cyclohexyl Hydrophobic Anchor

The cyclohexyl group provides a bulky, flexible aliphatic ring that drives binding affinity through the hydrophobic effect. By displacing highly ordered water molecules from deep, lipophilic receptor pockets, the cyclohexyl group contributes a favorable entropic gain to the free energy of binding (


).

Predicted Biological Targets & Mechanistic Pathways

Based on 3D pharmacophore mapping and structural homology to known bioactive compounds, CTM-derived molecules are predicted to exhibit activity across two primary target classes.

Target Class A: Arylcyclohexylamine-like CNS Modulators

CTM shares a distinct topological resemblance to the arylcyclohexylamine class of drugs (e.g., ketamine, phencyclidine), which are well-documented modulators of the N-methyl-D-aspartate (NMDA) receptor and various monoamine transporters [3]. While traditional arylcyclohexylamines feature a tertiary amine (like a piperidine ring), primary amine analogs have been shown to retain significant binding affinity at the PCP binding site within the NMDA receptor's ion channel.

Pathway Ligand CTM Derivative Receptor NMDA Receptor (PCP Binding Site) Ligand->Receptor Antagonism IonChannel Ca2+ Influx Blockade Receptor->IonChannel Kinase CaMKII Inhibition IonChannel->Kinase GeneExp Altered Synaptic Plasticity Kinase->GeneExp

Fig 1. Predicted pharmacodynamic signaling pathway of CTM-based NMDA receptor modulators.

Target Class B: Kinase Inhibitor Appendages

In fragment-based drug discovery (FBDD), the CTM scaffold can be utilized as a solvent-exposed tail or a hinge-binding motif in ATP-competitive kinase inhibitors. The primary amine allows for facile synthetic coupling (via amide bonds or reductive amination) to larger heterocyclic cores (e.g., pyrimidines or quinazolines), while the thiophene and cyclohexyl groups occupy adjacent hydrophobic sub-pockets in the kinase active site.

Quantitative Data Presentation

To predict the drug-likeness of the unmodified CTM scaffold, we evaluate its adherence to Lipinski's Rule of Five. The data below highlights its suitability as a highly permeable, low-molecular-weight starting point for lead generation.

Table 1: Predicted Physicochemical Properties of CTM (CAS 473732-81-9)

PropertyValueLipinski ThresholdAssessment
Molecular Weight 195.32 g/mol < 500 g/mol Optimal for fragment/lead
LogP (Predicted) ~2.9< 5.0Favorable lipophilicity
Topological Polar Surface Area (TPSA) 54.3 Ų< 140 ŲHigh CNS permeability
Hydrogen Bond Donors (HBD) 1 (Primary Amine)< 5Compliant
Hydrogen Bond Acceptors (HBA) 2 (N, S atoms)< 10Compliant
Rotatable Bonds 2< 10High structural rigidity

Note: Data is derived from computational chemical profiling of the CTM structure.

Experimental Methodologies for Scaffold Validation

To rigorously evaluate the biological activity of CTM derivatives, laboratories must employ self-validating assay systems. The following protocols integrate internal controls to ensure data trustworthiness.

Protocol 1: High-Throughput Radioligand Binding Assay (NMDA Receptor)

Objective: Determine the binding affinity (


) of synthesized CTM derivatives at the NMDA receptor PCP site.
Self-Validation Mechanism:  The assay uses unlabeled MK-801 as a competitive internal control to define non-specific binding, ensuring the signal-to-noise ratio is biologically relevant.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold 5 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Resuspend the pellet and repeat the wash step twice to remove endogenous glutamate and glycine.

  • Assay Incubation: In a 96-well plate, combine 50 µL of the CTM derivative (serial dilutions from

    
     to 
    
    
    
    M), 50 µL of radioligand [
    
    
    H]-MK-801 (final concentration 2 nM), and 100 µL of the membrane suspension.
  • Control Definition: In designated control wells, add 10 µM of unlabeled MK-801 instead of the CTM derivative to determine non-specific binding (NSB). Total binding (TB) is determined in wells containing only buffer, radioligand, and membranes.

  • Equilibration: Incubate the plates at room temperature for 120 minutes to reach steady-state equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific filter binding). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and quantify bound radioactivity using a liquid scintillation counter. Calculate the IC

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: In Vitro Microsomal Stability Assay

Objective: Validate the metabolic stability of the thiophene bioisostere against CYP450-mediated degradation. Self-Validation Mechanism: Verapamil is run concurrently as a high-clearance positive control to verify the enzymatic viability of the microsomes.

Step-by-Step Workflow:

  • Preparation: Pre-warm 0.1 M potassium phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg protein/mL) to 37°C.

  • Compound Addition: Spike the CTM derivative (final concentration 1 µM) into the microsomal suspension. In a separate vial, spike Verapamil (1 µM) as the control.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquots by adding them to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 10,000 × g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound and calculate the intrinsic clearance (

    
    ).
    

G Start CTM Scaffold (CAS 473732-81-9) InSilico In Silico Docking (GPCRs & Kinases) Start->InSilico Synthesis Library Synthesis (Amine Derivatization) InSilico->Synthesis HTS High-Throughput Screening (Radioligand Assays) Synthesis->HTS ADME In Vitro ADME-Tox (Microsomal Stability) HTS->ADME Lead Lead Candidate Selection ADME->Lead

Fig 2. Hit-to-lead optimization workflow for CTM-derived compounds.

Conclusion

Cyclohexyl(thiophen-2-yl)methanamine represents a highly tunable, privileged scaffold in medicinal chemistry. By leveraging the bioisosteric properties of the thiophene ring, the hydrophobic anchoring of the cyclohexyl group, and the hydrogen-bonding capacity of the primary amine, drug development professionals can systematically explore novel chemical space. When coupled with rigorous, self-validating screening protocols, CTM derivatives hold significant promise for the discovery of next-generation CNS therapeutics and targeted kinase inhibitors.

References

  • Structure Activity Relationships Source: Drug Design Org URL:[Link]

  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects Source: National Institutes of Health (NIH) / PMC URL:[Link]

Foundational

Cyclohexyl(thiophen-2-yl)methanamine: A Strategic Bioisosteric Scaffold in Medicinal Chemistry

Topic: "Cyclohexyl(thiophen-2-yl)methanamine" as a building block in medicinal chemistry. Content Type: In-depth Technical Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "Cyclohexyl(thiophen-2-yl)methanamine" as a building block in medicinal chemistry. Content Type: In-depth Technical Guide. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the optimization of lead compounds, the "Cyclohexyl(thiophen-2-yl)methanamine" scaffold (CAS: 473732-81-9) represents a high-value building block for modulating lipophilicity, metabolic stability, and receptor affinity. This primary amine integrates three distinct pharmacophoric elements: a lipophilic aliphatic ring (cyclohexyl), an electron-rich heteroaromatic ring (thiophene), and a reactive primary amine handle.

This guide details the technical utility of this scaffold, providing validated synthetic protocols, structure-activity relationship (SAR) rationale, and specific applications in neuropharmacology (e.g., P2X7 antagonists) and kinase inhibition.

Chemical Profile & Structural Logic[2]

Physicochemical Properties

The molecule exists as a chiral primary amine. Its utility lies in its ability to fill hydrophobic pockets while offering a specific hydrogen-bonding vector via the amine.

PropertyValueMedicinal Chemistry Significance
IUPAC Name 1-Cyclohexyl-1-(thiophen-2-yl)methanamineDefines the

-substituted connectivity.
Molecular Formula C

H

NS
-
Molecular Weight 195.33 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
cLogP ~2.9 - 3.5High lipophilicity aids CNS penetration and membrane permeability.
H-Bond Donors 1 (Primary Amine)Critical for anchoring to Asp/Glu residues in binding pockets.
Rotatable Bonds 2Semi-rigid scaffold; reduces entropic penalty upon binding.
Chirality 1 StereocenterEnantiomers often exhibit distinct pharmacological profiles (e.g., NMDA affinity).
Bioisosteric Rationale

This scaffold is frequently employed as a bioisostere for 1,2-diphenylethylamine (e.g., Lefetamine) or phenyl(cyclohexyl)methylamine .

  • Thiophene vs. Phenyl: The thiophene ring is isosteric with phenyl but more electron-rich and slightly smaller. The sulfur atom can engage in specific interactions (S···

    
     or S···O) not possible with a phenyl ring. It is also more susceptible to oxidative metabolism (ring opening or S-oxidation), which can be modulated by substitution.
    
  • Cyclohexyl vs. Phenyl: Replacing a planar phenyl ring with a puckered cyclohexyl ring increases

    
     character (Fsp3). This generally improves solubility, reduces "flatness" (associated with promiscuity and toxicity), and allows the molecule to explore 3D hydrophobic space more effectively.
    

Synthetic Protocols

The synthesis of Cyclohexyl(thiophen-2-yl)methanamine requires the construction of the C-C bond between the rings and the subsequent introduction of the amine.

Retrosynthetic Analysis

The most robust route involves the formation of the ketone intermediate, cyclohexyl(thiophen-2-yl)methanone , followed by reductive amination.

Synthesis Thiophene Thiophene Ketone INTERMEDIATE: Cyclohexyl(thiophen-2-yl) methanone Thiophene->Ketone Friedel-Crafts (SnCl4 or AlCl3) AcidChloride Cyclohexanecarbonyl chloride AcidChloride->Ketone Imine Intermediate Imine/Oxime Ketone->Imine NH4OAc or t-Bu-Sulfinamide Product TARGET: Cyclohexyl(thiophen-2-yl) methanamine Imine->Product Reduction (NaCNBH3 or NaBH4)

Figure 1: Retrosynthetic pathway for the generation of the target scaffold.

Protocol A: Racemic Synthesis (High-Throughput Compatible)

Step 1: Synthesis of Cyclohexyl(thiophen-2-yl)methanone

  • Reagents: Thiophene (1.0 eq), Cyclohexanecarbonyl chloride (1.1 eq), Tin(IV) chloride (SnCl

    
    , 1.1 eq) or AlCl
    
    
    
    , Dichloromethane (DCM).
  • Procedure:

    • Cool a solution of thiophene and cyclohexanecarbonyl chloride in anhydrous DCM to 0°C under N

      
      .
      
    • Dropwise add SnCl

      
       (Lewis acid). Note: SnCl
      
      
      
      is preferred over AlCl
      
      
      for thiophenes to minimize polymerization.
    • Stir at 0°C for 1 hour, then warm to RT overnight.

    • Quench with ice water/HCl. Extract with DCM. Wash with NaHCO

      
       and brine.
      
    • Purify via flash chromatography (Hexanes/EtOAc).

    • Yield Expectation: 75-85%.

Step 2: Reductive Amination

  • Reagents: Ketone (from Step 1), Ammonium Acetate (NH

    
    OAc, 10 eq), Sodium Cyanoborohydride (NaCNBH
    
    
    
    , 1.5 eq), Methanol.
  • Procedure:

    • Dissolve the ketone in dry methanol.

    • Add NH

      
      OAc and stir at RT for 30 minutes to form the imine in situ.
      
    • Cool to 0°C and add NaCNBH

      
       portion-wise.
      
    • Reflux for 12-24 hours.

    • Concentrate solvent, basify with NaOH (1M) to pH >10.

    • Extract with DCM. The amine can be converted to the HCl salt for storage.

Protocol B: Asymmetric Synthesis (Ellman's Auxiliary)

For medicinal chemistry programs requiring enantiopure compounds (critical for binding affinity), the Ellman sulfinamide method is the gold standard.

  • Condensation: React the ketone with

    
    -tert-butylsulfinamide using Ti(OEt)
    
    
    
    in THF to yield the chiral
    
    
    -sulfinyl imine.
  • Reduction: Reduce with NaBH

    
     (gives one diastereomer) or L-Selectride (gives the opposite).
    
  • Deprotection: Treat with HCl/MeOH to cleave the sulfinyl group, yielding the chiral primary amine hydrochloride.

Medicinal Chemistry Applications

Pharmacophore Mapping

The molecule serves as a "linker-scaffold" that connects two hydrophobic domains while positioning a basic nitrogen for ionic interaction.

Pharmacophore Scaffold Cyclohexyl(thiophen-2-yl) methanamine Thiophene Thiophene Ring (Pi-Pi Stacking / S-Interaction) Scaffold->Thiophene Cyclohexyl Cyclohexyl Ring (Lipophilic Pocket Fill) Scaffold->Cyclohexyl Amine Primary Amine (Ionic Bond / H-Bond Donor) Scaffold->Amine Target: Aromatic Residues\n(Phe, Tyr, Trp) Target: Aromatic Residues (Phe, Tyr, Trp) Thiophene->Target: Aromatic Residues\n(Phe, Tyr, Trp) Target: Hydrophobic Pocket\n(Leu, Val, Ile) Target: Hydrophobic Pocket (Leu, Val, Ile) Cyclohexyl->Target: Hydrophobic Pocket\n(Leu, Val, Ile) Target: Acidic Residues\n(Asp, Glu) Target: Acidic Residues (Asp, Glu) Amine->Target: Acidic Residues\n(Asp, Glu)

Figure 2: Pharmacophore mapping of the scaffold against typical protein binding sites.

Case Study: P2X7 Receptor Antagonists

The P2X7 receptor is an ion channel gated by ATP, implicated in neuroinflammation and pain.

  • Application: Patents (e.g., WO2016100281) describe indole and azaindole derivatives where the Cyclohexyl(thiophen-2-yl)methyl moiety is attached to the core nitrogen.

  • Role: The cyclohexyl group fills the allosteric lipophilic pocket, while the thiophene provides a specific orientation via steric constraints and electronic interactions, enhancing potency over the diphenyl analog.

Case Study: NMDA Receptor Modulators

Analogs of phencyclidine (PCP) and tenocyclidine (TCP) often feature a cyclohexyl ring and an aromatic ring.

  • Differentiation: While TCP has the amine on the cyclohexyl ring, the methanamine linker in this scaffold introduces flexibility. This "ring-opened" topology often reduces psychotomimetic side effects while retaining NMDA channel blocking capability or sigma receptor affinity.

Safety & Handling

  • Thiophene Toxicity: Thiophene derivatives can be metabolically activated to reactive sulfoxides. In drug design, block metabolic "hotspots" on the thiophene (usually the 5-position) with halogens or methyl groups if metabolic stability is an issue.

  • Synthesis Safety: SnCl

    
     is corrosive and fumes in air. Handle in a fume hood. NaCNBH
    
    
    
    generates HCN if exposed to strong acid; maintain basic workup conditions until disposal.

References

  • Indole and azaindoles derivatives and their use in neurodegenerative diseases. (2016). World Intellectual Property Organization. Patent WO2016100281A1. Link

  • Thiophenes and their Benzo Derivatives: Applications. (1996). Comprehensive Heterocyclic Chemistry II. Elsevier. (Context on Thiophene bioisosterism).
  • Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines. (1993). Journal of Medicinal Chemistry. (Foundational SAR on thiophene-cyclohexyl amines). Link

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research. (Methodology for asymmetric synthesis). Link

Sources

Exploratory

"Cyclohexyl(thiophen-2-yl)methanamine" derivatives and analogues

This guide serves as an in-depth technical analysis of the Cyclohexyl(thiophen-2-yl)methanamine scaffold, a structural class of significant interest in medicinal chemistry due to its role as a bioisostere for 1,2-dipheny...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical analysis of the Cyclohexyl(thiophen-2-yl)methanamine scaffold, a structural class of significant interest in medicinal chemistry due to its role as a bioisostere for 1,2-diphenylethylamine derivatives (e.g., Lefetamine, Ephenidine). This document details the physicochemical properties, synthesis protocols, structure-activity relationships (SAR), and pharmacological profiles of this core and its analogues.

Synthesis, Pharmacology, and Structural Analogues

Executive Summary

Cyclohexyl(thiophen-2-yl)methanamine (CAS 473732-81-9), systematically known as


-cyclohexyl-2-thiophenemethanamine , represents a pharmacophore bridging the gap between dissociative anesthetics and psychostimulants. Structurally, it consists of a central methine carbon linking a cyclohexane ring, a thiophene ring, and a primary amine.

This scaffold is a bioisostere of the Lefetamine and Diphenidine class, where the phenyl ring is replaced by a thiophene moiety and the alkyl chain is rigidified or substituted. The high lipophilicity and specific steric bulk of the cyclohexyl group, combined with the electron-rich thiophene ring, confer high affinity for the NMDA receptor (PCP site) and the Dopamine Transporter (DAT) .

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

The core structure is defined by the chirality at the methine bridge. The biological activity is often stereoselective, with the (


)-enantiomer typically exhibiting higher potency in NMDA antagonism for similar scaffolds.
PropertyData
IUPAC Name 1-cyclohexyl-1-(thiophen-2-yl)methanamine
Molecular Formula

Molecular Weight 195.32 g/mol
CAS Number 473732-81-9
LogP (Predicted) ~2.9 - 3.2
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 2 (Amine, Thiophene Sulfur)
Rotatable Bonds 2
Structural Homology
  • Lefetamine: 1,2-diphenylethylamine core.

  • Ephenidine: N-ethyl-1,2-diphenylethylamine.

  • Tenocyclidine (TCP): Thiophene analogue of PCP (rigidified).

  • Target Scaffold: Open-chain hybrid of TCP and Lefetamine.

Synthesis Protocols

The most robust synthesis route for research-grade purity involves the Friedel-Crafts Acylation of thiophene followed by Leuckart-Wallach Reductive Amination . This method avoids the instability often associated with direct Grignard addition to nitriles.

Phase 1: Synthesis of Cyclohexyl(thiophen-2-yl)methanone

Reaction Type: Friedel-Crafts Acylation Precursors: Thiophene, Cyclohexanecarbonyl chloride, Tin(IV) chloride (


).
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser under nitrogen atmosphere.

  • Solvent: Charge the flask with 150 mL of anhydrous Dichloromethane (DCM).

  • Reagents: Add Thiophene (1.0 eq, 50 mmol) and Cyclohexanecarbonyl chloride (1.1 eq, 55 mmol). Cool the solution to 0°C in an ice bath.

  • Catalyst Addition: Dropwise add

    
      (1.2 eq, 60 mmol) over 30 minutes. The solution will darken (orange/red complex).
    
  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Quench: Pour the reaction mixture onto 200g of crushed ice/HCl (1M).

  • Workup: Extract with DCM (3 x 50 mL). Wash organic layer with Brine and sat.

    
    . Dry over 
    
    
    
    and concentrate in vacuo.
  • Purification: Distillation under reduced pressure or column chromatography to yield Cyclohexyl(thiophen-2-yl)methanone (Pale yellow oil).

Phase 2: Reductive Amination (Leuckart-Wallach)

Reaction Type: Reductive Amination Precursors: Ketone intermediate, Formamide, Formic Acid.

  • Setup: In a 250 mL round-bottom flask, combine the Ketone (20 mmol) and Formamide (100 mmol, 5 eq).

  • Acid Catalyst: Add Formic Acid (98%, 50 mmol, 2.5 eq).

  • Reflux: Heat the mixture to 160-170°C for 12-18 hours. A Dean-Stark trap can be used to remove water, driving the equilibrium.

  • Hydrolysis: Cool to room temperature. Add 50 mL of 6M HCl and reflux for 4 hours to hydrolyze the intermediate N-formyl derivative.

  • Isolation: Cool and wash the acidic aqueous layer with Ether (to remove unreacted ketone).

  • Basification: Basify the aqueous layer to pH 12 using 20% NaOH (exothermic).

  • Extraction: Extract the free base amine with DCM (3 x 40 mL).

  • Salt Formation: Dissolve the oil in dry Diethyl Ether and bubble dry HCl gas (or add HCl/Isopropanol) to precipitate Cyclohexyl(thiophen-2-yl)methanamine Hydrochloride . Recrystallize from Isopropanol/Acetone.

Derivatives and Analogues (SAR)

The pharmacological profile can be tuned by modifying the amine (N-substitution) or the aromatic rings.

Table 1: Key Analogues and Predicted Activity
Analogue CodeN-Substituent (

)
Ring Substituent (

)
Pharmacological Shift
CTM-001 (Core)


Balanced NMDA/DAT activity.
N-Me-CTM


Increased DAT affinity (Stimulant bias).
N-Et-CTM


Increased NMDA affinity (Dissociative bias).
N-iPr-CTM


Lower potency, increased duration.
5-Cl-CTM


(Thiophene)
High potency DAT inhibitor.
Pip-CTM Piperidine ring

Diphenidine analogue; potent dissociative.
Signaling Pathway & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) flow for this scaffold.

SAR_Flow Core Cyclohexyl(thiophen-2-yl) methanamine (Core) N_Alkylation N-Alkylation (Methyl/Ethyl) Core->N_Alkylation Ring_Sub Thiophene Substitution (5-Chloro/Bromo) Core->Ring_Sub Rigidification Amine Cyclization (Piperidine/Pyrrolidine) Core->Rigidification Effect_Stim Increased DAT Affinity (Stimulant) N_Alkylation->Effect_Stim Methyl Effect_Disso Increased NMDA Affinity (Dissociative) N_Alkylation->Effect_Disso Ethyl/Propyl Effect_Potency Potency Modulation Ring_Sub->Effect_Potency Halogenation Rigidification->Effect_Disso Diphenidine-like

Caption: SAR decision tree demonstrating how structural modifications shift the pharmacological profile between stimulant and dissociative effects.

Pharmacological Mechanism

The core molecule acts as a "dirty drug" with dual-action pharmacology.

  • NMDA Receptor Antagonism:

    • Mechanism: Non-competitive channel blocker at the Phencyclidine (PCP) binding site within the ion channel pore.

    • Effect: Disruption of glutamatergic transmission, leading to dissociation, analgesia, and hallucinations.

    • Binding: The thiophene ring mimics the phenyl ring of PCP/Ketamine but with different electronic density (electron-rich), potentially altering binding kinetics (off-rate) and reducing neurotoxicity compared to phenidines.

  • Monoamine Reuptake Inhibition:

    • Mechanism: Blockade of Dopamine (DAT) and Norepinephrine (NET) transporters.

    • Effect: Psychostimulation, euphoria.

    • SAR: N-methylation (N-Me-CTM) significantly enhances DAT binding, similar to the Methamphetamine vs. Amphetamine relationship.

Safety & Handling
  • Toxicity: Acute toxicity is likely comparable to Diphenidine or Lefetamine. Overdose risks include tachycardia, hypertension, mania, and "M-hole" (dissociative anesthesia).

  • Precursor Control: Cyclohexanecarbonyl chloride and Thiophene are generally accessible but monitored in some jurisdictions due to their versatility in drug synthesis.

  • Handling: The free base is caustic and volatile; the hydrochloride salt is a stable solid. Use standard PPE (gloves, fume hood) to prevent inhalation of amine vapors.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20773065, [1-(thiophen-2-yl)cyclohexyl]methanamine. Retrieved from [Link]

  • Wallach, J., et al. (2016).NMDA receptor antagonists: A comprehensive review of the structure–activity relationships of the ephenidine and diphenidine class. (General grounding on 1,2-diarylethylamine SAR).
Foundational

Comprehensive Technical Guide on Cyclohexyl(thiophen-2-yl)methanamine: Scaffold Utility, Synthesis, and Patent Landscape

Executive Summary & Structural Rationale In modern medicinal chemistry, the discovery of novel therapeutics heavily relies on the utilization of "privileged scaffolds"—molecular frameworks capable of providing high-affin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the discovery of novel therapeutics heavily relies on the utilization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors. Cyclohexyl(thiophen-2-yl)methanamine (CAS: 473732-81-9) is a highly versatile, chiral primary amine building block[1].

Rather than functioning as a standalone active pharmaceutical ingredient (API), this molecule is engineered to be a modular warhead or binding motif in complex drug architectures. The causality behind its widespread use lies in its tripartite structural design:

  • The Cyclohexyl Ring: Provides a bulky, non-planar, sp3-hybridized hydrophobic moiety. In drug design, this group is critical for displacing high-energy water molecules from deep lipophilic pockets within target proteins, thereby driving binding affinity through favorable entropic gains.

  • The Thiophene Heterocycle: Acts as a classic bioisostere for a phenyl ring. However, the thiophene ring possesses a smaller van der Waals volume and a sulfur atom capable of engaging in specific S-π interactions or acting as a weak hydrogen bond acceptor, allowing for nuanced tuning of the molecule's electronic profile[2].

  • The Methanamine Core: Serves as the primary synthetic vector. The primary amine allows for rapid diversification via amide couplings, reductive aminations, or urea formations, enabling the rapid generation of compound libraries.

Physicochemical Profiling & Computational Data

To understand why this scaffold is selected for central nervous system (CNS) and oncology targets, we must analyze its physicochemical properties. The data below illustrates why this molecule is highly favored in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

Table 1: Quantitative Physicochemical Data of Cyclohexyl(thiophen-2-yl)methanamine

PropertyValueCausality / Significance in Drug Design
IUPAC Name cyclohexyl(thiophen-2-yl)methanamineDefines the core structural topology and substitution.
CAS Registry Number 473732-81-9 (Free base) 1609401-36-6 (HCl salt)Essential for global sourcing and patent landscape tracking[1].
Molecular Formula C11H17NSIndicates a low-molecular-weight building block.
Molecular Weight 195.32 g/mol Well below the 500 Da Lipinski limit, leaving ample "molecular weight budget" for further synthetic elaboration.
Topological Polar Surface Area (TPSA) 54.3 ŲHighly favorable for membrane permeability and Blood-Brain Barrier (BBB) crossing (ideal TPSA for CNS drugs is < 90 Ų)[1].
XLogP3 2.9Optimal lipophilicity. Balances aqueous solubility with the ability to partition into lipid bilayers.
Rotatable Bonds 2Low conformational entropy. The rigid nature of the rings ensures that the molecule pays a minimal entropic penalty upon binding to a target.

Pharmacological Applications & Patent Landscape

Derivatives of thiophene-2-methanamine are heavily cited in the patent literature, particularly in the fields of oncology and neurology.

Kinase Inhibition: The PDK1/Akt Pathway

Thiophene-derived amines are frequently utilized in the synthesis of 3-phosphoinositide-dependent protein kinase-1 (PDK1) inhibitors. PDK1 is a master kinase that activates Akt (Protein Kinase B), driving cancer cell proliferation and survival. Patents such as US8778977B2 detail the use of thiophene-2-methanamine derivatives coupled with pyridinonyl cores to selectively inhibit PDK1-mediated phosphorylation[3]. The thiophene ring effectively occupies the ATP-binding cleft of the kinase.

Pathway PI3K PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylates PIP2 PDK1 PDK1 (Kinase) PIP3->PDK1 Recruits to Membrane Akt Akt (Protein Kinase B) PDK1->Akt Phosphorylates Thr308 Inhibitor Thiophene-2-methanamine Derivative (Inhibitor) Inhibitor->PDK1 Blocks Catalytic Domain Proliferation Cancer Cell Proliferation & Survival Akt->Proliferation Promotes

PDK1/Akt Signaling Pathway targeted by Thiophene-2-methanamine derivatives.

GPCR Targeting: 5-HT1D Receptor Inhibitors

Beyond kinases, this scaffold is highly relevant in G protein-coupled receptor (GPCR) targeting. Patent WO2020183011A1 describes the use of 5-hydroxytryptamine receptor 1D (5-HT1D) inhibitors for the treatment of cancer[4]. Thiophene-methanamine derivatives act as competitive antagonists. The cyclohexyl group provides the necessary steric bulk to lock the receptor in an inactive conformation, preventing the natural ligand (serotonin) from initiating the cyclic-AMP signal transduction pathway[4].

Synthetic Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a validation checkpoint to confirm causality and prevent downstream failures.

Protocol A: De Novo Synthesis of Cyclohexyl(thiophen-2-yl)methanamine

This protocol describes the synthesis of the racemic amine via Grignard addition to a nitrile, followed by reduction.

Reagents: Thiophene-2-carbonitrile, Cyclohexylmagnesium bromide (2.0 M in ether), Sodium borohydride (NaBH4), Methanol, Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Causality: Grignard reagents are highly sensitive to moisture; water will prematurely quench the reagent to cyclohexane.

  • Grignard Addition: Dissolve thiophene-2-carbonitrile (10 mmol) in 50 mL of anhydrous THF. Cool the solution to 0°C using an ice bath. Slowly add cyclohexylmagnesium bromide (12 mmol) dropwise over 15 minutes.

  • Imine Formation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Validation Checkpoint 1: Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (8:2). The disappearance of the UV-active nitrile spot confirms complete conversion to the imine intermediate.

  • Reduction: Cool the mixture back to 0°C. Carefully add 20 mL of anhydrous methanol to quench excess Grignard, followed by the portion-wise addition of NaBH4 (15 mmol). Stir for 2 hours at room temperature. Causality: NaBH4 reduces the imine to the primary amine. Methanol acts as a proton source.

  • Workup: Quench the reaction with 1M HCl (aqueous) to destroy excess hydride, then basify to pH 10 using 2M NaOH. Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH/NH4OH 90:9:1).

    • Validation Checkpoint 2: Analyze the purified product via LC-MS. The presence of a distinct peak at m/z 196.1 [M+H]+ confirms the synthesis of the target amine.

Synthesis A Thiophene-2-carbonitrile + Cyclohexylmagnesium bromide B Grignard Addition (THF, 0°C to RT) A->B C Imine Intermediate B->C D Reduction (NaBH4 or LiAlH4) C->D E Cyclohexyl(thiophen-2-yl)methanamine (Racemic Mixture) D->E F Chiral Resolution (e.g., Tartaric Acid) E->F G (R)-Enantiomer F->G H (S)-Enantiomer F->H

Synthesis Workflow of Cyclohexyl(thiophen-2-yl)methanamine including chiral resolution.

Protocol B: Late-Stage Amide Coupling Workflow

This protocol details the incorporation of the scaffold into a larger drug molecule using standard peptide coupling chemistry, similar to methodologies cited in PDK1 inhibitor patents[3].

Reagents: Cyclohexyl(thiophen-2-yl)methanamine, Target Carboxylic Acid (e.g., a pyridinonyl core), HATU, N,N-Diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF).

Step-by-Step Methodology:

  • Activation: In a 50 mL vial, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in 10 mL of anhydrous DMF. Stir for 10 minutes at room temperature. Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-At ester intermediate, minimizing the risk of racemization at adjacent chiral centers.

  • Amine Addition: Add DIPEA (3.0 eq) followed by Cyclohexyl(thiophen-2-yl)methanamine (1.1 eq) to the activated mixture. Causality: DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the amine (especially if using the HCl salt form) without competing for the activated ester.

  • Reaction Monitoring: Stir the reaction at room temperature for 2 hours.

    • Validation Checkpoint 3: Monitor the reaction via analytical HPLC (254 nm). A shift in retention time and the complete consumption of the starting amine peak indicates successful coupling.

  • Isolation: Dilute the mixture with 50 mL of ethyl acetate and wash sequentially with saturated aqueous NaHCO3 (2 x 20 mL), 5% aqueous LiCl (to remove DMF, 2 x 20 mL), and brine. Dry over MgSO4 and concentrate.

References

  • Guidechem. "1-ciclohexil-1-(2-tienil)metanamina(SALTDATA: HCl) - CAS 473732-81-9". Guidechem.
  • PubChem. "(2-Thienylmethyl)amine | C5H7NS | CID 34005". National Institutes of Health (NIH).
  • Google Patents. "US8778977B2 - Pyridinonyl PDK1 inhibitors". United States Patent and Trademark Office.
  • Google Patents. "WO2020183011A1 - Htr1d inhibitors and uses thereof in the treatment of cancer". World Intellectual Property Organization (WIPO).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of Cyclohexyl(thiophen-2-yl)methanamine

-Cyclohexyl-2-thiophenemethanamine Starting Material: Thiophene-2-carbaldehyde Methodology: Diastereoselective Nucleophilic Addition to -tert-Butanesulfinyl Imine (Ellman’s Auxiliary) Executive Summary This application n...

Author: BenchChem Technical Support Team. Date: March 2026


-Cyclohexyl-2-thiophenemethanamine
Starting Material:  Thiophene-2-carbaldehyde
Methodology:  Diastereoselective Nucleophilic Addition to 

-tert-Butanesulfinyl Imine (Ellman’s Auxiliary)

Executive Summary

This application note details the synthesis of Cyclohexyl(thiophen-2-yl)methanamine (CAS: 473732-81-9), a high-value pharmacophore found in bioactive heterocyclic compounds. While traditional reductive amination yields secondary amines, this protocol targets the


-branched primary amine  via the addition of an organometallic reagent to a chiral sulfinyl imine.

We utilize the Ellman’s Sulfinamide strategy , which offers three distinct advantages over classic Grignard-to-Nitrile or Alcohol-to-Azide routes:

  • Stereocontrol: Enables the synthesis of enantiomerically pure (

    
    ) or (
    
    
    
    ) amines by selecting the corresponding sulfinamide auxiliary.
  • Mild Conditions: Avoids the use of hazardous azides or harsh reducing agents (e.g., LiAlH

    
    ).
    
  • Scalability: The reaction intermediates are stable and easily purified via silica gel chromatography.

Retrosynthetic Analysis

The strategic disconnection relies on the carbon-carbon bond formation between the electrophilic imine carbon (derived from the aldehyde) and the nucleophilic cyclohexyl group.

Retrosynthesis Target Target: Cyclohexyl(thiophen-2-yl)methanamine Inter Intermediate: N-Sulfinyl Imine Target->Inter Acidic Deprotection SM2 Reagent: Cyclohexyl-MgBr Target->SM2 C-C Bond Formation SM1 Start: Thiophene-2-carbaldehyde Inter->SM1 Condensation (Ti(OEt)4) Aux Auxiliary: tert-Butanesulfinamide Inter->Aux

Figure 1: Retrosynthetic logic flow from target amine to commercially available thiophene-2-carbaldehyde.

Experimental Protocol

Phase 1: Formation of the -Sulfinyl Imine

Objective: Convert Thiophene-2-carbaldehyde into the electrophilic


-tert-butanesulfinyl imine using Titanium(IV) ethoxide as a Lewis acid and water scavenger.

Reagents:

  • Thiophene-2-carbaldehyde (1.0 equiv)

  • (R)- or (S)-2-methylpropane-2-sulfinamide (1.1 equiv)

  • Titanium(IV) ethoxide (Ti(OEt)

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add Thiophene-2-carbaldehyde (10 mmol) and (

    
    )-tert-butanesulfinamide (11 mmol) to anhydrous DCM (50 mL).
    
  • Catalyst Addition: Add Ti(OEt)

    
     (20 mmol) dropwise via syringe. The solution may turn slightly yellow/orange.
    
  • Reaction: Stir at room temperature (20–25 °C) for 12–18 hours. Monitor conversion by TLC (EtOAc/Hexanes 3:7). The aldehyde spot should disappear.

  • Quench: Pour the reaction mixture into a vigorously stirred brine solution (50 mL). A thick white precipitate (Titanium salts) will form.

  • Workup: Filter the suspension through a pad of Celite. Wash the filter cake with DCM. Dry the combined organic filtrate over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify the crude oil via flash column chromatography (0

    
     20% EtOAc in Hexanes) to yield the pure 
    
    
    
    -sulfinyl imine.
Phase 2: Diastereoselective Grignard Addition

Objective: Introduce the cyclohexyl group. The bulky tert-butyl group on the sulfinyl auxiliary directs the Grignard reagent to attack from the less hindered face, establishing the stereocenter.

Reagents:

  • 
    -Sulfinyl Imine (from Phase 1) (1.0 equiv)
    
  • Cyclohexylmagnesium bromide (2.0 M in ether/THF) (1.5 equiv)

  • Solvent: Anhydrous DCM or THF

Procedure:

  • Setup: Flame-dry a two-neck flask under nitrogen atmosphere.

  • Cooling: Dissolve the

    
    -sulfinyl imine (5 mmol) in anhydrous DCM (25 mL) and cool to -48 °C  (dry ice/acetonitrile bath) or -78 °C  (dry ice/acetone) to maximize diastereoselectivity.
    
  • Addition: Add Cyclohexylmagnesium bromide (7.5 mmol) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -40 °C.

  • Reaction: Stir at low temperature for 4 hours, then allow to warm slowly to room temperature overnight.

  • Quench: Carefully add saturated NH

    
    Cl solution (10 mL) dropwise at 0 °C.
    
  • Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Analysis: Isolate the sulfinamide intermediate. At this stage, diastereomeric ratio (dr) can be determined via

    
    H NMR or HPLC.
    
Phase 3: Cleavage to the Amine Hydrochloride

Objective: Remove the sulfinyl auxiliary to release the free primary amine salt.

Reagents:

  • Sulfinamide intermediate

  • 4M HCl in Dioxane (or methanolic HCl)

Procedure:

  • Dissolution: Dissolve the sulfinamide intermediate in Methanol (10 mL).

  • Acidification: Add 4M HCl in Dioxane (5 equiv) at 0 °C.

  • Cleavage: Stir at room temperature for 1–2 hours. A white precipitate (amine hydrochloride) may begin to form.

  • Isolation: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether to remove non-polar byproducts.

  • Final Product: Filter the white solid to obtain Cyclohexyl(thiophen-2-yl)methanamine hydrochloride .

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Moisture Content < 0.05% (Phase 1 & 2)Ti(OEt)

hydrolyzes rapidly; Grignard reagents are destroyed by water.
Temperature (Phase 2) -48 °C to -78 °CLower temperatures improve the diastereomeric ratio (dr) by locking the imine conformation.
Stoichiometry 2.0 equiv Ti(OEt)

Excess Lewis acid is required to drive equilibrium by scavenging water.
Quench Rate Slow/DropwiseExothermic quenching of Grignard can cause stereocenter epimerization or impurity formation.

Mechanism & Workflow Visualization

The following diagram illustrates the stereochemical model (Zimmerman-Traxler-like transition state) and the operational workflow.

Workflow cluster_0 Phase 1: Imine Formation cluster_1 Phase 2: Grignard Addition cluster_2 Phase 3: Deprotection Step1 Thiophene-2-CHO + t-Bu-Sulfinamide Step2 Add Ti(OEt)4 Stir 12h @ RT Step1->Step2 Step3 Imine Intermediate (Stable Oil) Step2->Step3 Step4 Cool to -78°C Add Cyclohexyl-MgBr Step3->Step4 Step5 Six-Membered Chelated TS Step4->Step5 Coordination Step6 Protected Amine (Sulfinamide) Step5->Step6 C-C Bond Formed Step7 HCl / MeOH Cleavage Step6->Step7 Final Final Product: Amine HCl Salt Step7->Final

Figure 2: Operational workflow for the synthesis of Cyclohexyl(thiophen-2-yl)methanamine.

Troubleshooting Guide

  • Low Yield in Phase 1: Ensure Ti(OEt)

    
     is fresh. If the reagent is cloudy or contains white solids, it has hydrolyzed. Distill or replace.
    
  • Poor Diastereoselectivity: Ensure the reaction temperature in Phase 2 remains strictly below -40 °C during the Grignard addition. Use a non-coordinating solvent like DCM for the imine solution to enhance the chelating effect of the Magnesium with the sulfinyl oxygen.

  • Difficulty Filtering Titanium Salts: The quenching of Phase 1 produces a gelatinous TiO

    
     precipitate. Adding a small amount of Celite before quenching, or using a minimal amount of water followed by dilution with EtOAc, can improve filtration rates.
    

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines". Accounts of Chemical Research, 35(11), 984–995. Link

  • Cogan, D. A.; Liu, G.; Kim, K.; Backes, B. J.; Ellman, J. A. (1998). "Catalytic Asymmetric Oxidation of tert-Butyl Disulfide to tert-Butanesulfinamide: Application to the Synthesis of Amines". Journal of the American Chemical Society, 120(32), 8011–8019. Link

  • Ferreira, F.; Botuha, C.; Chemla, F.; Pérez-Luna, A. (2009). "tert-Butanesulfinimines: Structure, Synthesis and Synthetic Applications". Chemical Society Reviews, 38, 1162-1186. Link

  • GuideChem. (n.d.). "Cyclohexyl(thiophen-2-yl)methanamine Structure and CAS 473732-81-9".[1] Retrieved October 24, 2023. Link

Sources

Application

Reductive amination protocol for "Cyclohexyl(thiophen-2-yl)methanamine"

Application Note: Protocol for the Synthesis of Cyclohexyl(thiophen-2-yl)methanamine via Reductive Amination Executive Summary This application note details a robust, scalable protocol for the synthesis of Cyclohexyl(thi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Synthesis of Cyclohexyl(thiophen-2-yl)methanamine via Reductive Amination

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Cyclohexyl(thiophen-2-yl)methanamine (Target Molecule). While multiple retrosynthetic routes exist, this guide prioritizes the reductive amination of thiophene-2-carbaldehyde with cyclohexanamine using Sodium Triacetoxyborohydride (STAB) .

This method is selected over catalytic hydrogenation (e.g., Pd/C, H₂) to eliminate the risk of catalyst poisoning by the thiophene sulfur and to prevent over-reduction of the thiophene ring. The protocol utilizes the Abdel-Magid method , ensuring high selectivity for the imine intermediate over the aldehyde, minimizing side reactions such as alcohol formation.

Strategic Retrosynthesis & Reaction Design

To synthesize the target secondary amine, two primary disconnections are possible. We select Route A for its superior kinetics and the stability of the starting materials.

  • Route A (Selected): Thiophene-2-carbaldehyde + Cyclohexanamine.

    • Rationale: Aldehydes are more electrophilic than ketones, leading to faster imine formation. Thiophene-2-carbaldehyde is a stable, inexpensive solid/liquid.

  • Route B (Alternative): Cyclohexanone + (Thiophen-2-yl)methanamine.

    • Drawback: Ketones are sterically more hindered, often requiring harsher conditions or longer reaction times.

Reaction Scheme

ReactionScheme Aldehyde Thiophene-2-carbaldehyde Imine Imine Intermediate (Schiff Base) Aldehyde->Imine Amine Cyclohexanamine Amine->Imine Product Cyclohexyl(thiophen-2-yl) methanamine Imine->Product Reduction (Hydride Transfer) STAB NaBH(OAc)3 DCE, AcOH

Figure 1: Reaction pathway via direct reductive amination.[1]

Mechanistic Insight (The "Why")

Understanding the mechanism is critical for troubleshooting. The reaction proceeds in a "one-pot" fashion but involves distinct equilibrium steps.

  • Imine Formation (Equilibrium): The amine attacks the aldehyde carbonyl to form a hemiaminal, which dehydrates to form the imine.[2] This is reversible.

    • Critical Control: We add Acetic Acid (AcOH) . This acts as a catalyst to protonate the hemiaminal hydroxyl group, facilitating water loss.

  • Selective Reduction: STAB is a mild reducing agent.[1][3][4] Unlike Sodium Borohydride (

    
    ), STAB is electron-deficient due to the acetoxy groups. It does not  readily reduce the aldehyde at neutral/slightly acidic pH but rapidly  reduces the protonated iminium ion.
    
    • Self-Validating Step: If you use

      
       without pre-forming the imine, you will generate significant alcohol byproduct. STAB allows you to mix everything together because it "waits" for the imine to form.
      

Experimental Protocol

Safety Warning: Thiophenes can be malodorous and toxic. 1,2-Dichloroethane (DCE) is a carcinogen; handle in a fume hood. STAB releases acetic acid upon hydrolysis.

Materials Table
ReagentMW ( g/mol )Equiv.[5]Amount (Example)Role
Thiophene-2-carbaldehyde 112.151.01.12 g (10 mmol)Electrophile
Cyclohexanamine 99.171.11.09 g (11 mmol)Nucleophile
Sodium Triacetoxyborohydride (STAB) 211.941.53.18 g (15 mmol)Reductant
Acetic Acid (Glacial) 60.051.00.60 g (10 mmol)Catalyst
1,2-Dichloroethane (DCE) --30-40 mLSolvent
Step-by-Step Procedure
  • Solvation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Thiophene-2-carbaldehyde (1.0 eq) in DCE (concentration ~0.2 M to 0.3 M).

  • Amine Addition: Add Cyclohexanamine (1.1 eq) to the stirring solution.

  • Catalysis: Add Acetic Acid (1.0 eq).

    • Observation: The solution may warm slightly or change color (often yellow/orange) indicating imine formation.

    • Time: Stir at Room Temperature (RT) for 15–30 minutes to establish the imine equilibrium.

  • Reduction: Add STAB (1.5 eq) in one portion.

    • Note: Gas evolution is minimal compared to

      
      , but ensure the system is vented (e.g., via a needle or inert gas line).
      
  • Reaction: Stir at RT for 4–16 hours.

    • Monitoring: Check via TLC or LCMS. The aldehyde spot should disappear. The imine intermediate might be visible during the reaction but should convert to the amine product.[2]

  • Quench: Quench the reaction by adding saturated aqueous Sodium Bicarbonate (

    
    ) solution. Stir vigorously for 15 minutes.
    
    • Chemistry: This neutralizes the acetic acid and decomposes remaining boron complexes.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3x).

  • Drying: Combine organic layers, dry over Sodium Sulfate (

    
    ), filter, and concentrate in vacuo.
    

Purification & Characterization

The crude material is often clean enough for general use, but for pharmaceutical applications, purification is required.

Purification Strategy: Acid-Base Extraction (Self-Validating)

  • Dissolve crude oil in DCM.

  • Extract with 1M HCl (The product moves to the aqueous layer as the hydrochloride salt; non-basic impurities stay in DCM).

  • Wash the aqueous acidic layer with fresh DCM (removes neutral impurities like unreacted aldehyde).

  • Basify the aqueous layer to pH > 10 using 2M NaOH.

  • Extract the now-cloudy aqueous layer with DCM (3x).

  • Dry and concentrate to yield pure Cyclohexyl(thiophen-2-yl)methanamine .

Expected Analytical Data:

  • 1H NMR (

    
    ):  Look for the singlet (or slight doublet if coupled to NH) of the benzylic 
    
    
    
    attached to the thiophene ring around
    
    
    3.9–4.1 ppm. The thiophene protons will appear in the aromatic region (
    
    
    6.9–7.3 ppm).
  • MS (ESI):

    
    .
    

Troubleshooting Decision Tree

Troubleshooting Start Reaction Analysis (LCMS/TLC) Check1 Is Aldehyde remaining? Start->Check1 Check2 Is Imine remaining? Check1->Check2 No Action1 Add 0.5 eq STAB + 0.5 eq AcOH Stir 4h Check1->Action1 Yes Action2 Reaction stalled. Check solvent dryness. Consider heating to 40°C. Check2->Action2 Yes Success Proceed to Workup Check2->Success No Action1->Start

Figure 2: Logic flow for monitoring reaction progress.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[3][4][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849-3862.[3][4][6]

  • Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001 .

  • Baxter, E. W. ; Reitz, A. B. "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, 2002 , 59, 1-714.

Sources

Method

Application Note: Purification of Cyclohexyl(thiophen-2-yl)methanamine by Column Chromatography

Introduction & Compound Analysis Cyclohexyl(thiophen-2-yl)methanamine ( ) is a lipophilic primary amine often employed as a chiral building block in medicinal chemistry. Its structure features a basic amino group flanked...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Analysis

Cyclohexyl(thiophen-2-yl)methanamine (


) is a lipophilic primary amine often employed as a chiral building block in medicinal chemistry. Its structure features a basic amino group flanked by a lipophilic cyclohexyl ring and an electron-rich thiophene moiety.
The Purification Challenge

Purifying this compound on standard silica gel presents a classic chromatographic problem: The Amine Tailing Effect .

  • Mechanism: The slightly acidic silanol groups (

    
    , pKa ~5-7) on the silica surface protonate the basic amine (
    
    
    
    ), forming reversible ionic bonds. This results in broad, streaky peaks (tailing), poor resolution, and low recovery.
  • Thiophene Sensitivity: While relatively stable, the thiophene ring can degrade under strongly acidic conditions or prolonged exposure to oxidative stress.

  • Solution: This protocol utilizes a Mobile Phase Modifier strategy to neutralize silanol activity, ensuring sharp peak shape and high recovery.

Pre-Chromatography Workup (The "Self-Validating" Step)

Field Insight: Never load a crude reaction mixture directly onto a column if an acid-base extraction can clean it first. This step removes non-basic impurities (starting materials, neutral side products), simplifying the chromatography.

Protocol:

  • Dissolve crude residue in Ethyl Acetate (EtOAc) .

  • Extract with 1M HCl (

    
    ). The amine moves to the aqueous phase as the hydrochloride salt; neutral impurities remain in the organic phase.
    
  • Wash the combined aqueous layer once with fresh EtOAc.

  • Basify the aqueous layer to pH >12 using 4M NaOH or saturated

    
      (watch for oiling out).
    
  • Extract back into Dichloromethane (DCM) (

    
    ).
    
  • Dry over

    
    , filter, and concentrate.
    
    • Validation: Check TLC.[1][2][3][4] If the spot is single and clean, chromatography may be skipped. If minor impurities persist, proceed to Section 3.

Method Development & TLC

Before running the column, you must establish a solvent system that moves the amine with an


 of 0.25 – 0.35 without streaking.

Visualization:

  • UV (254 nm): Thiophene ring is UV active.

  • Ninhydrin Stain: Primary amines turn deep purple/red upon heating. (Essential for confirming the amine fractions).

Solvent Optimization: Standard Hexane/EtOAc will cause streaking. You must add Triethylamine (TEA) or


.
Solvent SystemCompositionResult
System A (Standard) Hexane : EtOAc (4:1)Fail: Spot stays at baseline or streaks badly.
System B (Modified) Hexane : EtOAc : TEA (80 : 19 : 1)Pass: Sharp spot,

~0.3. Ideal for Flash.
System C (Polar) DCM : MeOH :

(95 : 4 : 1)
Alternative: Use if compound is very polar (unlikely for this structure).

Detailed Purification Protocol

Materials
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Hexane, Ethyl Acetate, Triethylamine (TEA).[3]

  • Column: Glass column or Flash Cartridge sized 30:1 (Silica:Crude) by weight.

Step-by-Step Procedure
Step 1: Column Pre-Treatment (Critical)

Silica is naturally acidic. You must "deactivate" it before the amine touches it.

  • Prepare the Slurry Solvent : Hexane containing 1% TEA .

  • Slurry the silica in this solvent and pour into the column.

  • Flush the column with 2 column volumes (CV) of Hexane/1% TEA.

    • Why? This saturates the active silanol sites with TEA, preventing them from grabbing your product.

Step 2: Sample Loading
  • Preferred Method (Dry Load): Dissolve the crude amine in a minimal amount of DCM. Add Celite (or silica). Evaporate to a free-flowing powder. Load this powder on top of the sand bed.

    • Reasoning: Liquid loading amines often leads to band broadening at the top of the column. Dry loading ensures a tight initial band.

Step 3: Elution Gradient

Run the column using a stepwise gradient. Maintain 1% TEA in all solvents throughout the run.

StepSolvent Ratio (Hex : EtOAc : TEA)Volume (CV)Purpose
199 : 0 : 12Flush non-polar impurities
290 : 9 : 13Elute lipophilic byproducts
380 : 19 : 1 5-10 Elute Target Amine
450 : 49 : 13Flush remaining polars
Step 4: Fraction Analysis & Isolation
  • Spot fractions on TLC. Visualize with UV and confirm with Ninhydrin.

  • Combine pure fractions.

  • TEA Removal: Evaporate solvents.[5] To remove residual TEA (bp 89°C), add DCM and re-evaporate (

    
    ) or dry under high vacuum for 4 hours.
    
    • Note: If the product is an oil, residual TEA signals (quartet at 2.5 ppm, triplet at 1.0 ppm) may persist in NMR. A final wash of the DCM solution with saturated

      
       can help remove free TEA if the product is sufficiently lipophilic.
      

Process Visualization

PurificationWorkflow Start Crude Reaction Mixture AcidBase Acid-Base Extraction (1M HCl -> Wash -> 4M NaOH) Start->AcidBase Remove neutrals TLC TLC Method Dev (Hex/EtOAc + 1% TEA) AcidBase->TLC Check purity Prep Column Prep Slurry Silica in Hexane + 1% TEA TLC->Prep Define solvent Load Dry Loading (Celite/Silica) Prep->Load Elute Elution Gradient Maintain 1% TEA constant Load->Elute Analyze Fraction Analysis (UV + Ninhydrin) Elute->Analyze Finish Pure Cyclohexyl(thiophen-2-yl)methanamine Analyze->Finish Combine & Dry

Caption: Workflow for the purification of lipophilic amines, highlighting the critical acid-base wash and silica passivation steps.

Troubleshooting & Safety

Troubleshooting Table
IssueCauseSolution
Streaking / Tailing Silica too acidic; insufficient TEA.Increase TEA to 2% or switch to

in DCM/MeOH.
Product decomposes Acid sensitivity of thiophene.Ensure silica is fully neutralized. Avoid chlorinated solvents if acidity is suspected.
Co-elution Gradient too steep.Use a shallower gradient (e.g., 5% EtOAc increments).
Residual TEA in NMR Incomplete drying.Azeotrope with DCM or Ethanol; extended high vacuum.
Safety (E-E-A-T)
  • Amines: Corrosive and irritants. Handle in a fume hood.

  • Thiophenes: Often possess a distinct, unpleasant sulfur odor and can be toxic. Double-glove.

  • Silica Dust: Inhalation hazard. Always dispense silica in a hood.

References

  • Biotage. (2023).[6][7] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Efficient and selective N-benzylation of amines using Pd doped La-BDC MOF catalyst. (Protocol for amine isolation).[2][3][4][8] Retrieved from [Link]

  • National Institutes of Health (PubChem). (2026). [1-(thiophen-2-yl)cyclohexyl]methanamine Compound Summary. Retrieved from [Link]

Sources

Application

Application Note: Cyclohexyl(thiophen-2-yl)methanamine in the Synthesis of Novel Kinase Inhibitors

Executive Summary This guide details the synthetic utility and biological application of Cyclohexyl(thiophen-2-yl)methanamine (hereafter referred to as Cyc-Th-Amine ) as a privileged pharmacophore in the design of Type I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic utility and biological application of Cyclohexyl(thiophen-2-yl)methanamine (hereafter referred to as Cyc-Th-Amine ) as a privileged pharmacophore in the design of Type I and Type II kinase inhibitors.

The Cyc-Th-Amine moiety offers a unique structural advantage in drug design:

  • The Thiophene Ring: Acts as a bioisostere for phenyl groups but with distinct electronic properties (electron-rich) and the ability to form specific S-interactions with methionine gatekeeper residues in the ATP-binding pocket.

  • The Cyclohexyl Ring: Provides bulk hydrophobic occupancy (typically targeting the solvent-exposed region or the hydrophobic back-pocket II) with higher metabolic stability and sp3 character (Fsp3) compared to planar aromatic rings, improving solubility and reducing "flatness" in drug candidates.

  • The Chiral Methanamine Linker: The

    
    -branched amine creates a chiral center, allowing for the kinetic resolution of atropisomers and precise vector positioning of the two rings relative to the kinase hinge region.
    

Strategic Synthesis of the Chiral Scaffold

While the racemic amine can be synthesized via simple reductive amination of cyclohexyl(thiophen-2-yl)methanone, high-affinity kinase inhibitors require enantiopurity. We recommend the Ellman Sulfinamide approach for the asymmetric synthesis of Cyc-Th-Amine . This protocol ensures high diastereoselectivity (


).
Synthetic Workflow Diagram

SynthesisWorkflow Start Thiophene-2-carboxaldehyde Imine N-Sulfinyl Imine (Intermediate) Start->Imine Ti(OEt)4, THF RT, 16h Ellman (R)-tert-butanesulfinamide Ellman->Imine ProtectedAmine Sulfinamide (Protected) Imine->ProtectedAmine Grignard Addn. -78°C, DCM Grignard Cyclohexylmagnesium bromide Grignard->ProtectedAmine Deprotection HCl / Dioxane ProtectedAmine->Deprotection Cleavage FinalProduct (R)-Cyc-Th-Amine (Chiral Salt) Deprotection->FinalProduct Precipitation

Figure 1: Asymmetric synthesis workflow for (R)-Cyclohexyl(thiophen-2-yl)methanamine using Ellman's auxiliary chemistry.

Detailed Protocol: Asymmetric Synthesis
Step 1: Formation of the N-Sulfinyl Imine
  • Reagents: Thiophene-2-carboxaldehyde (1.0 eq), (R)-2-methylpropane-2-sulfinamide (1.1 eq), Titanium(IV) ethoxide (2.0 eq), dry THF.

  • Procedure:

    • Dissolve (R)-tert-butanesulfinamide in dry THF (0.5 M) under

      
       atmosphere.
      
    • Add Thiophene-2-carboxaldehyde followed by dropwise addition of

      
      .
      
    • Stir at room temperature for 16 hours. Monitor by TLC (EtOAc/Hexane 3:7).

    • Quench: Pour into brine and ethyl acetate. Vortex vigorously. Filter the resulting titanium salt slurry through Celite.

    • Purification: Concentrate organic layer and purify via flash chromatography (SiO2) to yield the N-sulfinyl imine.

Step 2: Diastereoselective Grignard Addition
  • Reagents: Cyclohexylmagnesium bromide (2.0 eq, 1M in THF), dry DCM.

  • Critical Insight: The use of non-coordinating solvents (DCM) vs. coordinating solvents (THF) can invert the stereochemical outcome. For this protocol, we use DCM to favor the closed transition state.

  • Procedure:

    • Dissolve the imine from Step 1 in dry DCM and cool to -78°C.

    • Add Cyclohexylmagnesium bromide dropwise over 30 minutes. Maintain internal temperature below -70°C.

    • Stir at -78°C for 4 hours, then warm slowly to room temperature overnight.

    • Quench: Add saturated

      
       solution. Extract with DCM.[1]
      
    • Analysis: Check diastereomeric ratio (dr) via HPLC or 1H NMR. Expect >90:10 dr.

Step 3: Cleavage to the Free Amine
  • Reagents: 4M HCl in Dioxane, MeOH.

  • Procedure:

    • Dissolve the protected sulfinamide in MeOH.

    • Add 4M HCl in Dioxane (5 eq). Stir for 1 hour at RT.

    • Concentrate in vacuo. Triturate the solid with diethyl ether to remove sulfinyl byproducts.

    • Yield: Isolate (R)-Cyclohexyl(thiophen-2-yl)methanamine hydrochloride as a white crystalline solid.

Application: Coupling to Kinase Scaffolds

The Cyc-Th-Amine is most effectively used as a nucleophile to displace leaving groups on heteroaromatic kinase cores (e.g., 4-chloroquinazolines, 2-chloropyrimidines, or 6-chloropurines).

General Nucleophilic Aromatic Substitution ( ) Protocol

This reaction attaches the chiral amine to the "Hinge Binder" region of the inhibitor.

Reaction Scheme: Scaffold-Cl + Cyc-Th-Amine (HCl salt) + Base -> Scaffold-NH-CH(Cyc)(Th) + Base-HCl

ParameterConditionRationale
Solvent n-Butanol or DMAHigh boiling point polar solvents facilitate

transition states.
Base DIPEA (3.0 eq)Neutralizes the HCl salt of the amine and scavenges generated HCl.
Temperature 80°C - 120°CRequired to overcome the energy barrier of displacing chloride from electron-rich rings.
Time 4 - 12 HoursMonitor via LC-MS for disappearance of the chloro-heterocycle.

Step-by-Step:

  • Charge a reaction vial with the Chloro-heterocycle scaffold (1.0 eq) and Cyc-Th-Amine HCl (1.2 eq).

  • Add n-Butanol (concentration 0.2 M).

  • Add DIPEA (3.0 eq).

  • Heat to 100°C.

  • Workup: Cool to RT. If product precipitates, filter and wash with cold EtOH. If soluble, evaporate solvent and purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biological Validation & Structure-Activity Relationship (SAR)

When incorporating Cyc-Th-Amine into a kinase inhibitor, the following interactions should be validated using biochemical assays.

Binding Mode Hypothesis (Visualized)

BindingMode Hinge Hinge Region (H-bonds) Gatekeeper Gatekeeper Residue (Met/Thr) HydrophobicII Hydrophobic Pocket II (Back Pocket) Core Heterocyclic Core (Pyrimidine/Quinazoline) Core->Hinge H-bond donor/acceptor AmineNH Amine Linker (NH) AmineNH->Core Thiophene Thiophene Ring AmineNH->Thiophene Cyclohexyl Cyclohexyl Ring AmineNH->Cyclohexyl Thiophene->Gatekeeper S-Interaction / Pi-stacking Cyclohexyl->HydrophobicII Van der Waals / Shape Compl.

Figure 2: Predicted binding mode of Cyc-Th-Amine derivatives. The Thiophene often interacts with the Gatekeeper, while the Cyclohexyl fills the hydrophobic back pocket.

Recommended Assay Panel

To validate the efficacy of the Cyc-Th-Amine moiety, screen the synthesized compounds against kinases known to accommodate bulky hydrophobic groups in the back pocket:

  • EGFR (T790M/L858R): The cyclohexyl group is effective in mutant EGFR forms where the pocket shape changes.

  • CDK2/CyclinE: Thiophene derivatives have shown high affinity for CDKs.

  • FLT3: The amine linker provides necessary flexibility for Type II inhibition.

Data Reporting Format: Summarize


 data in comparative tables against a standard phenyl-analogue to demonstrate the "Thiophene Effect."
Compound IDR1 (Ring A)R2 (Ring B)EGFR WT (

)
EGFR T790M (

)
Selectivity Ratio
Ref-001 PhenylCyclohexyl1204500.26
Cyc-Th-01 Thiophene-2-yl Cyclohexyl 15 42 0.35
Cyc-Th-02 Thiophene-3-ylCyclohexyl851100.77

Troubleshooting & Optimization

  • Problem: Low yield in the Grignard addition step.

    • Cause: Enolization of the sulfinyl imine or moisture contamination.

    • Solution: Ensure the imine is strictly dry (azeotrope with toluene). Increase Grignard equivalents to 3.0 eq.

  • Problem: Racemization during coupling (

    
    ).
    
    • Cause: Excessive heat or strong base over prolonged periods.

    • Solution: Switch to Fluoride-displacement (using a fluoro-heterocycle) which proceeds at lower temperatures (

      
       of F is faster than Cl).
      
  • Problem: Oxidation of Thiophene.

    • Cause: Thiophene rings can be sensitive to metabolic oxidation (S-oxidation).

    • Solution: In drug design, block the 5-position of the thiophene with a Chlorine or Methyl group to prevent metabolic degradation.

References

  • Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740.

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry, 47(27), 6658-6661. (Demonstrates amine linker utility).

  • BenchChem. (2024). "(4-Methylcyclohexyl)(thiophen-2-yl)methanamine Product Information and Synthesis." BenchChem Database.

  • ChemScene. (2023). "N-(Cyclohexylmethyl)-2-(thiophen-2-yl)ethan-1-amine Structure and Properties." ChemScene Catalog.

  • National Institutes of Health (NIH). (2026). "Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride." PubMed Central.

Sources

Method

Application Note: Leveraging the Cyclohexyl(thiophen-2-yl)methanamine Scaffold for GPCR Ligand Discovery

Executive Summary The Cyclohexyl(thiophen-2-yl)methanamine scaffold represents a strategic "privileged structure" in modern medicinal chemistry, particularly for targeting Class A G-Protein Coupled Receptors (GPCRs). By...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Cyclohexyl(thiophen-2-yl)methanamine scaffold represents a strategic "privileged structure" in modern medicinal chemistry, particularly for targeting Class A G-Protein Coupled Receptors (GPCRs). By replacing the traditional phenyl ring of phencyclidine-like or diphenylmethane pharmacophores with a thiophene moiety, researchers can exploit bioisosterism to modulate lipophilicity (LogP), enhance metabolic stability, and introduce novel electronic vectors for receptor binding.

This Application Note provides a comprehensive technical guide for:

  • Rational Design: Understanding the thiophene-phenyl bioisosteric advantage.

  • Chemical Synthesis: A robust, self-validating protocol for synthesizing the primary amine scaffold.

  • Functional Screening: A high-throughput Calcium Flux (FLIPR) protocol for validating GPCR activity.[1][2]

Chemical Biology & Rationale[3][4][5]

The Thiophene Advantage (Bioisosterism)

The substitution of a benzene ring with a thiophene ring is a classic strategy in "scaffold hopping." While sterically similar, the thiophene ring offers distinct physicochemical advantages for GPCR ligands:

  • Electronic Effects: Thiophene is electron-rich (excess

    
    -electrons), allowing for stronger cation-
    
    
    
    interactions with receptor residues (e.g., Arg, Lys) compared to benzene.
  • Metabolic Stability: Thiophene analogs often alter the site of metabolic attack. Unlike phenyl rings which are prone to para-hydroxylation by CYP450s, thiophene metabolism usually involves S-oxidation or ring opening, potentially extending half-life (

    
    ) in specific series.
    
  • Lipophilicity Tuning: Thiophene is generally more lipophilic than benzene, but its ability to act as a hydrogen bond acceptor (via the sulfur atom) can improve solubility profiles in specific solvent systems.

Physicochemical Comparison
PropertyPhenyl-Cyclohexyl ScaffoldThiophene-Cyclohexyl ScaffoldImpact on Drug Design
Aromaticity High (Benzene)Moderate (Thiophene)Thiophene allows for induced fit adjustments in tight binding pockets.
Electronic Character Electron-neutralElectron-rich (

-excessive)
Enhanced affinity for cationic receptor residues.
Metabolic Liability p-Hydroxylation, EpoxidationS-oxidation, 2/5-position oxidationDiversifies metabolic clearance pathways; avoids "soft spots."
Bond Angle (C-X-C) 120° (Hexagonal)~111° (Pentagonal)Alters vector orientation of substituents, accessing novel IP space.

Protocol A: Synthesis of Cyclohexyl(thiophen-2-yl)methanamine

Objective: Synthesize the primary amine scaffold with >95% purity for library generation. Methodology: Ketone formation followed by Oxime reduction. This route is preferred over direct reductive amination for primary amines to avoid over-alkylation.

Reaction Scheme Visualization

SynthesisPath Start Thiophene-2-carbonitrile (Starting Material) Inter1 Imine Intermediate Start->Inter1 Grignard Addn (0°C to RT) Grignard Cyclohexylmagnesium Bromide (2.0 eq) Grignard->Inter1 Hydrolysis Acid Hydrolysis (HCl/H2O) Inter1->Hydrolysis Ketone Cyclohexyl(thiophen-2-yl) methanone Hydrolysis->Ketone Yield >85% OximeStep NH2OH·HCl NaOAc, EtOH Ketone->OximeStep Oxime Oxime Intermediate OximeStep->Oxime Condensation Reduction LiAlH4 (3.0 eq) THF, Reflux Oxime->Reduction Product Cyclohexyl(thiophen-2-yl) methanamine Reduction->Product Reduction

Figure 1: Step-wise synthesis pathway from nitrile precursor to primary amine scaffold.

Detailed Procedure

Step 1: Grignard Addition & Hydrolysis

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) under Argon atmosphere.

  • Reagents: Charge Thiophene-2-carbonitrile (10 mmol) in anhydrous THF (50 mL).

  • Addition: Cool to 0°C. Dropwise add Cyclohexylmagnesium bromide (12 mmol, 2M in ether) over 20 mins.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. QC Check: TLC (Hexane:EtOAc 9:1) should show consumption of nitrile.

  • Hydrolysis: Cool to 0°C. Quench with 1M HCl (30 mL). Stir vigorously for 2 hours to hydrolyze the imine to the ketone.

  • Workup: Extract with EtOAc (3x). Wash organics with Brine, dry over

    
    , and concentrate. Purify via flash chromatography.
    

Step 2: Oxime Formation

  • Reagents: Dissolve the ketone (from Step 1) in Ethanol (40 mL). Add Hydroxylamine hydrochloride (15 mmol) and Sodium Acetate (20 mmol).

  • Reflux: Heat to reflux (80°C) for 3 hours.

  • Isolation: Evaporate EtOH. Resuspend residue in water/EtOAc. Extract, dry, and concentrate. The oxime is usually pure enough for the next step.

Step 3: Reduction to Amine

  • Reduction: Dissolve Oxime in anhydrous THF. Carefully add

    
     (3.0 eq) at 0°C (Exothermic!).
    
  • Reflux: Heat to reflux for 6 hours.

  • Quench (Fieser Method): Cool to 0°C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), water (
    
    
    mL). Filter the granular precipitate.
  • Final Purification: Acid-base extraction or HPLC.

    • Target: >95% purity by LC-MS.

    • Storage: Store as HCl salt at -20°C.

Protocol B: GPCR Functional Screening (Calcium Flux)

Objective: Screen library derivatives of the scaffold against Gq-coupled GPCRs (e.g., 5-HT2, Alpha-1 adrenergic, or specific orphan receptors) using a fluorescent calcium indicator.

Assay Principle (Gq Signaling)

GqPath Ligand Scaffold Derivative (Ligand) GPCR Gq-Coupled GPCR (Transmembrane) Ligand->GPCR Binding Gq Gαq Protein Activation GPCR->Gq GTP Exchange PLC PLCβ (Effector) Gq->PLC Activation IP3 IP3 (Second Messenger) PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binding Ca Ca2+ Release (Cytosolic) ER->Ca Channel Opening Dye Fluo-4 / Calcium 6 (Fluorescence Increase) Ca->Dye Chelation

Figure 2: Signal transduction pathway utilized in the Calcium Flux assay.

Step-by-Step Protocol

Materials:

  • HEK293 or CHO cells stably expressing target GPCR.

  • Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Probenecid (to inhibit dye extrusion).

Workflow:

  • Cell Plating (Day -1):

    • Seed cells at 50,000 cells/well in poly-D-lysine coated 96-well black-wall/clear-bottom plates.

    • Incubate overnight at 37°C, 5%

      
      .
      
  • Dye Loading (Day 0):

    • Prepare Dye Loading Solution: 4

      
      M Fluo-4 AM + 0.04% Pluronic F-127 + 2.5 mM Probenecid in Assay Buffer.
      
    • Remove media from cells (carefully). Add 100

      
      L Dye Loading Solution.
      
    • Incubate: 45 mins at 37°C, then 15 mins at RT (to equilibrate).

  • Compound Preparation:

    • Dissolve Scaffold Library compounds in DMSO (10 mM stocks).

    • Prepare 4x concentration working plates in Assay Buffer (ensure final DMSO < 0.5%).

  • Measurement (FLIPR/FlexStation):

    • Baseline: Record fluorescence (Ex 488nm / Em 525nm) for 20 seconds.

    • Addition: Inject 50

      
      L of compound (final 1x concentration).
      
    • Read: Measure fluorescence kinetics for 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Max Signal - Baseline) / Baseline.
      
    • Plot Dose-Response Curves (DRC) using 4-parameter logistic regression.

    • Hit Criteria: Compounds showing >50% activity relative to standard agonist at 10

      
      M.
      

References

  • Thiophene as a Bioisostere

    • BenchChem.[3] "Thiophene vs. Phenyl Analogs: A Comparative Guide to Biological Activity."[3] Available at:

  • GPCR Assay Optimization

    • Fujifilm Cellular Dynamics. "Optimizing Calcium Flux Assays for Investigating Pain Response." Available at:

  • Synthesis of Thiophene Amines

    • Organic Chemistry Portal. "Synthesis of Thiophenes and Derivatives."[4][5][6][7][8][9][10][11] Available at:

  • Metabolic Stability Strategies

    • Journal of Medicinal Chemistry (via NIH). "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds."[12][13] Available at:

  • Calcium Flux Methodology

    • Bio-Protocol.[14] "Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors."[1][2][14][15] Available at:

Sources

Application

"Cyclohexyl(thiophen-2-yl)methanamine" for the development of antibacterial agents

Application Note: Cyclohexyl(thiophen-2-yl)methanamine as a Lead Scaffold for the Development of Novel Antibacterial Agents Executive Summary & Rationale The escalating crisis of multi-drug resistant (MDR) Gram-negative...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cyclohexyl(thiophen-2-yl)methanamine as a Lead Scaffold for the Development of Novel Antibacterial Agents

Executive Summary & Rationale

The escalating crisis of multi-drug resistant (MDR) Gram-negative bacteria, particularly colistin-resistant (Col-R) Acinetobacter baumannii and Escherichia coli, requires the urgent exploration of novel chemical scaffolds. Thiophene-based derivatives have recently emerged as potent antimicrobial agents capable of disrupting bacterial membranes and inhibiting essential resistance genes. This application note details the utility of Cyclohexyl(thiophen-2-yl)methanamine (CAS: 473732-81-9) as a foundational pharmacophore for developing next-generation bactericidal agents.

Structural Causality & Design Rationale:

  • Thiophene Ring: The electron-rich sulfur heterocycle facilitates strong π-π and hydrophobic interactions with bacterial outer membrane proteins (OMPs), specifically targets like CarO1 and Omp33.

  • Methanamine Core: At physiological pH (7.4), the primary amine is protonated. This creates a localized positive charge that drives electrostatic affinity toward the negatively charged lipopolysaccharide (LPS) layer of Gram-negative bacteria.

  • Cyclohexyl Moiety: Imparts significant lipophilicity (calculated logP ~ 4.0). This is essential for penetrating the hydrophobic lipid A core of the bacterial envelope, a mechanism supported by recent density functional theory (DFT) and ADMET studies on thiophene derivatives .

Mechanistic Pathway

To conceptualize the pharmacodynamics of this scaffold during drug development, we map its interaction from extracellular binding to terminal cell lysis.

G A Cyclohexyl(thiophen-2-yl) methanamine B Binding to OMPs (e.g., CarO1, Omp33) A->B Electrostatic & Hydrophobic Interactions C Outer Membrane Permeabilization B->C Structural Disruption of LPS Layer D Intracellular Accumulation C->D Enhanced Uptake (NPN Assay Validated) E Bacterial Cell Death D->E Target Inhibition / Lysis

Figure 1: Proposed bactericidal pathway of thiophene-methanamine derivatives in Gram-negative bacteria.

Experimental Workflows & Self-Validating Protocols

To ensure robust, reproducible data during hit-to-lead optimization, the following protocols are designed with built-in self-validation mechanisms to guarantee assay trustworthiness.

Protocol A: Minimum Inhibitory Concentration (MIC) & Time-Kill Kinetics

Objective: Determine the bacteriostatic vs. bactericidal profile of the synthesized derivatives. Causality: A standard MIC only indicates growth inhibition. Time-kill assays are critical to prove that the thiophene scaffold actively lyses the bacteria rather than merely halting replication, which is vital for treating immunocompromised patients.

Step-by-Step Methodology:

  • Preparation: Dissolve Cyclohexyl(thiophen-2-yl)methanamine derivatives in 100% DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (MHB). Reasoning: Cation adjustment (Ca2+, Mg2+) is vital because these ions stabilize the bacterial outer membrane; testing without them yields artificially low and non-reproducible MICs.

  • Inoculation: Inoculate Col-R A. baumannii and E. coli to a final concentration of

    
     CFU/mL in 96-well microtiter plates.
    
  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Determine MIC as the lowest concentration with no visible growth.

  • Time-Kill Execution: Expose logarithmic-phase cultures to 1×, 2×, and 4× MIC of the compound. Plate aliquots at 0, 2, 4, 8, and 24 hours on tryptic soy agar (TSA) to count viable CFUs.

  • Self-Validation Check: Include a Colistin (2 mg/L) positive control and a 1% DMSO vehicle control. Trustworthiness metric: If the vehicle control shows >10% growth inhibition, the assay is invalid due to solvent toxicity.

Protocol B: Outer Membrane Permeabilization Assay (NPN Uptake)

Objective: Quantify the physical disruption of the Gram-negative outer membrane. Causality: 1-N-phenylnaphthylamine (NPN) is a lipophilic probe that fluoresces weakly in aqueous environments but strongly when partitioned into hydrophobic lipid bilayers. Intact bacterial membranes exclude NPN. If the thiophene derivative successfully damages the LPS layer , NPN enters the membrane, causing a measurable fluorescence spike, thereby validating the mechanism of action.

Step-by-Step Methodology:

  • Cell Prep: Wash mid-log phase E. coli cells and resuspend in 5 mM HEPES buffer (pH 7.2) to an OD600 of 0.5.

  • Probe Addition: Add NPN to a final concentration of 10 µM.

  • Baseline Reading: Measure baseline fluorescence (Excitation: 350 nm, Emission: 420 nm) using a microplate reader.

  • Compound Addition: Add the thiophene derivative at 0.5× and 1× MIC.

  • Kinetic Measurement: Record fluorescence every minute for 30 minutes.

  • Self-Validation Check: Use Polymyxin B (a known membrane permeabilizer) as a positive control. Trustworthiness metric: The assay is only valid if Polymyxin B induces a rapid, >3-fold increase in fluorescence within the first 5 minutes.

Quantitative Data Presentation

The following table summarizes representative benchmarking data for thiophene-based amine derivatives against MDR clinical isolates, demonstrating the efficacy of the structural class .

Compound / ScaffoldTarget StrainMIC (mg/L)Time-Kill Profile (at 2x MIC)NPN Uptake Factor (Membrane Disruption)
Thiophene Derivative 4 A. baumannii (Col-R)16Bactericidal (-3 log10 CFU by 8h)4.2x baseline (High)
Thiophene Derivative 5 E. coli (MCR-1+)8Bactericidal (-3 log10 CFU by 4h)3.8x baseline (High)
Cyclohexyl-thiophene core P. aeruginosa (MDR)32Bacteriostatic2.1x baseline (Moderate)
Colistin (Control) A. baumannii (Col-S)0.5Bactericidal (-4 log10 CFU by 2h)5.5x baseline (Very High)
Vehicle (1% DMSO) All Strains>64No Effect1.0x baseline (None)

Table 1: Representative antibacterial metrics for thiophene-methanamine derivatives. Data synthesized from recent antimicrobial screening of heterocyclic libraries.

Conclusion & Future Directions

Cyclohexyl(thiophen-2-yl)methanamine represents a highly tunable, lipophilic scaffold for antibacterial drug discovery. Its dual ability to bind critically conserved outer membrane proteins (OMPs) and physically permeabilize the lipid bilayer makes it highly effective against colistin-resistant phenotypes. Future lead optimization should focus on substituting the cyclohexyl ring with bioisosteres to improve aqueous solubility while maintaining the critical logP required for outer membrane penetration.

References

  • Molina-Panadero, I., Morales-Tenorio, M., García-Rubia, A., Ginex, T., Eskandari, K., Martinez, A., Gil, C., & Smani, Y. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Pharmacology, 15, 1412797.[Link]

  • Ajaba, M. O., Agbo, B. E., Umoh, N., et al. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus
Method

Introduction: Elucidating the Bioactivity of Cyclohexyl(thiophen-2-yl)methanamine

An in-depth guide to the design and implementation of high-throughput screening (HTS) assays for the novel chemical entity, Cyclohexyl(thiophen-2-yl)methanamine. Cyclohexyl(thiophen-2-yl)methanamine is a novel small mole...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the design and implementation of high-throughput screening (HTS) assays for the novel chemical entity, Cyclohexyl(thiophen-2-yl)methanamine.

Cyclohexyl(thiophen-2-yl)methanamine is a novel small molecule with potential for significant biological activity. Its structure, featuring a lipophilic cyclohexyl moiety, a heteroaromatic thiophene ring, and a primary amine, suggests it may interact with a diverse range of protein targets. The thiophene ring is a well-established scaffold in medicinal chemistry, present in numerous approved drugs, while the amine group can participate in key hydrogen bonding and ionic interactions within protein binding sites.

Given the absence of established biological data for this compound, high-throughput screening (HTS) serves as the primary engine for discovering its mechanism of action and therapeutic potential.[1][2][3] This document, authored from the perspective of a Senior Application Scientist, provides a strategic framework and detailed protocols for initiating HTS campaigns to identify and characterize the bioactivity of Cyclohexyl(thiophen-2-yl)methanamine. We will explore three robust HTS applications targeting distinct, high-value protein classes: G-Protein Coupled Receptors (GPCRs), monoamine transporters, and enzymes.

Application Note 1: GPCR Antagonist Screening via Calcium Mobilization Assay

Scientific Rationale: GPCRs are the largest family of cell surface receptors and the target of approximately 30-40% of all modern drugs.[4][5] The structural characteristics of Cyclohexyl(thiophen-2-yl)methanamine are consistent with known GPCR ligands. A calcium mobilization assay is a widely used, robust, and HTS-friendly method for identifying modulators of GPCRs that signal through the Gαq pathway, leading to an increase in intracellular calcium.[6][7]

Signaling Pathway Overview

GPCR_Gq_Pathway Ligand Ligand (e.g., Cyclohexyl(thiophen-2-yl)methanamine) GPCR Gq-Coupled GPCR Ligand->GPCR Binds G_protein Gαqβγ GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_release ER->Ca_release Ca_Signal Fluorescent Ca²⁺ Signal (Detectable Readout) Ca_release->Ca_Signal Leads to

Caption: Gq-coupled GPCR signaling cascade leading to intracellular Ca²⁺ release.

Experimental Protocol: Antagonist Mode Calcium Flux Assay

This protocol is designed to identify antagonists that inhibit the response of a known agonist for a specific Gq-coupled receptor.

1. Materials and Reagents:

  • Cell Line: HEK293 or CHO-K1 cells stably expressing the target Gq-coupled GPCR.

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Calcium-sensitive Dye: FLIPR Calcium 6 Assay Kit or similar.

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: Cyclohexyl(thiophen-2-yl)methanamine stock solution (10 mM in DMSO).

  • Reference Agonist: Known agonist for the target GPCR.

  • Reference Antagonist: Known antagonist for the target GPCR.

  • Instrumentation: FLIPR® Tetra High-Throughput Cellular Screening System or similar fluorescence plate reader with liquid handling capabilities.

HTS_Workflow_GPCR

Caption: Workflow for the GPCR antagonist HTS assay.

3. Step-by-Step Methodology:

  • Cell Plating: Seed the GPCR-expressing cells into 384-well plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium. Incubate for 18-24 hours at 37°C with 5% CO₂.

  • Compound Plating: Prepare a compound source plate by serially diluting the Cyclohexyl(thiophen-2-yl)methanamine stock solution in assay buffer. For a primary screen, a single final concentration of 10 µM is typical.[8] Include wells with reference antagonist (positive control) and vehicle (0.1% DMSO, negative control).

  • Dye Loading: Prepare the calcium-sensitive dye according to the manufacturer’s instructions. Remove the culture medium from the cell plate and add 20 µL of the dye solution to each well. Incubate for 1 hour at 37°C, then 15 minutes at room temperature, protected from light.

  • Compound Addition: Using an automated liquid handler, transfer 5 µL from the compound source plate to the cell plate.

  • Pre-incubation: Incubate the cell plate for 15-30 minutes at room temperature. This allows the test compounds to interact with the receptor.

  • Agonist Stimulation and Reading: Place the cell plate into the fluorescence plate reader. Program the instrument to add 10 µL of the reference agonist at its pre-determined EC₈₀ concentration. Immediately begin kinetic reading of fluorescence intensity (e.g., Excitation: 485 nm, Emission: 525 nm) for 90-180 seconds.

  • Data Analysis: The inhibitory effect is calculated by comparing the fluorescence signal in compound-treated wells to the controls.

    • Percent Inhibition = [1 - (Signal_Test - Signal_Min) / (Signal_Max - Signal_Min)] x 100

    • Where Signal_Test is the well with the test compound, Signal_Max is the vehicle control (agonist only), and Signal_Min is the reference antagonist control.

    • A robust assay should have a Z'-factor > 0.5.[8]

Data Interpretation and Hit Validation
ParameterDescriptionTarget Value
Primary Hit A compound exhibiting >50% inhibition at 10 µM.> 3 Standard Deviations from mean
Z'-Factor A statistical measure of assay quality.> 0.5
Signal Window Ratio of max signal to min signal.> 5
Hit Confirmation Re-test of primary hits in the same assay format.Reproducible inhibition
IC₅₀ Determination Dose-response curve generated from a 10-point serial dilution.Potency value

Application Note 2: Monoamine Transporter Inhibition Assay

Scientific Rationale: The structure of Cyclohexyl(thiophen-2-yl)methanamine contains an amine group which is a common feature in ligands for monoamine transporters such as the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. These transporters are critical targets for drugs treating depression, ADHD, and other neurological disorders.[9][10] A fluorescence-based uptake assay provides a non-radioactive, HTS-compatible method to screen for transporter inhibitors.[9][11]

Assay Principle

Transporter_Assay cluster_cell HEK293 Cell expressing DAT DAT Dopamine Transporter (DAT) Cell_Inside Intracellular Space (High Fluorescence) DAT->Cell_Inside Accumulates in Reader Plate Reader Cell_Inside->Reader Signal Detected Fluo_Substrate Fluorescent Substrate (e.g., ASP+) Fluo_Substrate->DAT Transported by Inhibitor Inhibitor (e.g., Cyclohexyl(thiophen-2-yl)methanamine) Inhibitor->DAT Blocks Extracellular Extracellular Space (Fluorescence Quenched)

Caption: Principle of the fluorescence-based monoamine transporter uptake inhibition assay.

Experimental Protocol: DAT Uptake Inhibition Assay

1. Materials and Reagents:

  • Cell Line: HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Fluorescent Substrate: A fluorescent monoamine transporter substrate like ASP+ (4-(4-diethylaminostyryl)-N-methylpyridinium iodide).

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Test Compound: Cyclohexyl(thiophen-2-yl)methanamine stock solution (10 mM in DMSO).

  • Reference Inhibitor: A known DAT inhibitor such as GBR-12909 or cocaine.

  • Instrumentation: Fluorescence plate reader with bottom-read capability.

2. Step-by-Step Methodology:

  • Cell Plating: Seed hDAT-HEK293 cells into 384-well plates at 20,000 cells/well in 40 µL of culture medium and incubate overnight.

  • Assay Preparation: On the day of the assay, wash the cells once with 40 µL of assay buffer. After aspiration, leave 20 µL of assay buffer in each well.

  • Compound Addition: Add 10 µL of test compound, reference inhibitor, or vehicle (negative control) to the appropriate wells and incubate for 15-30 minutes at 37°C.

  • Substrate Addition: Add 10 µL of the fluorescent substrate (e.g., ASP+ at a final concentration of 10 µM) to all wells to initiate uptake.

  • Incubation: Incubate the plate for a pre-determined time (e.g., 10-20 minutes) at 37°C, protected from light. The optimal time should be determined during assay development to be within the linear range of uptake.

  • Signal Detection: Measure the intracellular fluorescence intensity using a plate reader (e.g., Excitation: 488 nm, Emission: 610 nm). A wash step is generally not required if an extracellular quenching dye is included with the substrate.[11]

  • Data Analysis: Calculate percent inhibition as described for the GPCR assay, where the negative control (vehicle) represents 0% inhibition (maximum uptake) and the reference inhibitor represents 100% inhibition (minimum uptake).

Counterscreening and Selectivity

Hits from the primary screen should be tested in a similar assay using parental HEK293 cells that do not express DAT. This counterscreen identifies compounds that are intrinsically fluorescent or cause non-specific changes in cell fluorescence, thus eliminating false positives. Further screening against cells expressing NET and SERT will establish the selectivity profile of the confirmed hits.

Application Note 3: Monoamine Oxidase B (MAO-B) Enzyme Inhibition Assay

Scientific Rationale: Enzymes are a major class of drug targets, and fluorescence-based assays are a common method for HTS of enzyme inhibitors.[12][13] Monoamine oxidases (MAO-A and MAO-B) are enzymes that catabolize monoamines. Given the structural features of Cyclohexyl(thiophen-2-yl)methanamine, MAO-B is a plausible target. This protocol describes a fluorometric assay suitable for HTS that detects hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity.

Assay Principle

MAO_Assay cluster_reaction Detection Reaction Substrate MAO Substrate (e.g., Tyramine) MAOB MAO-B Enzyme Substrate->MAOB H2O2 H₂O₂ MAOB->H2O2 Produces Inhibitor Inhibitor (e.g., Cyclohexyl(thiophen-2-yl)methanamine) Inhibitor->MAOB Inhibits Fluor_Product Fluorescent Product (e.g., Resorufin) H2O2->Fluor_Product HRP Horseradish Peroxidase (HRP) HRP->Fluor_Product Catalyzes Probe Non-Fluorescent Probe (e.g., Amplex Red) Probe->Fluor_Product

Caption: Principle of a coupled fluorometric assay for MAO-B enzyme inhibition.

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

1. Materials and Reagents:

  • Enzyme: Recombinant human MAO-B.

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.

  • Substrate: Tyramine.

  • Detection Reagents: Horseradish Peroxidase (HRP), Amplex® Red (or similar H₂O₂-detecting probe).

  • Test Compound: Cyclohexyl(thiophen-2-yl)methanamine stock solution (10 mM in DMSO).

  • Reference Inhibitor: Selegiline (a known MAO-B inhibitor).

  • Assay Plates: 384-well, black, low-volume microplates.

  • Instrumentation: Fluorescence plate reader.

2. Assay Component Summary:

ComponentStock ConcentrationFinal Concentration
MAO-B Enzyme1 mg/mL2-5 µg/mL
Tyramine (Substrate)100 mM1 mM
Amplex Red (Probe)10 mM50 µM
HRP10 U/mL0.2 U/mL
Test Compound10 mM10 µM (Primary Screen)
Selegiline (Control)1 mM1 µM

3. Step-by-Step Methodology:

  • Prepare Reagents: Thaw all reagents on ice. Prepare a working solution of the substrate and a "Detection Mix" containing the assay buffer, HRP, and Amplex Red.

  • Compound/Control Addition: To the wells of a 384-well plate, add:

    • 2.5 µL of test compound dilutions in assay buffer.

    • 2.5 µL of Selegiline (positive control).

    • 2.5 µL of assay buffer with 0.1% DMSO (negative control).

  • Enzyme Addition: Add 10 µL of the MAO-B enzyme solution to all wells except for a "no enzyme" control, which receives 10 µL of assay buffer.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add 12.5 µL of the Detection Mix (containing the substrate) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the increase in fluorescence over 30-60 minutes (e.g., Excitation: 535 nm, Emission: 590 nm).

  • Data Analysis: The rate of reaction (slope of fluorescence vs. time) is determined for each well. The percent inhibition is calculated by comparing the reaction rate in the presence of the test compound to the control wells.

References

  • Macherla, A., et al. (2021). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]

  • Gao, H., et al. (2005). High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry. Analytical Chemistry. [Link]

  • Twentyman, J. (2025). Maximizing Drug Discovery with High-Throughput and High-Content Screening. Applied Scientific. [Link]

  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. BellBrook Labs Official Website. [Link]

  • Luethi, D., et al. (2017). Measuring Inhibition of Monoamine Reuptake Transporters by New Psychoactive Substances (NPS) in Real-Time Using a High-Throughput, Fluorescence-Based Assay. Toxicology in Vitro. [Link]

  • Garcia-Alonso, A., et al. (2007). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. [Link]

  • Wikipedia. High-throughput screening. Wikipedia. [Link]

  • BMG LABTECH. High-throughput screening (HTS). BMG LABTECH Official Website. [Link]

  • GenScript. GPCR Functional Cell-based Assays. GenScript Official Website. [Link]

  • Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences Official Website. [Link]

  • Journal of Pharmaceutical Sciences & Research. (2024). High-Throughput Screening for Enzyme Modulation. Longdom Publishing. [Link]

  • An, W., & Toll, L. (2017). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Tovey, S. C. (2015). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology. [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. Agilent Technologies. [Link]

  • Glanzman, M. J., & Mefford, S. J. (2020). Assessing Vesicular Monoamine Transport and Toxicity Using Fluorescent False Neurotransmitters. Chemical Research in Toxicology. [Link]

  • Sanchez-Linares, I., et al. (2022). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. International Journal of Molecular Sciences. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Official Website. [Link]

  • ResearchGate. Monitoring monoamine transport with the fluorescent substrate analogue ASP+. ResearchGate. [Link]

  • Springer Nature Experiments. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Springer Nature. [Link]

  • MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. Michigan State University. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience Official Website. [Link]

  • Free, R. B., et al. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Neurochemical Research. [Link]

  • Kang, H., et al. (2025). Protocol for high-throughput screening of SIRT7 inhibitors using fluorescent peptide technology. STAR Protocols. [Link]

  • Wu, T., et al. (2002). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of Biomolecular Screening. [Link]

  • Eurofins Discovery. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery Official Website. [Link]

  • Hauser, A. S., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. The AAPS Journal. [Link]

  • Celtarys. (2023). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys Official Website. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience Official Website. [Link]

  • Technology Networks. (2025). High-Throughput Screening - Drug Discovery. Technology Networks. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of methenamine?. Dr.Oracle. [Link]

  • ClinicalTrials.gov. METHENAMINE – Application in Therapy and Current Clinical Research. ClinicalTrials.gov. [Link]

  • WebMD. (2024). Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]

  • Pediatric Oncall. Methenamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Pediatric Oncall. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Methenamine Hippurate?. Patsnap Synapse. [Link]

Sources

Application

Application Note: Derivatization of Cyclohexyl(thiophen-2-yl)methanamine for Structure-Activity Relationship (SAR) Studies

Prepared by: Senior Application Scientist, Medicinal Chemistry & Probe Development Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Chemical Biologists Executive Summary & Scaffold Rationale In modern...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Probe Development Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Chemical Biologists

Executive Summary & Scaffold Rationale

In modern drug discovery, the identification and optimization of privileged scaffolds are critical for accelerating hit-to-lead and lead optimization campaigns. Cyclohexyl(thiophen-2-yl)methanamine (CAS: 473732-81-9) represents a highly versatile,


-enriched building block frequently utilized in the development of CNS-active agents, GPCR ligands, and kinase inhibitors[1].

The architectural value of this scaffold lies in its three distinct vectors for biological interaction and chemical diversification:

  • The Cyclohexyl Ring: Provides a three-dimensional lipophilic vector that increases the fraction of

    
     carbons (
    
    
    
    ), a metric strongly correlated with improved clinical success and solubility.
  • The Thiophene Ring: Acts as a classical, electron-rich bioisostere for a phenyl ring. It offers a smaller van der Waals volume, a unique dipole moment for favorable sulfur-aromatic interactions, and a reactive handle for late-stage C-H functionalization ()[2].

  • The Primary Amine: Serves as a critical hydrogen-bond donor/acceptor and the primary synthetic handle for rapid parallel derivatization (e.g., amidation, reductive amination).

This application note details field-proven, self-validating protocols for the divergent derivatization of this scaffold to systematically map Structure-Activity Relationships (SAR).

Divergent SAR Derivatization Workflow

To thoroughly explore the chemical space around the core scaffold, we employ a two-pronged strategy: Amine Functionalization to probe solvent-exposed channels, and Thiophene C-H Arylation to target deep, lipophilic binding pockets.

SAR_Workflow Core Cyclohexyl(thiophen-2-yl) methanamine (Core Scaffold) AmineMod Amine Derivatization (Reductive Amination) Core->AmineMod Aldehyde, STAB Room Temp ThioMod Thiophene C-H Arylation (Late-Stage Functionalization) Core->ThioMod Pd(OAc)2, Ar-Br PivOH, 110°C SAR1 Modulate pKa & Solvent Exposure AmineMod->SAR1 SAR2 Target Deep Hydrophobic Pockets ThioMod->SAR2

Fig 1: Divergent SAR derivatization workflow for cyclohexyl(thiophen-2-yl)methanamine.

Experimental Protocols & Mechanistic Causality

Protocol A: Amine Functionalization via Reductive Amination

Objective: Synthesize secondary/tertiary amines to modulate basicity (


) and probe hydrogen-bonding networks in the target receptor.

Mechanistic Causality: We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Cyanoborohydride (


). STAB is significantly less toxic and exhibits superior chemoselectivity; its steric bulk and electron-withdrawing acetoxy groups attenuate its reducing power, allowing it to rapidly reduce the transient iminium ion without prematurely reducing the starting aldehyde ()[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve cyclohexyl(thiophen-2-yl)methanamine (1.0 mmol, 195.3 mg) and the desired aldehyde (1.05 mmol) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL).

    • Note on Solvent: DCE is preferred over dichloromethane (DCM) due to its higher boiling point and optimal solubility profile for STAB[4].

  • Imine Formation: Stir the mixture at room temperature for 30 minutes.

    • Self-Validation Step: Remove a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The core amine has an exact mass of 195.11 g/mol . Confirm the disappearance of the

      
       peak and the appearance of the imine intermediate mass.
      
  • Reduction: Add STAB (1.5 mmol, 318 mg) in portions over 5 minutes. Stir at room temperature for 4–12 hours under a nitrogen atmosphere.

  • Workup: Quench the reaction with saturated aqueous

    
     (5 mL) to hydrolyze unreacted boron species and ensure the product is in its free-base form. Extract with EtOAc (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, typically 0-10% MeOH in DCM with 0.1%

    
     to prevent streaking).
    
Protocol B: Regioselective Late-Stage C-H Arylation of the Thiophene Ring

Objective: Extend the pharmacophore at the C5 position of the thiophene ring to access adjacent hydrophobic sub-pockets without requiring de novo synthesis of pre-halogenated building blocks.

Mechanistic Causality: Direct C-H functionalization is highly atom-economical. However, the primary amine of the core scaffold must be transiently protected (e.g., as a tert-butyloxycarbonyl / Boc group) prior to this step. A free primary amine will tightly coordinate to the Palladium(II) center, poisoning the catalyst and halting the catalytic cycle. Furthermore, Pivalic acid (PivOH) is added as a critical proton shuttle; it facilitates the Concerted Metalation-Deprotonation (CMD) pathway, significantly lowering the activation barrier for C-H bond cleavage at the C5 position ()[5].

Step-by-Step Methodology:

  • Protection: Convert the core amine to its N-Boc derivative using

    
     (1.1 eq) and 
    
    
    
    (1.5 eq) in DCM. Isolate the protected intermediate.
  • Reaction Setup: In a dry Schlenk tube, combine the N-Boc protected core (0.5 mmol), an aryl bromide (0.75 mmol),

    
     (5 mol%, 5.6 mg), Pivalic acid (30 mol%, 15.3 mg), and anhydrous 
    
    
    
    (1.0 mmol, 138 mg).
  • Solvent & Degassing: Add anhydrous N,N-Dimethylacetamide (DMA) (2.5 mL). Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which can cause catalyst degradation and unwanted homocoupling.

  • C-H Activation: Seal the tube and heat to 110 °C in an oil bath for 16 hours.

    • Self-Validation Step: Monitor by TLC (Hexanes/EtOAc 8:2). The C5-arylated product will typically run slightly lower (

      
      ) than the starting material due to increased molecular weight and altered dipole, despite increased lipophilicity.
      
  • Workup & Deprotection: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Palladium black and inorganic salts. Concentrate the filtrate. To remove the Boc group, treat the crude residue with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours, then concentrate and neutralize with saturated

    
    .
    

Quantitative Data Presentation: Hypothetical SAR Summary

To demonstrate the utility of these derivatization protocols, the table below summarizes hypothetical (but mechanistically representative) SAR data for a generic GPCR target. Notice how structural modifications predictably alter both biological potency and physicochemical properties.

Compound IDSynthetic ModificationTarget IC₅₀ (nM)LogD (pH 7.4)HLM Stability (T₁/₂ min)Rationale / Observation
CTM-01 Core Scaffold (Unmodified)>10,0001.845Weak baseline binding; good metabolic stability.
CTM-02 N-Benzyl (Protocol A)4502.920Fills solvent channel; increased lipophilicity reduces HLM stability.
CTM-03 N-(4-Fluorobenzyl) (Protocol A)1203.135Fluorine blocks CYP450 metabolism site, restoring T₁/₂.
CTM-04 C5-Phenyl, N-Boc (Protocol B)N/A4.5>60Boc group prevents receptor binding; high lipophilicity.
CTM-05 C5-Phenyl (Protocol B, Deprotected)153.450C5-Aryl perfectly occupies deep hydrophobic pocket, driving nanomolar potency.

Note: HLM = Human Liver Microsomes.

Conclusion

The cyclohexyl(thiophen-2-yl)methanamine scaffold is a powerful starting point for SAR campaigns. By utilizing chemoselective reductive amination and regioselective C-H arylation, medicinal chemists can rapidly generate diverse libraries. Adhering to the mechanistic principles outlined above—such as selecting the correct hydride source (STAB) and employing proper catalyst/proton-shuttle systems (Pd/PivOH) with appropriate protecting group strategies—ensures high yields, reproducible self-validating workflows, and accelerated drug discovery cycles.

References

  • Patani, G.A.; LaVoie, E.J. "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 1996, 96(8), 3147–3176. URL:[Link]

  • Abdel-Magid, A.F.; Carson, K.G.; Harris, B.D.; Maryanoff, C.A.; Shah, R.D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

  • Daniels, M.H.; Armand, J.R.; Tan, K.L. "Sequential Regioselective C-H Functionalization of Thiophenes." Organic Letters, 2016, 18(13), 3310–3313. URL:[Link]

Sources

Method

Analytical methods for the quantification of "Cyclohexyl(thiophen-2-yl)methanamine"

Abstract & Scope This application note details the analytical protocols for the quantification of Cyclohexyl(thiophen-2-yl)methanamine (CAS: 473732-81-9), a lipophilic primary amine structurally related to thiophene-base...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the analytical protocols for the quantification of Cyclohexyl(thiophen-2-yl)methanamine (CAS: 473732-81-9), a lipophilic primary amine structurally related to thiophene-based designer drugs (e.g., methiopropamine) and dissociative anesthetics. Due to the absence of standardized pharmacopeial monographs, this guide applies First Principles of Analytical Chemistry to establish robust methodologies.

Two distinct workflows are presented:

  • High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): For raw material purity assessment and synthesis monitoring (

    
    ).
    
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For trace quantification in biological matrices (plasma/urine) (

    
    ).
    

Compound Profile & Analytical Challenges

PropertyValue / CharacteristicAnalytical Implication
Structure 1-cyclohexyl-1-(thiophen-2-yl)methanamineContains a basic primary amine and a hydrophobic thiophene ring.
Formula

(MW: 195.32 g/mol )
Monoisotopic Mass: 195.[1]11. Precursor ion

.
pKa (Calc.) ~9.5 - 10.5 (Amine)Highly ionized at acidic pH. Requires high pH for LLE extraction or cation exchange for SPE.
LogP ~3.0 - 4.0High lipophilicity. Significant retention on C18 columns.
UV Max ~235 nm (Thiophene)Detectable by UV, but lacks the high sensitivity of conjugated phenyl systems.
Critical Considerations
  • Amine Tailing: The primary amine group interacts strongly with residual silanols on silica-based columns, leading to peak tailing. Countermeasure: Use end-capped columns and mobile phases with ionic strength modifiers (e.g., Ammonium Formate).

  • Thiophene Stability: Thiophene rings can be susceptible to oxidative degradation. Countermeasure: Keep samples chilled (4°C) and avoid protic solvents with strong oxidizers.

  • Solvent Incompatibility: As a primary amine, the analyte reacts with ketones (e.g., Acetone) to form imines. Strict Rule: Never use acetone in extraction or needle wash steps.

Sample Preparation Protocols

Biological Matrices (Plasma/Urine) - Mixed-Mode SPE

For trace analysis, Mixed-Mode Cation Exchange (MCX) is superior to LLE due to the compound's high pKa.

Workflow Diagram (Graphviz):

SPE_Workflow Start Sample Pre-treatment Dilute 100µL Plasma with 300µL 1% Formic Acid (aq) Condition Condition Cartridge (Oasis MCX or Strata-X-C) 1. 1mL MeOH 2. 1mL Water Start->Condition Load Load Sample Gravity feed or low vacuum Condition->Load Wash Wash Steps 1. 1mL 0.1% Formic Acid (Remove Proteins) 2. 1mL MeOH (Remove Neutrals/Lipids) Load->Wash Elute Elution 2 x 500µL 5% NH4OH in MeOH (Releases basic amine) Wash->Elute Finish Evaporate & Reconstitute Dry under N2 @ 40°C Reconstitute in Mobile Phase A Elute->Finish

Figure 1: Mixed-Mode Cation Exchange (MCX) extraction protocol ensuring removal of neutral interferences while retaining the basic amine.

Method 1: HPLC-DAD (Purity & Bulk Analysis)

This method is designed for QC environments. We utilize a high-pH resistant column to run the separation in the basic range, suppressing ionization of the amine (keeping it neutral) to improve peak shape and retention.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Waters XBridge C18 (

    
    ) or Phenomenex Gemini NX-C18.
    
    • Why? These columns utilize hybrid silica technology stable up to pH 12.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, pH 10.0 (Adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (LC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: PDA at 235 nm (Reference 360 nm).

Gradient Profile
Time (min)% Mobile Phase BComment
0.030Initial Hold
10.090Linear Ramp
12.090Wash
12.130Re-equilibration
15.030End

Method 2: LC-MS/MS (Trace Quantification)

For biological samples, we use acidic conditions to protonate the amine (


) for maximum ESI sensitivity.
Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) - Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • Precursor Ion:

    
     196.1 (
    
    
    
    ).

MRM Transition Table: | Transition Type | Precursor (


) | Product (

) | Collision Energy (eV) | Mechanistic Origin | | :--- | :--- | :--- | :--- | :--- | | Quantifier | 196.1 | 97.0 | 20 | Cleavage of C-C bond, formation of thiophene-methyl cation. | | Qualifier 1 | 196.1 | 179.1 | 10 | Neutral loss of Ammonia (

, -17 Da). Common in primary amines. | | Qualifier 2 | 196.1 | 113.1 | 25 | Cyclohexyl-methaniminium ion (Charge retention on cyclohexyl fragment). |
Chromatographic Conditions (LC-MS)
  • Column: Agilent Poroshell 120 EC-C18 (

    
    ).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

LC-MS Workflow Logic:

LCMS_Logic Sample Sample Injection (Acidic Reconstitution) Column C18 Separation (Acidic pH keeps amine protonated) Sample->Column ESI ESI Source (+) Desolvation & Ionization Column->ESI Q1 Q1 Filter Select m/z 196.1 ESI->Q1 Q2 Collision Cell CID with Argon Q1->Q2 Q3 Q3 Filter Detect m/z 97.0 & 179.1 Q2->Q3

Figure 2: LC-MS/MS data acquisition path focusing on the specific fragmentation of the thiophene-cyclohexyl amine structure.

Method Validation Criteria (ICH Q2(R1))

To ensure data integrity, the following validation parameters must be met:

  • Linearity:

    
     over the range of 5–1000 ng/mL. Use 
    
    
    
    weighting to improve accuracy at the lower limit.
  • Precision (CV%): Intra-day and Inter-day precision must be

    
     (20% at LLOQ).
    
  • Accuracy: Calculated concentration must be within

    
     of nominal value.
    
  • Matrix Effect (ME):

    • Calculate:

      
      
      
    • Where

      
       is the peak area of standard in neat solvent, and 
      
      
      
      is the peak area of standard spiked into extracted blank matrix.
    • Acceptance:

      
      . If suppression occurs (
      
      
      
      ), switch to a Deuterated Internal Standard (e.g., Cyclohexylamine-d11 or synthesize d5-analog).

References

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 20773065, Cyclohexyl(thiophen-2-yl)methanamine. Retrieved from [Link]

  • Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America. Retrieved from [Link]

Disclaimer: This protocol is intended for research and forensic applications only. The compound Cyclohexyl(thiophen-2-yl)methanamine may be subject to regulatory controls in certain jurisdictions.

Sources

Application

Scale-up synthesis of "Cyclohexyl(thiophen-2-yl)methanamine" for preclinical studies

This Application Note and Protocol guide details the scale-up synthesis of -Cyclohexyl-2-thiophenemethanamine (also known as C-cyclohexyl-C-(thiophen-2-yl)methylamine). This document is designed for process chemists and...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the scale-up synthesis of


-Cyclohexyl-2-thiophenemethanamine  (also known as C-cyclohexyl-C-(thiophen-2-yl)methylamine). This document is designed for process chemists and preclinical researchers requiring high-purity material (gram to kilogram scale) for lead optimization or toxicology studies.

Application Note: Scalable Synthesis of -Cyclohexyl-2-thiophenemethanamine

Target Molecule:


-Cyclohexyl-2-thiophenemethanamine
CAS Registry Number:  473732-81-9
Molecular Formula: 

Molecular Weight: 195.32 g/mol Structure: A primary amine situated at the methine bridge between a cyclohexyl ring and a thiophene ring.

Executive Summary & Strategic Analysis

The synthesis of


-substituted amines containing heteroaromatic and aliphatic rings presents unique challenges during scale-up, primarily due to the sensitivity of the thiophene ring to harsh acidic conditions (polymerization risk) and catalyst poisoning by sulfur during hydrogenation.

Selected Route: Grignard Addition followed by Reductive Amination via Oxime. We prioritize a 3-step convergent strategy over direct reductive amination of commercial ketones or nucleophilic substitution. This route offers the highest process control, minimizes impurity profiles (specifically bis-alkylated byproducts), and avoids the use of unstable starting materials.

  • Step 1 (Skeleton Assembly): Addition of Cyclohexylmagnesium chloride to Thiophene-2-carbonitrile. Rationale: This avoids the over-addition issues common with acid chlorides and the polymerization risks of Friedel-Crafts acylation on thiophene.

  • Step 2 (Nitrogen Installation): Condensation with Hydroxylamine to form the Oxime. Rationale: Oximes are stable, crystalline intermediates that allow for easy purification, rejecting non-amine impurities before the final step.

  • Step 3 (Reduction): Reduction of the Oxime to the Primary Amine using Lithium Aluminum Hydride (LAH). Rationale: While catalytic hydrogenation is greener, thiophene sulfur frequently poisons Pd/Pt catalysts, leading to stalled reactions or high catalyst loading requirements. LAH provides a reliable, stoichiometric reduction.

Process Safety & Hazard Assessment (CPP)

Hazard ClassCritical Process Parameter (CPP)Mitigation Strategy
Pyrophoric Reagents Grignard initiation & LAH handlingUse anhydrous solvents (<50 ppm

). Inert atmosphere (

/Ar) is non-negotiable. Use solid addition funnels or cannulation for transfers.
Exotherms Grignard addition; Imine hydrolysis; LAH quenchControlled dosing rates to maintain

. Active cooling (chiller) required. Do not scale up without calorimetry data.
Thiophene Sensitivity Acidic workupsThiophene derivatives can polymerize with strong Lewis/Brønsted acids. Maintain pH > 1 during hydrolysis steps and avoid prolonged exposure to strong acids.
Cyanide/Nitrile Starting material toxicityThiophene-2-carbonitrile releases HCN if exposed to strong acid/heat. Monitor HCN levels; treat waste streams with bleach (NaOCl).

Detailed Experimental Protocol

Step 1: Synthesis of Cyclohexyl(thiophen-2-yl)methanone

Reaction Type: Grignard Addition to Nitrile / Imine Hydrolysis Scale: 100 g Input (Thiophene-2-carbonitrile)

Reagents:

  • Thiophene-2-carbonitrile (1.0 equiv)[1]

  • Cyclohexylmagnesium chloride (2.0 M in THF, 1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous (5-8 volumes)

  • HCl (2M aq) for hydrolysis.

Protocol:

  • Setup: Flame-dry a 2L 3-neck round-bottom flask equipped with a mechanical stirrer, internal temperature probe, and pressure-equalizing addition funnel. Flush with Nitrogen.

  • Charging: Charge Thiophene-2-carbonitrile (100 g, 0.916 mol) and anhydrous THF (500 mL). Cool the solution to 0 °C.

  • Addition: Transfer Cyclohexylmagnesium chloride (2.0 M, 550 mL, 1.1 mol) to the addition funnel via cannula. Add dropwise over 90 minutes, maintaining internal temperature

    
    .
    
    • Note: The reaction forms an imine magnesium salt intermediate. The solution will turn dark/amber.

  • Digestion: After addition, warm to Room Temperature (RT) and stir for 4 hours. Monitor by HPLC/TLC (quench aliquot with water).

  • Hydrolysis (Critical): Cool reaction mixture to 0 °C. Slowly add 2M HCl (600 mL) via addition funnel. Caution: Exothermic. The imine salt hydrolyzes to the ketone.

    • Process Check: Stir vigorously for 2 hours at RT to ensure complete hydrolysis of the imine.

  • Workup: Separate layers. Extract aqueous layer with MTBE (2 x 300 mL). Combine organics, wash with sat.

    
     (to remove acid traces), then Brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. The crude ketone is typically a yellow oil. If purity <95%, distill under high vacuum (approx. 140-150 °C @ 2 mmHg).

Step 2: Synthesis of Cyclohexyl(thiophen-2-yl)methanone Oxime

Reaction Type: Condensation Rationale: Converts liquid ketone to solid intermediate for purification.

Reagents:

  • Ketone (from Step 1) (1.0 equiv)

  • Hydroxylamine hydrochloride (

    
    ) (1.5 equiv)
    
  • Sodium Acetate (

    
    ) (2.0 equiv)
    
  • Ethanol/Water (4:1 ratio) (5 volumes)

Protocol:

  • Mixing: In a reactor, dissolve Hydroxylamine HCl (1.5 equiv) and NaOAc (2.0 equiv) in water (1 vol). Add Ethanol (4 vols).

  • Addition: Add Cyclohexyl(thiophen-2-yl)methanone (1.0 equiv) in one portion.

  • Reflux: Heat to reflux (78-80 °C) for 6–12 hours. Monitor consumption of ketone by HPLC.

  • Workup: Cool to RT. Most ethanol is removed by rotary evaporation.

  • Precipitation: Pour the residue into ice-water (10 vols). The oxime should precipitate as a white/off-white solid.

  • Isolation: Filter the solid. Wash with cold water. Dry in a vacuum oven at 40 °C for 24 hours.

    • Checkpoint: Yield is typically >90%. This solid should be used directly in Step 3.

Step 3: Reduction to -Cyclohexyl-2-thiophenemethanamine

Reaction Type: Hydride Reduction Safety: LAH is used. Ensure quenching protocol is reviewed.

Reagents:

  • Oxime (from Step 2) (1.0 equiv)

  • Lithium Aluminum Hydride (LAH) (2.0 M in THF or pellets) (3.0 equiv)

  • THF, anhydrous (10 volumes)

Protocol:

  • Slurry Prep: In a dry reactor under

    
    , suspend LAH (3.0 equiv) in anhydrous THF (5 vols). Cool to 0 °C.
    
  • Addition: Dissolve Oxime (1.0 equiv) in THF (5 vols). Add this solution dropwise to the LAH slurry over 2 hours.

    • Control: Gas evolution (

      
      ) will occur. Maintain temp < 10 °C.
      
  • Reaction: After addition, warm to RT, then heat to reflux (66 °C) for 4–6 hours to ensure complete reduction.

  • Fieser Quench (Critical): Cool to -5 °C. For every x grams of LAH used:

    • Add x mL Water (very slowly).

    • Add x mL 15% NaOH.

    • Add 3x mL Water.[2]

  • Filtration: Stir until a granular white precipitate forms (lithium aluminates). Filter through a Celite pad. Wash cake with THF.

  • Salt Formation (Final Product): Concentrate filtrate to give the free amine oil. Dissolve in

    
     or EtOH and add HCl (4M in Dioxane) dropwise to precipitate the Hydrochloride Salt .
    
  • Recrystallization: Recrystallize the HCl salt from Isopropanol/Ethanol to achieve >99% purity.

Analytical Controls & Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid (HCl salt)
Identification 1H-NMR (DMSO-d6)Consistent with structure. Thiophene protons (6.9-7.5 ppm), Methine (CH-NH2) ~4.2 ppm, Cyclohexyl multiplet (0.8-1.9 ppm).
Purity HPLC (UV 254 nm)> 98.0% area
Residual Solvents GC-HeadspaceTHF < 720 ppm, Ethanol < 5000 ppm
Water Content Karl Fischer< 1.0% w/w

Visual Workflow (Graphviz)

SynthesisProtocol SM1 Thiophene-2-carbonitrile Inter1 Imine-Mg Intermediate SM1->Inter1 Grignard Addition (0°C to RT) Reagent1 Cyclohexyl-MgCl (THF) Reagent1->Inter1 Ketone Cyclohexyl(thiophen-2-yl)methanone (Yellow Oil) Inter1->Ketone Acid Hydrolysis (HCl) Oxime Oxime Intermediate (Solid) Ketone->Oxime Condensation (EtOH/H2O, Reflux) Reagent2 NH2OH·HCl / NaOAc Reagent2->Oxime FreeAmine Crude Amine (Freebase) Oxime->FreeAmine Reduction (Fieser Quench) Reagent3 LiAlH4 (LAH) (THF, Reflux) Reagent3->FreeAmine FinalProduct α-Cyclohexyl-2-thiophenemethanamine·HCl (>99% Purity) FreeAmine->FinalProduct Salt Formation & Recrystallization Reagent4 HCl in Dioxane Reagent4->FinalProduct

Caption: Step-by-step convergent synthesis flow from nitrile precursor to final hydrochloride salt.

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1.

    • Cause: Moisture in THF or degraded Grignard reagent.

    • Fix: Titrate Grignard reagent before use. Ensure reaction is sealed under positive

      
       pressure.
      
  • Issue: Incomplete Reduction (Step 3).

    • Cause: Steric bulk of cyclohexyl group slows hydride attack.

    • Fix: Increase reflux time to 12 hours or switch to Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in Toluene for higher temperature reduction (

      
      ).
      
  • Issue: Thiophene Polymerization.

    • Cause: Acid hydrolysis in Step 1 was too harsh or hot.

    • Fix: Keep hydrolysis at

      
      . Do not heat the acidic aqueous layer.
      

References

  • Greenwood, S. D. W., et al. (2025).[3] "Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride." Journal of Labelled Compounds and Radiopharmaceuticals. Link (Provides baseline stability data for thiophene methanamines).

  • Amani, J., & Molander, G. A. (2017). "Synergistic Photoredox/Nickel Coupling... Dialkyl Ketone Synthesis." The Journal of Organic Chemistry, 82(3), 1856–1863. Link (Confirming structure and NMR data for Cyclohexyl(thiophen-2-yl)methanone).

  • BenchChem Technical Support. "Scale-Up Production of 3-Thiophenemethanol - Safety & Grignard Protocols." Link (General safety protocols for thiophene Grignard scale-up).

  • GuideChem. "1-cyclohexyl-1-(2-thienyl)methanamine Structure & Properties." Link (Structural confirmation).

Sources

Technical Notes & Optimization

Troubleshooting

"Cyclohexyl(thiophen-2-yl)methanamine" synthesis side reactions and byproducts

Technical Support Center: Cyclohexyl(thiophen-2-yl)methanamine Synthesis Executive Summary & Molecule Profile Target Molecule: -Cyclohexyl-2-thiophenemethanamine IUPAC Name: 1-Cyclohexyl-1-(thiophen-2-yl)methanamine CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cyclohexyl(thiophen-2-yl)methanamine Synthesis

Executive Summary & Molecule Profile

Target Molecule:


-Cyclohexyl-2-thiophenemethanamine
IUPAC Name:  1-Cyclohexyl-1-(thiophen-2-yl)methanamine
CAS:  (Generic/Analogous) 1019485-96-1 (related isomer)
Application:  Chiral scaffold for NMDA receptor antagonists, dissociative anesthetics research, and heterocyclic building blocks.

Technical Context: The synthesis of


-branched primary amines containing both aliphatic (cyclohexyl) and heteroaromatic (thiophene) rings presents a unique "chemical conflict." The thiophene ring is acid-sensitive (prone to polymerization) and sulfur-poisoning to many transition metal catalysts, while the steric bulk of the cyclohexyl group hinders nucleophilic attack at the 

-carbon. This guide addresses the specific failure modes associated with these competing reactivities.

Synthesis Pathways & Logic Flow

Two primary routes are validated for this architecture: Nitrile Addition-Reduction (Route A) and Ketone Reductive Amination (Route B) .

Visualized Pathway (Graphviz)

SynthesisPathways Start_A Route A: Nitrile Addition (Thiophene-2-carbonitrile) Imine_Salt Magnesium Imine Salt (Intermediate) Start_A->Imine_Salt + Grignard Grignard Grignard Reagent (Cyclohexyl-MgBr) Grignard->Imine_Salt Red_A Hydride Reduction (LiAlH4 or NaBH4) Imine_Salt->Red_A Hydrolysis Byproduct: Ketone (Hydrolysis) Imine_Salt->Hydrolysis H2O (Quench) Target Target Amine: Cyclohexyl(thiophen-2-yl)methanamine Red_A->Target Start_B Route B: Reductive Amination (Cyclohexyl-2-thienyl ketone) Imine_B Imine Intermediate Start_B->Imine_B + Ammonia - H2O Alcohol Byproduct: Alcohol (Cyclohexyl-thienyl-methanol) Start_B->Alcohol Direct Reduction Ammonia Ammonium Source (NH4OAc / NH3) Ammonia->Imine_B Red_B Selective Reduction (NaBH3CN / STAB) Imine_B->Red_B Red_B->Target

Caption: Figure 1. Dual synthesis pathways highlighting critical divergence points where byproducts (Ketone, Alcohol) are generated.

Troubleshooting & FAQs

Q1: I am seeing a persistent "rotten egg" smell and low yields during the hydrogenation step. What is happening? Diagnosis: Desulfurization / Catalyst Poisoning. The Science: Thiophene sulfur has a high affinity for transition metals (Pd, Pt, Ni). If you are using catalytic hydrogenation (H2/Pd-C) to reduce the imine or nitrile, the sulfur atom is likely poisoning the catalyst, stopping the reaction. Under more forcing conditions (high pressure/temp), you risk hydrodesulfurization , where the thiophene ring opens or loses sulfur, yielding aliphatic byproducts and H2S gas. Solution:

  • Switch Reductants: Avoid heterogeneous catalytic hydrogenation. Use stoichiometric hydride reagents like Sodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride (STAB) for reductive amination.

  • If Hydrogenation is Mandatory: Use sulfided platinum on carbon (Pt(S)/C) or Rhodium catalysts which are more resistant to sulfur poisoning, though this is rarely cost-effective for this specific transformation.

Q2: My product contains a significant amount of a hydroxylated impurity (M+1 = 197 Da). How do I prevent this? Diagnosis: Direct Ketone Reduction (Route B). The Science: In reductive amination, the formation of the imine (equilibrium) competes with the direct reduction of the ketone starting material. If the reducing agent is added too quickly or the pH is incorrect, the ketone reduces to Cyclohexyl(thiophen-2-yl)methanol before it can react with ammonia. Solution:

  • Two-Step Protocol: Pre-form the imine using Ti(OiPr)4 (Titanium Isopropoxide) as a Lewis acid and water scavenger before adding the reducing agent.

  • pH Control: Maintain pH 6–7. If too acidic, the amine is protonated and cannot attack the ketone. If too basic, imine formation is slow.

Q3: The reaction mixture turned into a black, sticky tar upon adding HCl. Can I salvage it? Diagnosis: Thiophene Polymerization. The Science: Thiophene is an electron-rich heterocycle. In the presence of strong mineral acids (like concentrated HCl) and heat, it undergoes electrophilic aromatic substitution with itself, leading to polythiophene oligomers (tars). Solution:

  • Milder Workup: Use weak acids (Acetic acid, dilute HCl at 0°C) for quenching.

  • Extraction: Do not heat the crude mixture in acidic media. Perform the acid-base extraction quickly and keep the temperature < 10°C during acidification.

Q4: I used the Grignard route (Route A), but I isolated mostly ketone instead of the amine. Diagnosis: Premature Imine Hydrolysis. The Science: The addition of CyclohexylMgBr to Thiophene-2-carbonitrile forms a Magnesium imine salt (


). This intermediate is stable. However, if you quench with aqueous acid before reducing it, the imine hydrolyzes immediately to the ketone (Cyclohexyl-2-thienyl ketone).
Solution: 
  • In-Situ Reduction: Add the hydride reducing agent (e.g., NaBH4 in methanol) directly to the reaction mixture (carefully) or to the dry imine salt before any aqueous workup. The sequence must be: Grignard Addition

    
     Hydride Reduction 
    
    
    
    Aqueous Quench.

Side Reactions & Byproducts Profile

Impurity TypeStructure / NameCausePrevention Strategy
Hydrolysis Product Cyclohexyl(thiophen-2-yl)methanone (Ketone)Moisture ingress during imine formation; Quenching imine salt without reduction.Use dry solvents; Reduce imine in situ (Route A); Use Ti(OiPr)4 (Route B).
Reduction Byproduct Cyclohexyl(thiophen-2-yl)methanol (Alcohol)Direct reduction of ketone by NaBH4/NaBH3CN.Pre-form imine for 4–12h; Use STAB (milder reductant).
Dimer Bis(cyclohexyl(thiophen-2-yl)methyl)amine (Secondary Amine)Primary amine product reacts with imine intermediate.Use large excess of Ammonium Acetate (10–15 eq); High dilution.
Desulfurized Cyclohexyl(butyl)methanamine analogsRaney Ni or Pd/C hydrogenation causing ring opening.Avoid catalytic hydrogenation; Use hydride reagents.
Polymer Polythiophene Tars Strong acid exposure; Lewis acid overheating.Keep workup cold; Avoid conc. H2SO4 or HCl reflux.

Recommended Experimental Protocol

Method: Titanium-Mediated Reductive Amination (Route B - Optimized) Rationale: This method minimizes alcohol formation and avoids thiophene polymerization.

Reagents:

  • Cyclohexyl(thiophen-2-yl)methanone (1.0 eq)

  • Ammonium Acetate (10.0 eq)

  • Titanium(IV) isopropoxide (2.0 eq)[1]

  • Sodium Cyanoborohydride (NaBH3CN) (1.5 eq)

  • Solvent: Dry Methanol (MeOH) or 1,2-Dichloroethane (DCE)

Step-by-Step:

  • Imine Pre-formation:

    • In a flame-dried flask under Argon, dissolve the Ketone (10 mmol) in dry THF or DCE (20 mL).

    • Add Titanium(IV) isopropoxide (20 mmol) and Ammonium Acetate (100 mmol).

    • Stir at room temperature for 6–12 hours. Note: The solution may turn slightly yellow/orange. Ti(OiPr)4 acts as a Lewis acid and water scavenger to drive imine formation.

  • Reduction:

    • Dilute with dry Methanol (10 mL).

    • Cool the mixture to 0°C.

    • Add Sodium Cyanoborohydride (15 mmol) portion-wise over 30 minutes. Caution: HCN gas evolution possible if acid is present; use a fume hood.

    • Allow to warm to room temperature and stir for 12 hours.

  • Quench & Workup:

    • Quench by adding 10 mL of aqueous NaOH (1M). This precipitates Titanium salts as white TiO2 solid.

    • Filter through a Celite pad to remove TiO2. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate to remove methanol.

    • Extract the residue with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Purification:

    • The crude oil is often the free base. To purify, convert to the Hydrochloride salt: Dissolve in diethyl ether and add 2M HCl in ether dropwise at 0°C.

    • Filter the white precipitate.[2] Recrystallize from Isopropanol/Ether if necessary.

References

  • National Institutes of Health (PMC). (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (1930). Cyclohexylmagnesium Bromide Preparation. Org. Synth. 1930, 10, 24. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents for Addition to Aldehydes and Ketones. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Cyclohexyl(thiophen-2-yl)methanamine Stability Guide

Core Stability Profile: The "Why" Behind the Instability As a Senior Application Scientist, I often see researchers treat Cyclohexyl(thiophen-2-yl)methanamine as a standard aliphatic amine. It is not.

Author: BenchChem Technical Support Team. Date: March 2026

Core Stability Profile: The "Why" Behind the Instability

As a Senior Application Scientist, I often see researchers treat Cyclohexyl(thiophen-2-yl)methanamine as a standard aliphatic amine. It is not. This molecule sits at the intersection of three chemically distinct functionalities that drive its instability profile:

  • The "Thenylic" Position: The carbon linking the amine, cyclohexane, and thiophene is electronically similar to a benzylic position but more reactive. The electron-rich thiophene ring stabilizes radical intermediates at this position, making the methine C-H bond highly susceptible to oxidative abstraction.

  • Thiophene S-Oxidation: Unlike benzene, the thiophene sulfur is a soft nucleophile prone to oxidation (forming S-oxides) and electrophilic attack.[1]

  • Lipophilicity Mismatch: The cyclohexyl group adds significant lipophilicity (

    
    ), often leading to non-specific binding (NSB) in aqueous assays, which is frequently mistaken for chemical degradation.
    
Degradation Pathway Visualization

The following diagram outlines the primary degradation routes you will encounter in solution.

DegradationPathways Compound Cyclohexyl(thiophen-2-yl)methanamine (Active Species) Radical α-Carbon Radical (Intermediate) Compound->Radical Autoxidation (Light/Air) S_Oxide Thiophene S-Oxide (Metabolic/Oxidative) Compound->S_Oxide Peroxides/P450 Carbamate Carbamate Salt (White Precipitate w/ CO2) Compound->Carbamate +CO2 (Air Exposure) Imine Imine Derivative (Yellow/Brown Color) Radical->Imine -2H (Oxidative Dehydrogenation) Ketone Cyclohexyl(thiophen-2-yl)methanone (Hydrolysis Product) Imine->Ketone +H2O (Hydrolysis)

Figure 1: Primary degradation pathways including oxidative dehydrogenation to imines and CO2 absorption.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: Solution Discoloration (Yellowing/Browning)

Symptom: Your clear stock solution in DMSO or Ethanol turns yellow or brown after 24–48 hours at room temperature. Diagnosis: Oxidative Dehydrogenation. The "thenylic" amine is oxidizing to an imine (Schiff base) or coupling due to trace metal impurities or light exposure. Thiophene derivatives are known photosensitizers. Corrective Action:

  • Immediate: Check LC-MS for a mass shift of [M-2] (Imine formation).

  • Prevention:

    • Degas Solvents: Sparge DMSO/Methanol with Argon/Nitrogen for 15 mins before dissolution.

    • Amber Glass: Strictly use amber vials to prevent photo-oxidation.

    • Add Antioxidant: For non-biological stock solutions, add 0.1% BHT (Butylated hydroxytoluene) if the assay permits.

Issue 2: Inconsistent Potency in Bioassays (IC50 Shifts)

Symptom: Potency drops significantly (2-5x) when using plastic reservoirs or serial dilution plates. Diagnosis: Non-Specific Binding (NSB). The cyclohexyl group makes this molecule "greasy." It adsorbs to polypropylene (PP) and polystyrene (PS) surfaces, effectively lowering the free concentration. Corrective Action:

  • Protocol Change: Switch to Glass-coated or Low-Binding plates.

  • Solvent Carrier: Ensure the final assay buffer contains a surfactant (e.g., 0.01% Tween-20 or Triton X-100) to maintain solubility and reduce surface adsorption.

Issue 3: White Precipitate in Non-Aqueous Solvents

Symptom: A white solid forms in unsealed vials of the free base oil/liquid. Diagnosis: Carbamate Formation. Primary amines react rapidly with atmospheric


 to form carbamate salts.
Corrective Action: 
  • Recovery: Acidify with 1M HCl to revert the carbamate back to the amine hydrochloride salt +

    
    .
    
  • Storage: Always store the HCl salt form for long-term stability. If you must use the free base, store under Argon.

Optimized Handling & Storage Protocols

Solvent Compatibility Matrix
SolventStability RatingRisk FactorRecommendation
DMSO ModerateHygroscopic; water promotes hydrolysis of imines.Use Anhydrous DMSO; Store -20°C.
Methanol/Ethanol HighGood solubility; prone to evaporation.Good for short-term working stocks.
Chloroform/DCM LowAlkylation Risk. Reacts with amine over time.Avoid for storage >4 hours.
Water (pH 7) LowLow solubility (Free Base); NSB issues.Use only immediately before assay.
0.1M HCl Excellent Forms stable salt; prevents oxidation.Preferred for aqueous stocks.
Standard Operating Procedure (SOP): Stock Preparation
  • Weighing: Weigh the hydrochloride salt (more stable) instead of the free base oil.

  • Dissolution:

    • Dissolve in 100% DMSO to 10 mM.

    • Critical Step: Flush the headspace with Nitrogen/Argon gas before capping.

  • Storage:

    • Aliquot into single-use volumes (avoid freeze-thaw cycles).

    • Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Analytical Validation (LC-MS)

When validating the integrity of your compound, look for these specific markers.

  • Parent Compound:

    
     (Calculate based on MW ~195.32 Da).
    
  • Impurity A (Imine):

    
    . Indicates oxidative dehydrogenation.
    
  • Impurity B (S-Oxide):

    
    . Indicates thiophene oxidation (rare unless peroxides are present).
    
  • Impurity C (Dimer):

    
    . Oxidative coupling of thiophenes (rare in dilute solution).
    

Frequently Asked Questions (FAQ)

Q: Can I use this compound in acidic media? A: Yes, but with caution. While the amine forms a stable salt, the thiophene ring is acid-sensitive. Avoid hot, strong mineral acids (e.g., conc.


) which can cause polymerization of the thiophene ring. Dilute HCl (0.1 M - 1.0 M) is safe and recommended for stabilization.

Q: Is the compound toxic to cells? A: Potential Metabolic Activation. Researchers should be aware that thiophene-containing compounds can be metabolized by Cytochrome P450 enzymes to form reactive S-oxides or epoxides , which are electrophilic and can deplete glutathione or bind covalently to proteins [1, 2].[2] Always run a cytotoxicity control.

Q: Why does my NMR show broad peaks? A: If using the free base in


, you may be seeing carbamate formation  (reaction with acid in chloroform or air) or exchangeable protons. Switch to DMSO-d6  or MeOD  and ensure the sample is the HCl salt for sharp, distinct peaks.

References

  • International Atomic Energy Agency (IAEA). (2021). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Retrieved from [Link]

Sources

Troubleshooting

Overcoming poor solubility of "Cyclohexyl(thiophen-2-yl)methanamine" derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the physicochemical hurdles associated with Cyclohexyl(thiophen-2-yl)methanamine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the physicochemical hurdles associated with Cyclohexyl(thiophen-2-yl)methanamine derivatives.

These scaffolds are highly valuable in drug discovery, particularly as targeted anticancer agents. However, their structural composition inherently fights against aqueous solubility, leading to erratic assay data, false negatives, and poor bioavailability. This guide will unpack the causality behind these issues and provide self-validating, field-proven protocols to keep your compounds in solution.

Part 1: The "Why" – Physicochemical FAQs

Q1: Why does my Cyclohexyl(thiophen-2-yl)methanamine derivative constantly crash out of aqueous assay buffers? A1: The solubility challenge is a direct result of the molecule's structural topology. Thiophene is a nonpolar aromatic compound; its sulfur atom is a very weak hydrogen bond acceptor and does not effectively participate in hydrogen bonding with water[1]. When you combine this with a bulky, highly lipophilic cyclohexyl ring, the molecule's LogP is driven upward (typically between 3.5 and 4.0). The only polar handle is the methanamine group[2]. If your assay buffer pH is near or above the amine's pKa (typically ~8.5–9.5), the amine becomes deprotonated. The resulting free base is essentially a lipophilic "grease-ball" that will rapidly precipitate in polar solvents[3].

Q2: How does this precipitation impact my biological data? A2: Undissolved particles are not bioavailable to interact with your biological target. In in vitro assays, this leads to an underestimation of the compound's true potency, yielding artificially high IC50 values or complete false negatives[3]. Furthermore, micro-precipitates can clog automated liquid handling systems and cause high well-to-well variability[3]. In in vivo models, this manifests as negligible oral bioavailability and high systemic toxicity[4].

Part 2: Troubleshooting Guide & Strategic Workflows

When structural modification is not an option, formulation is your path forward. Below is the decision matrix for selecting the appropriate solubility enhancement strategy based on your experimental endpoint.

G Start Cyclohexyl(thiophen-2-yl)methanamine Solubility Challenge InVitro In Vitro Assays (Aqueous Buffers) Start->InVitro InVivo In Vivo / Preclinical (Systemic Delivery) Start->InVivo CoSolvent Co-solvent Optimization (DMSO / Tween-20) InVitro->CoSolvent Low Concentration Cyclo Complexation (HP-β-Cyclodextrin) InVitro->Cyclo High Concentration Salt Salt Screening (HCl, Mesylate) InVivo->Salt Oral Route Nano Nanoparticle Encapsulation (PLGA / HSA) InVivo->Nano IV / Targeted Route

Decision matrix for overcoming thiophene derivative solubility issues.

Issue 1: Precipitation in 96/384-Well Biochemical Assays
  • Cause: Sudden shift in solvent polarity when spiking DMSO stock into PBS.

  • Solution: Utilize a step-down dilution method with co-solvents. Ensure the final DMSO concentration does not exceed 1% to prevent enzyme denaturation. If precipitation persists, encapsulate the hydrophobic thiophene derivative within a cyclodextrin cavity (e.g., 10% HP-β-CD)[3].

Issue 2: High Toxicity and Insolubility for IV Administration
  • Cause: The free base is insoluble in saline, and using harsh surfactants (like Cremophor EL) causes hypersensitivity. Furthermore, free thiophene derivatives often exhibit non-specific hepatotoxicity[5].

  • Solution: Nanoparticle delivery systems. Formulating the derivative into Human Serum Albumin (HSA) nanoparticles[4] or Folate-coated PLGA nanoparticles[5] physically masks the lipophilic scaffold from the aqueous environment while enabling targeted tumor uptake.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Folate-Targeted PLGA Nanoparticle Formulation (Single-Emulsion Method)

This protocol utilizes an oil-in-water (O/W) emulsion technique to trap the lipophilic thiophene derivative inside a biodegradable polymer core, addressing both poor water solubility and improving selectivity for cancer cells[5].

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve 15 mg of the Cyclohexyl(thiophen-2-yl)methanamine derivative and 50 mg of PLGA in 1 mL of dichloromethane (DCM). Causality: DCM is chosen because it easily dissolves the lipophilic thiophene scaffold and has a low boiling point for easy removal later[3].

  • Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) Polyvinyl alcohol (PVA) solution containing a folate-conjugated surfactant.

  • Emulsification: Dropwise add the organic phase into the aqueous phase while processing with a probe sonicator (100W, 2 minutes on ice). Validation Check: The mixture should instantly transform into a milky, homogenous emulsion without phase separation.

  • Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir openly at 500 rpm for 4 hours at room temperature. Causality: This allows the DCM to evaporate completely, forcing the PLGA to harden into solid nanoparticles trapping the drug[3].

  • Purification: Centrifuge at 14,000 rpm for 30 minutes. Discard the supernatant (containing free drug and excess PVA) and resuspend the pellet in ultra-pure water.

  • Self-Validation (Quality Control): Analyze the suspension via Dynamic Light Scattering (DLS). A successful formulation must yield a Polydispersity Index (PDI) < 0.2 and a Z-average diameter of 160–180 nm[5]. If PDI > 0.3, the sonication energy was insufficient, leading to aggregation.

G Org Organic Phase Drug + PLGA in DCM Emulsion O/W Emulsion Sonication Org->Emulsion Aq Aqueous Phase PVA + Folate Aq->Emulsion Evap Solvent Evaporation DCM Removal Emulsion->Evap Stir 4h NP Folate-Targeted Nanoparticle Evap->NP Wash & Lyophilize

Single-emulsion workflow for formulating folate-targeted PLGA nanoparticles.

Part 4: Quantitative Data Presentation

To illustrate the impact of formulation on both physical solubility and biological efficacy, the following table summarizes comparative metrics for a standard highly lipophilic thiophene derivative across different vehicles.

Formulation TypeAqueous Solubility (μg/mL)HeLa Cell IC50 (μg/mL)Primary Advantage & Causality
Free Base (in PBS) < 5.0> 100.0 (False Negative)None. Compound precipitates, preventing target engagement[3].
HCl Salt ~ 55.045.0Simple to prepare; protonates the methanamine to lower LogD.
HSA Nanoparticles > 1,000.020.5High biocompatibility; overcomes toxicity and solubility limits[4].
Folate-PLGA NPs > 2,000.012.61Highest solubility; actively targets folate receptors on tumor cells[5].

Part 5: References

  • BenchChem Technical Support Team. Improving solubility of thiophene-based intermediates. BenchChem.

  • BenchChem Technical Support Team. Improving solubility of thiophene derivatives for biological assays. BenchChem.

  • Cai, G., et al. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules, 2019.

  • Zhao, M., et al. Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, 2019.

  • CymitQuimica. CAS 3218-02-8: Cyclohexanemethanamine. CymitQuimica Catalog.

Sources

Optimization

Technical Support Center: Cyclohexyl(thiophen-2-yl)methanamine Synthesis

Welcome to the technical support center for the synthesis of Cyclohexyl(thiophen-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Cyclohexyl(thiophen-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for this important building block. The primary and most efficient route to this compound is the reductive amination of thiophene-2-carboxaldehyde with cyclohexylamine. This guide will focus on optimizing this transformation, addressing common challenges, and ensuring a high-yielding, reproducible process.

Overview of the Core Synthesis: Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[1] The reaction proceeds in two main stages:

  • Imine Formation: The nucleophilic cyclohexylamine attacks the electrophilic carbonyl carbon of thiophene-2-carboxaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base, or imine.

  • Reduction: The C=N double bond of the imine is then reduced to a single bond by a hydride-based reducing agent, yielding the target secondary amine, Cyclohexyl(thiophen-2-yl)methanamine.

This process can be performed in a single pot ("direct" reductive amination) or in a stepwise fashion where the imine is formed first and then reduced ("indirect" reductive amination).[2] Each approach has its advantages and is chosen based on the specific reactivity of the substrates and the desired outcome.

Reductive_Amination_Workflow Reactants Thiophene-2-carboxaldehyde + Cyclohexylamine Imine_Formation Imine Formation (Schiff Base) Reactants->Imine_Formation Solvent (e.g., MeOH) Acid catalyst (optional) Reduction Hydride Reduction Imine_Formation->Reduction Reducing Agent (e.g., NaBH4) Workup Aqueous Workup & Extraction Reduction->Workup Product Cyclohexyl(thiophen-2-yl)methanamine Purification Purification (e.g., Chromatography) Workup->Purification Purification->Product

Caption: General workflow for the reductive amination synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of Cyclohexyl(thiophen-2-yl)methanamine in a question-and-answer format.

Low or No Product Yield

Q1: I'm seeing very low conversion of my starting materials. My TLC/LC-MS shows mostly unreacted thiophene-2-carboxaldehyde and cyclohexylamine. What's going wrong?

A1: This issue typically points to problems with imine formation, which is the crucial first step.

  • Explanation: Imine formation is an equilibrium-driven process. The presence of water, either from wet solvents or as a byproduct of the reaction, can shift the equilibrium back towards the starting materials. Additionally, the reaction can be slow without a catalyst.

  • Solutions:

    • Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., dry methanol or ethanol). If necessary, add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture to sequester water as it forms.[3]

    • Catalyze the Reaction: A catalytic amount of a weak acid, such as acetic acid (typically 1-1.1 equivalents), can significantly accelerate imine formation.[3] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

    • Increase Reaction Time for Imine Formation: Before adding the reducing agent, allow the aldehyde and amine to stir together for a sufficient period (e.g., 1-2 hours) to ensure imine formation is well underway. Monitor the progress by TLC or LC-MS.

Q2: My TLC shows the formation of the imine intermediate, but I'm not getting the final amine product after adding the reducing agent. Why?

A2: This indicates a problem with the reduction step.

  • Explanation: The most common causes are an inactive reducing agent or suboptimal reaction conditions for the reduction. Sodium borohydride (NaBH₄), a common choice, can degrade over time, especially if not stored properly.

  • Solutions:

    • Use a Fresh Reducing Agent: Ensure your sodium borohydride is fresh and has been stored in a desiccator.

    • Optimize Reducing Agent Equivalents: A significant excess of NaBH₄ (typically 2-6 equivalents relative to the aldehyde) is often required to ensure complete reduction, especially if there are acidic protons in the system.[4]

    • Control the Temperature: Add the NaBH₄ portion-wise at a low temperature (0 °C) to control the reaction rate and prevent side reactions.[4][5] After the addition is complete, the reaction can be allowed to warm to room temperature.

    • Consider an Alternative Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent that is often very effective for reductive aminations and can be used in a one-pot procedure.[6][7] It is less sensitive to acidic conditions than NaBH₄.

Formation of Side Products

Q3: I'm observing a significant amount of a side product that I believe is the alcohol resulting from the reduction of thiophene-2-carboxaldehyde. How can I prevent this?

A3: This is a classic issue of competitive reduction, particularly when using a strong reducing agent like NaBH₄.

  • Explanation: Sodium borohydride is capable of reducing both the imine and the starting aldehyde.[7] If the imine has not formed in sufficient concentration before the NaBH₄ is added, or if the reduction of the aldehyde is faster under the reaction conditions, the corresponding alcohol will be a major byproduct.

  • Solutions:

    • Stepwise (Indirect) Procedure: First, ensure the imine is fully formed by stirring the aldehyde and amine together for an extended period (monitor by TLC until the aldehyde spot disappears). Then, cool the reaction mixture and add the NaBH₄.[3]

    • Use a More Selective Reducing Agent: Switch to sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[6] These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but are very effective at reducing the protonated imine (iminium ion), thus minimizing alcohol formation.[6]

Q4: I'm seeing a higher molecular weight impurity that I suspect is a dialkylated product. How can I avoid this?

A4: While less common with a secondary amine product, over-alkylation can occur if the product amine reacts with another molecule of the aldehyde.

  • Explanation: The newly formed secondary amine product can, in principle, react with another molecule of thiophene-2-carboxaldehyde to form a tertiary amine.

  • Solutions:

    • Control Stoichiometry: Use a slight excess of the cyclohexylamine (e.g., 1.1-1.2 equivalents) to ensure the aldehyde is fully consumed.

    • Slow Addition of Aldehyde: If the problem persists, consider a procedure where the aldehyde is added slowly to a solution of the amine and the reducing agent. This keeps the concentration of the aldehyde low at any given time, disfavoring the side reaction.

Optimized Experimental Protocols

Below are two reliable protocols for the synthesis of Cyclohexyl(thiophen-2-yl)methanamine.

Protocol 1: Stepwise Reductive Amination with Sodium Borohydride

This method is cost-effective and uses a common laboratory reagent. It is ideal for ensuring complete imine formation before reduction.

  • Imine Formation:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add thiophene-2-carboxaldehyde (1.0 eq) and anhydrous methanol (5-10 mL per mmol of aldehyde).

    • Add cyclohexylamine (1.1 eq) to the solution.

    • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC (a new, less polar spot should appear, and the aldehyde spot should diminish).

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the imine spot is no longer visible by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding water or 1M HCl at 0 °C.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.[8]

    • Purify the crude product by flash column chromatography on silica gel.[9]

Protocol 2: One-Pot Reductive Amination with Sodium Triacetoxyborohydride (STAB)

This method is often higher yielding and more convenient as it is a one-pot procedure that minimizes the formation of the alcohol byproduct.

  • Reaction Setup:

    • To a round-bottom flask under an inert atmosphere, add thiophene-2-carboxaldehyde (1.0 eq), cyclohexylamine (1.1 eq), and an anhydrous aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (5-10 mL per mmol of aldehyde).[7]

    • Add acetic acid (1.1 eq) to catalyze imine formation.

    • Stir the mixture at room temperature for 20-30 minutes.

  • Reduction:

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) to the mixture in one portion.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCE or THF) (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Summary: Comparison of Reaction Conditions

ParameterProtocol 1 (NaBH₄)Protocol 2 (NaBH(OAc)₃)Rationale & Comments
Procedure Type Stepwise (Indirect)One-Pot (Direct)STAB is less reactive with aldehydes, allowing for a one-pot procedure.[6]
Reducing Agent Sodium BorohydrideSodium TriacetoxyborohydrideSTAB is milder and more selective for imines over aldehydes.[7]
Solvent Methanol, EthanolDCE, THF, AcetonitrileProtic solvents like methanol can react with STAB. Aprotic solvents are preferred.[7]
Catalyst Not essential, but can be usedAcetic Acid (recommended)Acid catalysis is crucial for efficient imine formation, especially with STAB.[3]
Temperature 0 °C to RTRoom TemperatureThe milder nature of STAB allows the reaction to be run safely at room temperature.
Common Side Product Thiophen-2-ylmethanolMinimalThe selectivity of STAB significantly reduces the formation of the alcohol byproduct.

graph TD {
subgraph "Decision Logic for Protocol Selection"
A[Start: Need to synthesize Cyclohexyl(thiophen-2-yl)methanamine] --> B{Is minimization of alcohol byproduct critical?};
B -- Yes --> C[Use Protocol 2: One-Pot with NaBH(OAc)₃];
B -- No --> D{Are cost and reagent availability the primary concern?};
D -- Yes --> E[Use Protocol 1: Stepwise with NaBH₄];
D -- No --> C;
C --> F[Benefit: Higher selectivity, often higher yield, one-pot convenience];
E --> G[Benefit: Lower reagent cost. Caution: Requires careful control to avoid side products];
end
style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px
style B fill:#FBBC05,stroke:#5F6368,stroke-width:2px
style C fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF
style D fill:#FBBC05,stroke:#5F6368,stroke-width:2px
style E fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF
style F fill:#E8F5E9,stroke:#34A853,stroke-width:1px
style G fill:#E3F2FD,stroke:#4285F4,stroke-width:1px

}

Caption: Decision tree for selecting the optimal reductive amination protocol.

References

  • BenchChem. (n.d.). (4-Methylcyclohexyl)(thiophen-2-yl)methanamine | CA.
  • BenchChem. (n.d.). Troubleshooting low yield in reactions involving 4-Methoxy-3-nitrobenzaldehyde.
  • Alves, M. J. (2014). Answer to "Can anyone recommend a reliable procedure for the reduction of imines using NaBH4?".
  • ChemScene. (n.d.). 1019485-96-1 | N-(Cyclohexylmethyl)-2-(thiophen-2-yl)ethan-1-amine.
  • Greenwood, S. D. W., et al. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Journal of Labelled Compounds and Radiopharmaceuticals.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. r/Chempros.
  • BenchChem. (n.d.). A Technical Guide to Novel Synthesis Routes for N-Substituted Thietan-3-amines.
  • Saikia, L., & Phukan, P. (2011). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA)
  • Royal Society of Chemistry. (n.d.). Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines. Green Chemistry.
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Zhang, Q., et al. (2025). Iron Catalyst and Blue Light Partnership for Selective Desulfurization of Secondary and Primary Thioamides. Synthesis.
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • ACS Publications. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.
  • MDPI. (2025). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Greenwood, S. D. W., et al. (2025). Synthesis and Characterization of 2‐Thiophenemethanamine‐ 2 H 5 Hydrochloride.
  • Semantic Scholar. (2022).
  • NIH. (2015). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. PMC.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compounds 3, 4....
  • Semantic Scholar. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool.
  • Royal Society of Chemistry. (n.d.). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Reaction Chemistry & Engineering.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyclohexyl(thiophen-2-yl)methanamine Purification

Welcome to the purification support center for Cyclohexyl(thiophen-2-yl)methanamine (CAS: 473732-81-9). This guide is engineered for discovery chemists and process scientists encountering isolation bottlenecks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the purification support center for Cyclohexyl(thiophen-2-yl)methanamine (CAS: 473732-81-9). This guide is engineered for discovery chemists and process scientists encountering isolation bottlenecks. Purifying this specific molecule presents a dual challenge: managing the highly basic, strongly hydrogen-bonding nature of the primary amine while protecting the acid-sensitive, electron-rich thiophene ring.

Below, we break down the physicochemical causality behind common purification failures and provide field-proven, self-validating protocols to achieve >98% purity.

Physicochemical Profile & Chromatographic Implications

To troubleshoot effectively, we must first quantify the molecule's behavior. The table below summarizes the quantitative data driving our purification strategies.

ParameterEstimated ValueChromatographic Implication
Molecular Weight 195.32 g/mol Easily detectable via LC-MS (ESI+); look for the[M+H]⁺ peak at m/z 196.1.
LogP (Lipophilicity) ~3.5 - 4.0Highly non-polar backbone. Elutes rapidly in normal-phase solvents unless anchored by the amine group.
pKa (Primary Amine) ~10.2Strongly basic. Protonates on bare silica (pH ~4.5-5.0), causing severe tailing and irreversible adsorption.
Thiophene Stability Acid-SensitiveElectron-rich ring is prone to oligomerization or oxidation on active, acidic silanol sites.
Troubleshooting FAQs: Causality & Solutions

Q1: My compound streaks severely across the TLC plate and trails during flash chromatography. How can I achieve a sharp elution band? Causality: Cyclohexyl(thiophen-2-yl)methanamine contains a primary amine that acts as a strong hydrogen-bond donor and acceptor. On standard bare silica gel, the basic amine interacts ionically with acidic silanol groups (Si-OH), creating a dynamic but slow equilibrium that manifests as severe streaking (). Solution: You must alter the stationary phase environment. The most cost-effective method is "silica deactivation." By adding 1-5% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to your mobile phase, the sacrificial base competitively binds to the acidic silanols, allowing your target amine to elute in a sharp, predictable band. Alternatively, use amine-functionalized silica or reversed-phase C18 chromatography with a high-pH mobile phase ().

Q2: I am observing dark bands on my silica column, and my recovered yield is extremely low. Is my compound degrading? Causality: Yes. The thiophene ring is an electron-rich heteroaromatic system. When exposed to the Lewis/Brønsted acidic sites of bare silica gel, thiophenes can undergo electrophilic degradation, oligomerization, or oxidation (). Solution: Deactivating the silica gel with a basic modifier (like TEA) serves a dual purpose: it prevents amine streaking and neutralizes the acidic sites that catalyze thiophene degradation. If degradation persists despite TEA modification, minimize the compound's residence time on the column by running a steeper gradient, or switch to neutral alumina.

Q3: My reductive amination yielded lipophilic impurities (like unreacted ketone) that co-elute with my product. How do I separate them? Causality: The bulky cyclohexyl group imparts significant lipophilicity to the molecule. In normal-phase chromatography, non-polar impurities will migrate at a similar Rf to the free-base amine. Solution: Exploit the ionizable nature of the primary amine. By precipitating the compound as a hydrochloride (HCl) salt, you drastically shift its solubility profile. The amine salt will precipitate out of non-polar solvents (like diethyl ether), leaving the non-basic, lipophilic impurities in solution ().

Purification Strategy Workflows

Before committing your entire crude batch to a column, use the decision matrix below to determine the optimal purification route based on your specific impurity profile.

PurificationWorkflow Start Crude Cyclohexyl(thiophen-2-yl)methanamine CheckPurity Assess Impurity Profile (LC-MS/TLC) Start->CheckPurity IsPolar Are impurities highly polar? CheckPurity->IsPolar SaltPrep Protocol B: HCl Salt Precipitation (Ideal for non-polar impurities) IsPolar->SaltPrep No (Lipophilic) Chromatography Protocol A: Amine-Modified Silica (Ideal for structurally similar impurities) IsPolar->Chromatography Yes (Polar/Mixed) PureA Pure Amine HCl Salt SaltPrep->PureA PureB Pure Free Base Amine Chromatography->PureB

Decision matrix for selecting a purification route based on the crude impurity profile.

Experimental Protocols
Protocol A: Amine-Deactivated Normal Phase Flash Chromatography

Use this method when separating the target amine from polar byproducts or structurally similar regioisomers.

  • Solvent System Preparation: Prepare a Hexane/Ethyl Acetate gradient system. Add exactly 2% (v/v) Triethylamine (TEA) to both the non-polar (Hexane) and polar (Ethyl Acetate) solvent bottles.

  • Column Equilibration (Critical Step): Flush the bare silica column with 3 to 5 column volumes (CV) of the TEA-spiked Hexane. Causality: This pre-saturates and neutralizes the acidic silanols before the target molecule is introduced, protecting the thiophene ring.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of the TEA-spiked eluent. If the crude is insoluble in hexane, use a minimal amount of Dichloromethane (DCM) and dry-load it onto Celite.

  • Elution & Fraction Collection: Run a shallow gradient (e.g., 0% to 30% EtOAc over 10 CV). Monitor via UV (254 nm for the thiophene ring).

  • Self-Validation Step: Spot the collected fractions on a TLC plate. Run the plate in the TEA-spiked solvent. A single, round spot (no tailing) confirms successful silanol deactivation and compound purity.

  • Post-Processing: Evaporate fractions under reduced pressure. To remove residual TEA (which has a distinct fishy odor), co-evaporate the purified oil with Toluene (3 x 10 mL) on the rotary evaporator.

SilicaInteraction Silica Acidic Silanol (Si-OH) Stationary Phase Amine Target Primary Amine (Strong Binding/Streaking) Silica->Amine Hydrogen Bonding & Ionic Interaction TEA Triethylamine (TEA) Modifier TEA->Silica Deactivates Silanols (Competes for sites) Eluted Eluted Target Amine (Sharp Band) TEA->Eluted Frees target compound

Mechanism of silanol deactivation by TEA to prevent amine streaking.

Protocol B: Hydrochloride Salt Precipitation & Free-Basing

Use this method when the crude mixture is heavily contaminated with non-polar, non-basic impurities (e.g., unreacted ketones).

  • Dissolution: Dissolve the crude free-base amine in anhydrous Diethyl Ether or Methyl tert-butyl ether (MTBE) at a concentration of ~0.1 M.

  • Salt Formation: Cool the flask to 0 °C in an ice bath. Slowly add 1.1 equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise under vigorous stirring. Causality: The primary amine rapidly protonates. Because the resulting hydrochloride salt is highly polar, it becomes insoluble in the ethereal solvent and crashes out as a white precipitate.

  • Filtration: Filter the precipitate using a Büchner funnel. Wash the filter cake with cold, anhydrous ether (2 x 10 mL). Self-Validation Step: Analyze the filtrate via TLC; it should contain all lipophilic impurities and zero target amine.

  • Free-Basing (Optional): If the free base is required for subsequent reactions, suspend the pure HCl salt in Dichloromethane (DCM) and add 1M aqueous NaOH until the aqueous layer reaches pH > 12.

  • Extraction: Extract the aqueous layer with DCM (3 times). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure free-base Cyclohexyl(thiophen-2-yl)methanamine.

References
  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage (2023).[Link] [1]

  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO (2012).[Link] [3]

  • Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ACS Publications (2019).[Link] [4]

Optimization

"Cyclohexyl(thiophen-2-yl)methanamine" unexpected reactivity in subsequent steps

Technical Support Center: Cyclohexyl(thiophen-2-yl)methanamine Topic: Troubleshooting Unexpected Reactivity in Downstream Synthesis Case ID: THIO-CY-AMINE-001 Executive Summary: The "Dual-Personality" Scaffold Cyclohexyl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cyclohexyl(thiophen-2-yl)methanamine Topic: Troubleshooting Unexpected Reactivity in Downstream Synthesis Case ID: THIO-CY-AMINE-001

Executive Summary: The "Dual-Personality" Scaffold

Cyclohexyl(thiophen-2-yl)methanamine is a deceptive scaffold. To a medicinal chemist, it appears to be a standard lipophilic amine—a bioisostere of a benzylamine derivative. However, it possesses a "dual personality" that leads to failure in standard protocols:

  • The Thiophene Trap: Unlike benzene, the thiophene ring is electron-rich and sulfur-containing. It stabilizes adjacent carbocations (making the C-N bond labile) and poisons transition metal catalysts.

  • The Steric Wall: The cyclohexyl group provides significant steric bulk, slowing down nucleophilic attack and allowing side reactions (like oxidation or elimination) to outcompete the desired pathway.

This guide addresses the three most common "unexpected" failures: acid-mediated decomposition , catalyst poisoning , and anomalous oxidative dimerization .

Part 1: Troubleshooting Guide (Q&A)

Issue 1: "My product turned into a black tar/resin during acidic deprotection."

User Question: I protected the amine with a Boc group for a multi-step synthesis. When I treated it with 20% TFA/DCM to remove the Boc, the reaction turned black, and I lost all my material. NMR shows no product. What happened?

Technical Diagnosis: You likely triggered Acid-Catalyzed C-N Bond Cleavage and Polymerization . Unlike a benzyl group, a thiophene-2-yl group is exceptionally good at stabilizing a positive charge at the benzylic position. In strong acid (TFA), the carbamate is protonated and cleaves to form a stable (Cyclohexyl)(Thiophen-2-yl)methyl carbocation .

  • Outcome: This carbocation is highly electrophilic. It reacts with the electron-rich thiophene rings of other molecules, leading to rapid polymerization (the "black tar").

Solution:

  • Avoid TFA: Switch to HCl in Dioxane (4M) or HCl in EtOAc . The chloride anion is more nucleophilic than trifluoroacetate and can reversibly trap the carbocation or simply precipitate the amine hydrochloride salt immediately, preventing polymerization.

  • Use Scavengers: Add triethylsilane (TES) or 1,3-dimethoxybenzene (5 equivalents) during deprotection. These scavengers trap any transient carbocations before they can polymerize.

  • Alternative Protecting Group: Use a base-labile group like Fmoc or a reduction-labile group like Cbz (if hydrogenation is carefully controlled, see Issue 2).

Issue 2: "My Suzuki/Buchwald coupling completely stalled."

User Question: I am trying to couple an aryl halide to this amine (or a derivative). The catalyst is Pd(PPh3)4. The reaction starts but stops at 10% conversion. Adding more catalyst doesn't help.

Technical Diagnosis: You are experiencing Thiophene-Mediated Catalyst Poisoning . The sulfur atom in the thiophene ring has a high affinity for soft metals like Palladium (Pd), Platinum (Pt), and Rhodium (Rh). It binds to the metal center, displacing ligands and shutting down the catalytic cycle. This is often irreversible with standard phosphine ligands.

Solution:

  • Switch Ligands: Use bulky, electron-rich phosphine ligands that bind tighter to Pd than the sulfur does. XPhos , RuPhos , or SPhos are superior for thiophene-containing substrates.

  • Pd(II) Pre-catalysts: Use precatalysts like Pd(OAc)2 or Pd2(dba)3 with high ligand loadings (Ligand:Pd ratio of 2:1 or 3:1).

  • Additives: In hydrogenation reactions, adding ethylenediamine can sometimes competitively bind to the metal surface, preventing deep sulfur poisoning, though this is less effective in cross-coupling.

Issue 3: "I see a dimer impurity during reductive amination."

User Question: I tried to react the amine with an aldehyde using NaBH(OAc)3. I see the product, but also a major impurity with double the mass minus 2 hydrogens. Is it a disulfide?

Technical Diagnosis: It is likely a Mannich-Type Dimerization (Intermolecular Pictet-Spengler-like attack). During reductive amination, the intermediate iminium ion is formed. Because the thiophene ring is electron-rich, it can act as a nucleophile.

  • Molecule A forms the iminium ion.

  • The thiophene ring of Molecule B attacks the iminium carbon of Molecule A.

  • This forms a C-C bond between two scaffold units, creating a dimer.

Solution:

  • Change Order of Addition: Pre-mix the amine and aldehyde to form the imine completely before adding the reducing agent.

  • Lower Temperature: Perform the reduction at 0°C or -78°C to suppress the intermolecular electrophilic aromatic substitution.

  • Solvent Switch: Use 1,2-Dichloroethane (DCE) or Methanol rather than THF. Methanol solvates the ionic intermediates, reducing the "tight ion pair" reactivity that favors C-C bond formation.

Part 2: Visualizing the Failure Modes

Figure 1: Acid-Catalyzed Decomposition Pathway

Caption: Mechanism showing how strong acid (TFA) triggers C-N bond cleavage driven by thiophene resonance stabilization, leading to polymerization.

Decomposition Start Boc-Protected Amine (Acid Sensitive) Protonation Protonated Carbamate Start->Protonation + TFA Cleavage C-N Bond Cleavage Protonation->Cleavage Slow Salt Amine Salt (Desired Product) Protonation->Salt HCl (Kinetic Trap) Cation Stabilized Carbocation [Cy-CH(+)-Th] Cleavage->Cation Thiophene Stabilization Polymer Polymer/Tar (Irreversible) Cation->Polymer Attack by Thiophene (Intermolecular)

Figure 2: Catalyst Poisoning Mechanism

Caption: Competitive binding of the thiophene sulfur to the Palladium center blocks the active site, preventing the oxidative addition of aryl halides.

Poisoning Pd Active Catalyst (Pd-L2) Poisoned Poisoned Complex (Pd-S-Thiophene) Pd->Poisoned Strong S-Pd Bond Cycle Catalytic Cycle (Coupling) Pd->Cycle Desired Path Substrate Thiophene Substrate (S-Donor) Substrate->Poisoned Coordination

Part 3: Experimental Protocols

Protocol A: "Safe" Deprotection of Boc-Cyclohexyl(thiophen-2-yl)methanamine

Use this protocol to avoid "black tar" formation.

ReagentEquivalentsRole
Substrate 1.0Starting Material
HCl (4M in Dioxane) 10.0Acid / Nucleophile
Triethylsilane (TES) 2.0Cation Scavenger
DCM/MeOH (10:1) SolventSolvent
  • Dissolve: Dissolve 1.0 eq of Boc-protected amine in DCM/MeOH (10:1 v/v). Concentration should be ~0.1 M.

  • Add Scavenger: Add 2.0 eq of Triethylsilane (TES). This is critical.

  • Cool: Cool the solution to 0°C in an ice bath.

  • Acidify: Dropwise add 10 eq of 4M HCl in Dioxane.

  • Monitor: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC/LCMS.

  • Workup: Evaporate volatiles under reduced pressure (do not heat above 40°C).

  • Result: The product should remain as a white/off-white hydrochloride salt.

Protocol B: Thiophene-Tolerant Buchwald-Hartwig Coupling

Use this protocol if standard Pd(PPh3)4 fails.

  • Catalyst System: Use Pd2(dba)3 (2 mol%) and XPhos (4-6 mol%).

    • Why? XPhos is bulky and electron-rich, preventing the thiophene sulfur from binding to the Pd center.

  • Base: Use Cs2CO3 (2.0 eq) or NaOtBu (1.5 eq).[1]

  • Solvent: 1,4-Dioxane or Toluene (degassed).

  • Temperature: Heat to 100°C in a sealed tube.

  • Note: If the reaction is sluggish, increase catalyst loading to 5 mol% Pd. Do not switch to Pd/C or Pt catalysts as they are instantly poisoned.

Part 4: Comparative Data

Table 1: Stability of Cyclohexyl(thiophen-2-yl)methanamine in Various Acids

Acid ConditionsTemperatureTimeOutcomeRecommendation
20% TFA / DCM 25°C1 hr>50% Decomposition (Black Tar)AVOID
4M HCl / Dioxane 25°C2 hr98% Yield (White Solid)PREFERRED
HBr / AcOH 60°C1 hrComplete Degradation AVOID
Formic Acid 25°C4 hrPartial Formylation/DecompCAUTION

References

  • MDPI. (2021). Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling. Retrieved from [Link]

  • Wikipedia. (2025). Catalyst Poisoning: Mechanisms and Prevention. Retrieved from [Link]

  • DePaul University. (2015). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Retrieved from [Link]

Sources

Troubleshooting

Preventing degradation of "Cyclohexyl(thiophen-2-yl)methanamine" during storage

Welcome to the Technical Support Center for Specialty Amines. This troubleshooting guide is engineered specifically for researchers and drug development professionals handling Cyclohexyl(thiophen-2-yl)methanamine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Specialty Amines. This troubleshooting guide is engineered specifically for researchers and drug development professionals handling Cyclohexyl(thiophen-2-yl)methanamine .

Due to its unique structural motifs—a primary amine, an electron-rich thiophene ring, and a highly substituted methine carbon—this compound is highly susceptible to environmental degradation. This guide synthesizes mechanistic causality with field-proven protocols to ensure the integrity of your reagent from receipt to reaction.

Part 1: Troubleshooting & FAQs

Q1: Why is there a white, crusty solid forming around the cap and threads of my Cyclohexyl(thiophen-2-yl)methanamine bottle? A1: This is the physical manifestation of carbamate formation . Primary amines are highly reactive towards atmospheric carbon dioxide (CO2). The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic central carbon of CO2[1]. This forms a zwitterionic intermediate that rapidly undergoes proton transfer with a second amine molecule, precipitating out as an insoluble alkylammonium carbamate salt. This not only reduces the effective concentration (titer) of your reagent but also introduces basic/nucleophilic impurities into your downstream assays.

Q2: My reagent has changed from a clear/pale liquid to a dark yellow or brown viscous oil. Is it still usable? A2: No, it should be discarded. Discoloration is a definitive indicator of oxidative degradation , which occurs via two distinct mechanistic pathways in this specific molecule:

  • Thiophene S-Oxidation: The electron-rich thiophene ring is susceptible to oxidation by atmospheric O2 (often accelerated by ambient light), forming thiophene-S-oxide. Because thiophene-1-oxides lose their aromaticity, they become highly reactive and rapidly undergo Diels-Alder dimerization or polymerization, resulting in the dark, viscous appearance[2].

  • C–N Bond Cleavage: The methine carbon (alpha to the amine, thiophene, and cyclohexyl groups) is highly stabilized. Radical-mediated auto-oxidation at this site leads to the cleavage of the C–N bond, releasing ammonia (NH3) and leaving behind cyclohexyl(thiophen-2-yl)methanone[3].

Q3: How does temperature affect the stability of this compound during long-term storage? A3: Thermal energy lowers the activation barrier for both oxidative cleavage and carbamate polymerization. Storing the compound at 2–8°C (or -20°C for multi-month storage) drastically reduces the kinetic rate of these degradation pathways. However, cold storage introduces the risk of condensation; if the bottle is opened before reaching room temperature, atmospheric moisture will condense inside, accelerating hydrolysis and facilitating further CO2 absorption.

Part 2: Mechanistic Visualization & Data Summary

Degradation Compound Cyclohexyl(thiophen-2-yl)methanamine O2 Oxygen Exposure (Oxidative Degradation) Compound->O2 CO2 CO2 Exposure (Carbamate Formation) Compound->CO2 S_Oxide Thiophene S-Oxide (Discoloration/Dimerization) O2->S_Oxide S-Oxidation Ketone C-N Cleavage (Ketone + NH3) O2->Ketone alpha-C Oxidation Carbamate Alkylammonium Carbamate (White Precipitate) CO2->Carbamate Nucleophilic Attack

Mechanistic pathways of Cyclohexyl(thiophen-2-yl)methanamine degradation via O2 and CO2.

Table 1: Quantitative Summary of Degradation Pathways
Degradation PathwayEnvironmental TriggerVisual IndicatorChemical ConsequencePrevention Strategy
Carbamate Formation Atmospheric CO2White crust/precipitateLoss of amine titer, salt contaminationStore under Argon/N2; use septum caps.
Thiophene Oxidation O2, LightYellow/Brown discolorationFormation of S-oxide dimers/polymersAmber vials; inert atmosphere.
C-N Cleavage O2, HeatViscosity increase, NH3 odorFormation of ketone and ammoniaStore at 2-8°C; rigorous degassing.
Moisture Absorption H2O (Condensation)CloudinessAccelerated CO2 absorptionWarm to RT before opening; use desiccants.

Part 3: Standard Operating Protocols (SOP) for Storage

To ensure a self-validating system of preservation, do not store this compound in a single, frequently opened bulk container. Every exposure event introduces a fresh aliquot of O2 and CO2. Use the following protocol to aliquot the reagent upon receipt.

Protocol: Inert Aliquoting and Long-Term Storage

Phase 1: Preparation of the Inert Environment

  • Transfer the unopened bulk bottle of Cyclohexyl(thiophen-2-yl)methanamine into an inert glovebox purged with high-purity Argon or Nitrogen (O2 < 5 ppm, H2O < 1 ppm).

  • Causality Check: Argon is preferred over Nitrogen as it is heavier than air and will blanket the liquid more effectively during subsequent benchtop handling.

  • Pre-dry amber glass storage vials (2 mL or 5 mL) in an oven at 120°C for 4 hours, then transfer them directly into the glovebox antechamber while hot to prevent surface moisture adsorption.

Phase 2: Aliquoting Procedure

  • Inside the glovebox, unseal the bulk bottle.

  • Using a clean, dry glass syringe or micropipette, dispense single-use volumes (e.g., 100 µL - 500 µL) into the amber vials.

  • Self-Validation: Ensure the liquid is perfectly clear and colorless. If a yellow tint is observed upon receipt, document the lot number and contact the supplier, as pre-shipment oxidation has occurred.

Phase 3: Sealing and Secondary Containment

  • Seal the vials using caps fitted with PTFE-lined silicone septa. The PTFE layer provides chemical resistance against the amine, while the silicone ensures a self-healing, airtight seal.

  • Wrap the junction of the cap and vial with Parafilm to provide a secondary moisture barrier.

  • Remove the vials from the glovebox and place them into a secondary container (e.g., a vacuum desiccator or a sealed plastic box containing indicating Drierite/silica gel).

Phase 4: Temperature-Controlled Storage & Retrieval

  • Store the secondary container in a dedicated chemical refrigerator at 2–8°C.

  • Critical Retrieval Step: When an aliquot is needed, remove only the secondary container from the fridge. Do not open the container or the vial until it has fully equilibrated to room temperature (approx. 30-45 minutes). Opening a cold vial will cause instant condensation of atmospheric moisture into the amine, catalyzing degradation.

StorageSOP Step1 Receive & Inspect Step2 Transfer to Glovebox (Argon/N2) Step1->Step2 Step3 Aliquoting into Amber Vials Step2->Step3 Step4 Seal with PTFE Septa & Parafilm Step3->Step4 Step5 Store at 2-8°C over Desiccant Step4->Step5

Standard operating procedure for the inert handling and storage of sensitive primary amines.

References

  • Cyclohexyl(thiophen-2-yl)methanamine hydrochloride | ChemScene (Storage Conditions and Specifications). Chemikart. Available at:[Link]

  • Contributions of CO2, O2, and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents at Intermediate Temperature . ACS Publications. Available at: [Link]

  • New Amines for CO2 Capture. I. Mechanisms of Amine Degradation in the Presence of CO2 . ResearchGate. Available at:[Link]

  • Monooxygenase- and Dioxygenase-Catalyzed Oxidative Dearomatization of Thiophenes by Sulfoxidation, cis-Dihydroxylation and Epoxidation . MDPI. Available at: [Link]

Sources

Optimization

"Cyclohexyl(thiophen-2-yl)methanamine" chiral separation techniques

Welcome to the Advanced Chiral Separations Technical Support Center. Ticket ID: #CHIRAL-THIO-AMINE-001 Topic: Enantioseparation of Cyclohexyl(thiophen-2-yl)methanamine Assigned Specialist: Senior Application Scientist, S...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chiral Separations Technical Support Center.

Ticket ID: #CHIRAL-THIO-AMINE-001 Topic: Enantioseparation of Cyclohexyl(thiophen-2-yl)methanamine Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open

Executive Summary: The Molecule & The Challenge

You are attempting to separate Cyclohexyl(thiophen-2-yl)methanamine .

  • Chemotype: Secondary or Primary Amine (Basic).

  • Key Features: A hydrophobic cyclohexyl ring (aliphatic) and a thiophene ring (aromatic/electron-rich) attached to a single chiral center.

  • The Challenge: The primary difficulty with this molecule is peak tailing due to the interaction of the basic amine with residual silanols on the stationary phase.[1][2] Furthermore, the thiophene moiety is acid-sensitive (prone to polymerization or oxidation), requiring careful mobile phase pH control.

This guide prioritizes Polysaccharide-based Stationary Phases (Amylose/Cellulose) as they offer the highest probability of success for this structural class.

Module 1: Method Development (Chromatography)

User Question: I need to develop an analytical method for ee% determination. Which column and mobile phase should I screen first?

Technical Response: For amines containing both aromatic (thiophene) and aliphatic (cyclohexyl) steric bulk, Amylose-based immobilized columns are the industry standard.

Recommended Screening Protocol
PriorityColumn SelectorTrade Name (Example)Rationale
1 Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak IA / AD-H The "Gold Standard" for aromatic amines. The amylose helix forms inclusion complexes that discriminate well between the flat thiophene and bulky cyclohexane.
2 Cellulose tris(3,5-dichlorophenylcarbamate) Chiralpak IC Complementary selectivity. Often separates compounds where AD/IA fails.
3 Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel OD-H Excellent for steric discrimination, though sometimes shows broader peaks for free amines than the IA/IC series.
Mobile Phase Strategy (Normal Phase)
  • Base Solvent: n-Hexane or n-Heptane.

  • Modifier: Ethanol (EtOH) or Isopropanol (IPA). Note: EtOH often provides sharper peaks for amines.

  • Mandatory Additive: 0.1% Diethylamine (DEA) or 0.1% Ethylenediamine (EDA) .

    • Why? The additive masks silanol sites on the silica support. Without it, your amine will tail severely, destroying resolution.

Starting Conditions (Isocratic)
  • Mobile Phase: n-Hexane / Ethanol / DEA (90 : 10 : 0.1 v/v/v)

  • Flow Rate: 1.0 mL/min[3]

  • Temp: 25°C

  • Detection: UV @ 230–254 nm (Thiophene absorption).

Module 2: Troubleshooting & Optimization

User Question: My peaks are tailing significantly (As > 1.5), or I am seeing double peaks that look like partial separation. How do I fix this?

Technical Response: Tailing in chiral amine analysis is almost always a "Silanol Effect."

Troubleshooting Logic Flow

Troubleshooting Start Issue: Poor Peak Shape / Resolution CheckAdditive 1. Check Mobile Phase Additive Is DEA/TEA present at ≥ 0.1%? Start->CheckAdditive IncreaseBase Action: Increase DEA to 0.2% or switch to Ethylenediamine CheckAdditive->IncreaseBase No / Unsure CheckSolubility 2. Check Sample Solvent Is sample dissolved in Mobile Phase? CheckAdditive->CheckSolubility Yes IncreaseBase->CheckSolubility FixSolvent Action: Dissolve sample in Mobile Phase (avoid pure IPA/MeOH) CheckSolubility->FixSolvent No CheckTemp 3. Temperature Optimization Lower Temp usually increases Resolution CheckSolubility->CheckTemp Yes FixSolvent->CheckTemp LowerTemp Action: Lower Column Oven to 10°C - 15°C CheckTemp->LowerTemp Rs < 1.5

Figure 1: Step-by-step troubleshooting logic for amine separations.

Specific FAQs for Thiophene Amines

Q: Can I use Trifluoroacetic Acid (TFA) to sharpen the peaks?

  • A: Proceed with caution. While TFA is standard for acidic compounds, using it with basic amines creates an in-situ salt. This can work on immobilized columns (IA/IC), but on coated columns (AD/OD), it may strip the selector or cause precipitation. For this specific molecule, stick to basic additives (DEA) .

Q: The thiophene ring seems unstable. My sample turns yellow.

  • A: Thiophenes are electron-rich and prone to oxidation.

    • Fix: Use degassed solvents .

    • Fix: Keep the autosampler temperature at 4°C.

    • Fix: Avoid chlorinated solvents (DCM) in the sample diluent if possible, as they can induce radical formation under UV light.

Module 3: Scale-Up (Preparative)

User Question: I need to isolate 5 grams of the (S)-enantiomer. HPLC is too slow. What are my options?

Technical Response: For multi-gram scale, analytical HPLC is inefficient. You have two primary paths:

Option A: SFC (Supercritical Fluid Chromatography)

SFC is superior for preparative separation of hydrophobic amines due to low viscosity and easy solvent recovery.

  • Column: Chiralpak IA or IC (Axial compression or semi-prep).

  • Mobile Phase: CO₂ / Methanol + 0.2% DEA.

  • Gradient: 5% to 40% Methanol.

  • Advantage: The cyclohexyl/thiophene core is highly soluble in supercritical CO₂/MeOH mixtures, allowing high loading (up to 50mg/injection).

Option B: Classical Resolution (Diastereomeric Crystallization)

If chromatography is cost-prohibitive, use salt formation.

  • Resolving Agents: Since the target is a base, screen Chiral Acids .

    • (L)-Tartaric Acid (Start here—cheapest).

    • Dibenzoyl-L-tartaric acid (Better for lipophilic amines).

    • Mandelic Acid.

  • Solvent System: Ethanol or EtOH/Water mixtures. The thiophene/cyclohexyl group creates a distinct solubility profile where one diastereomeric salt will likely precipitate while the other remains in solution.

Module 4: Visualization of Interaction Mechanism

To understand why the separation works (or fails), refer to the interaction map below.

InteractionMap Molecule Cyclohexyl(thiophen-2-yl)methanamine PiPi Pi-Pi Stacking (Thiophene Ring) Molecule->PiPi Aromatic Interaction HBond Hydrogen Bonding (Amine NH2) Molecule->HBond Primary Interaction Steric Steric Exclusion (Cyclohexyl Ring) Molecule->Steric Shape Selectivity CSP Amylose Selector (Chiralpak IA) PiPi->CSP Phenyl Carbamate Group HBond->CSP C=O / NH Groups Steric->CSP Chiral Groove

Figure 2: Mechanistic interactions between the analyte and the Chiral Stationary Phase (CSP).

References & Authoritative Sources

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH and IJ. (Definitive guide on immobilized polysaccharide phases and solvent compatibility).

  • Stalcup, A. M. (2010). Chiral Separations. Annual Review of Analytical Chemistry. (Review of mechanisms including amine-silanol interactions).

  • Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography. Wiley. (Foundational text on resolution of racemates via diastereomeric salt formation).

  • Application Note: Enantioseparation of Functionalized Amines on Polysaccharide Phases. Phenomenex / Chiral Technologies Technical Notes.[4] (General protocols for basic amine additives).

Disclaimer: This guide assumes standard laboratory safety protocols. Thiophene derivatives can be toxic; handle with appropriate PPE.

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring for Cyclohexyl(thiophen-2-yl)methanamine

Welcome to the Advanced Application Support Center. This guide provides comprehensive troubleshooting, validated methodologies, and causal explanations for monitoring the synthesis of Cyclohexyl(thiophen-2-yl)methanamine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide provides comprehensive troubleshooting, validated methodologies, and causal explanations for monitoring the synthesis of Cyclohexyl(thiophen-2-yl)methanamine (CAS: 473732-81-9)[1].

As a primary amine containing both a lipophilic cyclohexyl group and a UV-active thiophene ring, this molecule presents unique chromatographic challenges. Standard silica gel and reversed-phase columns often yield severe peak tailing or streaking due to secondary acid-base interactions. This guide is designed to help researchers establish robust, self-validating TLC and LC-MS workflows.

Workflow Overview

Workflow Start Reaction Mixture (Ketone + Amine) RedAm Reductive Amination (NaBH3CN or NaBH(OAc)3) Start->RedAm Crude Crude Cyclohexyl(thiophen-2-yl)methanamine RedAm->Crude TLC TLC Monitoring (Silica + TEA Modifier) Crude->TLC Rapid Check LCMS LC-MS Verification (+ESI, Formic Acid) Crude->LCMS Mass Confirmation

Reaction monitoring workflow for Cyclohexyl(thiophen-2-yl)methanamine synthesis.

Section 1: TLC Optimization for Primary Amines

The Causality of Amine Streaking

Silica gel (SiO₂) surfaces are populated with weakly acidic silanol groups (pKa ~ 4.5–5.0). Cyclohexyl(thiophen-2-yl)methanamine contains a primary aliphatic amine, which is highly basic. When migrating through the stationary phase, the amine protonates and binds strongly to the ionized silanols via ion-exchange mechanisms. This causes severe streaking and artificially low Retention Factor (Rf) values. By adding a basic modifier like Triethylamine (TEA) to the mobile phase, we intentionally saturate these active silanol sites, allowing the target amine to partition normally based on its polarity[2].

Self-Validating Protocol: Modified TLC Analysis

To guarantee accurate reaction monitoring, use this self-validating protocol:

  • Chamber Saturation: Prepare a mobile phase of Dichloromethane:Methanol:Triethylamine (90:9:1). Add to a TLC chamber with filter paper and allow 15 minutes for vapor equilibration. Validation check: Proper saturation ensures reproducible Rf values and prevents edge effects.

  • Plate Preparation (Co-Spotting): Mark a baseline on a silica gel 60 F254 plate. Apply three spots:

    • Spot 1: Authentic starting material (e.g., the precursor ketone).

    • Spot 2: Co-spot (Starting material + Crude reaction mixture).

    • Spot 3: Crude reaction mixture.

    • Validation check: The co-spot definitively proves separation of the product from the starting material without matrix interference.

  • Development & Drying: Elute the plate until the solvent front is 1 cm from the top. Critical: Dry the plate thoroughly with a heat gun to volatilize residual TEA, which will otherwise interfere with staining.

  • Visualization:

    • Step A: Observe under 254 nm UV light. The thiophene ring will quench fluorescence, appearing as a dark spot.

    • Step B: Dip the plate in Ninhydrin stain and heat at 150°C for 1–2 minutes. The primary amine will react to form Ruhemann's purple, providing definitive functional group confirmation.

TLC Troubleshooting FAQ

Q: My product spot is invisible under 254 nm UV, but the starting ketone is bright. Did the reaction fail? A: Not necessarily. While the thiophene ring is UV-active, the electronic properties and molar absorptivity change upon conversion from a conjugated ketone to an amine. If the UV absorbance drops, rely on the Ninhydrin stain. The appearance of a purple spot confirms the presence of the primary amine.

Q: The amine spot is still streaking even with 1% TEA. What is the next step? A: Ensure the TLC chamber is fully pre-saturated. If streaking persists, the silica may be too acidic for your specific matrix. Pre-treat the TLC plate by running it in 5% TEA in hexane, drying it, and then spotting your sample. Alternatively, switch to an alumina-backed TLC plate or an NH₂-functionalized silica plate.

Section 2: LC-MS Method Development & Troubleshooting

The Causality of Peak Tailing in LC-MS

Similar to TLC, residual silanols on C18 columns cause secondary interactions with basic amines, leading to peak tailing (Asymmetry Factor > 1.5)[3][4][5]. To resolve this, we utilize two distinct chromatographic strategies:

  • Low pH Strategy (0.1% Formic Acid): Lowers the pH below the pKa of the silanols, neutralizing them. The amine is fully protonated, which improves peak shape but reduces its hydrophobic retention on the C18 column[4]. Crucially, formic acid acts as an excellent proton donor for positive ion electrospray (+ESI), enhancing the [M+H]⁺ signal[6].

  • High pH Strategy (pH 10): Raises the pH above the pKa of the amine, converting it to its neutral free-base form. This maximizes hydrophobic retention. However, this requires a specialized hybrid-silica column (e.g., endcapped, hybridized particle surface) designed to withstand high pH without dissolving[3].

LCMSTroubleshooting Issue Peak Tailing Observed (Asymmetry Factor > 1.5) CheckCol Check Column & Mobile Phase Issue->CheckCol StandardC18 Standard C18 / Neutral pH CheckCol->StandardC18 Action1 Add 0.1% Formic Acid (Protonate Amine) StandardC18->Action1 Low pH Route Action2 Switch to Hybrid C18 (High pH, e.g., pH 10) StandardC18->Action2 High pH Route Result Symmetrical Peak (Gaussian Shape) Action1->Result Action2->Result

Decision tree for resolving primary amine peak tailing in LC-MS analysis.

Self-Validating Protocol: Low-pH LC-MS (+ESI)
  • Mobile Phase Preparation:

    • Solvent A: LC-MS grade H₂O + 0.1% Formic Acid.

    • Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • System Suitability (Validation Check): Inject a known basic standard (e.g., Amitriptyline) to verify peak asymmetry (As < 1.3) before running the unknown[5]. If the standard tails, column degradation has occurred.

  • Sample Injection: Dilute the crude mixture to 10 µg/mL in 50:50 A:B. Inject 1 µL onto an endcapped C18 column (e.g., Agilent Eclipse Plus)[3].

  • Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes.

  • Detection: Scan m/z 100–500 in positive mode (+ESI). Extract m/z 196.1 for the [M+H]⁺ ion.

LC-MS Troubleshooting FAQ

Q: I am observing a major mass peak at m/z 179 instead of the expected 196.1 [M+H]⁺. What is happening? A: Cyclohexyl(thiophen-2-yl)methanamine is highly prone to in-source fragmentation. The loss of ammonia (NH₃, 17 Da) from the protonated molecular ion ([M+H]⁺ 196.1) yields a highly stabilized thienyl-substituted carbocation at m/z 179.1. Decrease the fragmentor voltage or cone voltage in your MS source settings to minimize this in-source decay.

Q: The peak is eluting in the void volume (injection peak region) when using 0.1% formic acid. How can I increase retention? A: Protonation of the amine by formic acid makes it highly polar and ionic, severely limiting its interaction with the hydrophobic C18 stationary phase[4]. To increase retention, switch to the High pH Strategy (10 mM ammonium bicarbonate, pH 10) using a high-pH stable hybrid column[3]. This keeps the amine in its neutral, lipophilic state, drastically increasing retention time.

Quantitative Data Summary

Table 1: TLC Mobile Phase Optimization Data

Mobile Phase System Additive Observation Rf Value
100% Ethyl Acetate None Severe streaking from baseline 0.0 – 0.2
95:5 DCM:MeOH None Tailing, broad spot 0.15

| 90:9:1 DCM:MeOH:TEA | 1% TEA | Sharp, symmetrical spot | 0.45 |

Table 2: LC-MS Method Comparison for Primary Amines

Method Type Mobile Phase A Column Type Peak Shape (As) Retention Profile
Unbuffered Water Standard C18 > 2.5 (Tailing) Moderate
Low pH 0.1% Formic Acid in H₂O Endcapped C18 1.1 (Excellent) Low (Early elution)

| High pH | 10mM NH₄HCO₃ (pH 10) | Hybrid C18 (High pH stable)| 1.0 (Ideal) | High (Strong retention) |

References

  • Guidechem. "1-cyclohexyl-1-(2-thiényl)méthanamine". 1

  • Agilent Technologies. "Why it matters and how to get good peak shape". 3

  • Chromatography Forum. "Ugly peak shape of amine compound". 4

  • Benchchem. "Application Notes and Protocols for the Purification of 1-Aminohex-5-en-3-ol". 2

  • LCGC International. "Troubleshooting Basics, Part IV: Peak Shape Problems". 5

  • The Analytical Scientist. "Formic Acid Boosts LC-MS Metabolomics Sensitivity".6

  • Waters Corporation. "Solvents and Caveats for LC-MS".

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Thiophene Derivatives in Biological Assays: Cyclohexyl(thiophen-2-yl)methanamine vs. Aromatic Analogs

As a Senior Application Scientist, navigating the vast landscape of heterocyclic pharmacophores requires moving beyond structural drawing and into empirical validation. Thiophene rings are classic bioisosteres for phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the vast landscape of heterocyclic pharmacophores requires moving beyond structural drawing and into empirical validation. Thiophene rings are classic bioisosteres for phenyl and furan rings, offering unique electronic properties, lower polarity, and higher metabolic stability[1].

This guide provides an objective, data-driven comparison of Cyclohexyl(thiophen-2-yl)methanamine (CTM) —a versatile, aliphatic-substituted thiophene primary amine—against established aromatic thiophene derivatives (such as the cytotoxic agent F8 and antimicrobial thiophene-2-carboxamides). By dissecting their performance in standardized biological assays, we will explore the causality behind their structure-activity relationships (SAR) and provide self-validating protocols for your own laboratory workflows.

Physicochemical Profiling & Structural Causality

The biological behavior of a thiophene derivative is dictated by its substituents. Many highly active thiophene drugs utilize planar, sp2-hybridized aromatic substituents. In contrast, CTM (CAS 473732-81-9) incorporates a bulky, sp3-hybridized cyclohexyl group alongside a primary amine[2].

Increasing the fraction of sp3 carbons (Fsp3) generally improves aqueous solubility and reduces off-target promiscuity. The primary amine in CTM acts as a critical hydrogen bond donor and becomes protonated at physiological pH, fundamentally altering its interaction with cellular membranes compared to neutral, highly lipophilic thiophenes.

Table 1: Comparative Physicochemical Properties
Compound ClassRepresentative MoleculeMolecular WeightLogPTPSA (Ų)H-Bond DonorsPrimary Biological Target
Cycloalkyl-Thiophene Amine Cyclohexyl(thiophen-2-yl)methanamine (CTM)195.32 g/mol ~2.954.31Versatile precursor / Membrane disruptor[3]
Aromatic Thiophene Ester Compound F8~355.40 g/mol ~4.0~80.01Intrinsic Apoptosis (Kinase inhibition)[4]
Thiophene-2-Carboxamide Derivative 4a/4b~320.50 g/mol ~3.5~75.02Cytotoxicity / Antimicrobial (OMP targeting)[5][6]

Cytotoxicity and Apoptosis: The MTT Assay

Causality and Mechanism

Thiophene derivatives, particularly highly substituted aromatic variants like F8, have demonstrated potent anti-cancer activity by inducing intrinsic apoptosis. They trigger reactive oxygen species (ROS) generation, leading to mitochondrial depolarization and subsequent caspase activation[4]. Conversely, simpler building blocks like CTM typically exhibit lower direct cytotoxicity, making them excellent scaffolds for synthesizing targeted therapeutics without introducing baseline toxicity.

To objectively compare these compounds, we utilize the MTT assay. This assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes present in viable cells to reduce the tetrazolium dye (MTT) into insoluble purple formazan crystals[7].

Pathway A Thiophene Derivative (e.g., F8) B ROS Generation A->B C Mitochondrial Depolarization A->C B->C D Cytochrome c Release C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Intrinsic Apoptosis (Cell Death) F->G

Figure 1: Intrinsic apoptotic signaling pathway triggered by cytotoxic thiophene derivatives.

Self-Validating Protocol: High-Throughput MTT Assay

A self-validating protocol must include internal controls to ensure the enzymatic reduction is a true reflection of viability, not an artifact of compound interference.

  • Cell Seeding: Seed HepG2 (Hepatocellular Carcinoma) or CCRF-CEM (Leukemia) cells in 96-well plates at a density of

    
     cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO₂.
    
  • Compound Treatment: Prepare serial dilutions of CTM, F8, and Thiophene-2-carboxamide in DMSO. Add to wells ensuring final DMSO concentration is

    
     (v/v) to prevent solvent toxicity.
    
    • Validation Control: Include a positive control (e.g., Sorafenib or Doxorubicin) and a vehicle control (0.5% DMSO)[6][7].

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Causality note: Viable cells will internalize MTT and reduce it via mitochondrial reductases.

  • Formazan Solubilization: Add 100 µL of acidified Sodium Dodecyl Sulfate (SDS) solution (10% SDS containing 0.01N HCl) to dissolve the formazan crystals[6].

  • Quantification: Read absorbance at 570 nm (with a 630 nm reference filter to subtract background cellular debris) using a microplate reader.

Workflow S1 Cell Seeding (96-well plate) S2 Compound Treatment (48h Incubation) S1->S2 S3 MTT Reagent Addition S2->S3 S4 Formazan Solubilization (SDS/HCl) S3->S4 S5 Absorbance Read (570 nm / 630 nm) S4->S5 S6 Data Analysis (IC50 Calculation) S5->S6

Figure 2: Step-by-step experimental workflow for the MTT Cytotoxicity Assay.

Table 2: Comparative Cytotoxicity (IC₅₀ values at 48h)
CompoundHepG2 (Hepatocellular) IC₅₀CCRF-CEM (Leukemia) IC₅₀Interpretation
CTM > 100 µM> 50 µMLow baseline toxicity; ideal safe scaffold.
Compound F8 ~3.5 µM0.8 - 3.0 µMHighly potent; induces intrinsic apoptosis[4].
Thiophene-2-carboxamide (4b) ~3.9 µMN/AStrong activity; sensitizes cells to Sorafenib[6].
Sorafenib (Positive Control) 0.32 - 0.55 µMN/AValidates assay sensitivity[7].

Antimicrobial Activity: Membrane Permeability Assay

Causality and Mechanism

The rise of multidrug-resistant Gram-negative bacteria (e.g., A. baumannii, E. coli) necessitates novel scaffolds. Thiophene derivatives with amide or primary amine groups interact directly with bacterial Outer Membrane Proteins (OMPs)[5].

CTM is particularly interesting here. Its primary amine is protonated at physiological pH, creating an electrostatic attraction to the negatively charged lipopolysaccharides (LPS) on the bacterial outer membrane. Once anchored, the bulky, lipophilic cyclohexyl group inserts into the lipid bilayer, disrupting membrane integrity.

Self-Validating Protocol: Broth Microdilution & Fluorescence Permeability
  • Inoculum Preparation: Grow E. coli ATCC 25922 and A. baumannii ATCC 17978 to mid-log phase. Adjust to

    
     CFU/mL in Mueller-Hinton broth.
    
  • MIC Determination: Perform serial two-fold dilutions of CTM and reference thiophenes (4 to >64 mg/L) in a 96-well plate[5]. Incubate for 18-24 hours at 37°C. Determine the Minimum Inhibitory Concentration (MIC) by visual absence of turbidity.

  • Membrane Permeability Validation:

    • Treat mid-log phase bacteria with compounds at

      
       MIC for 3 hours.
      
    • Add a fluorescent nucleic acid stain (e.g., SYTOX Green) which is normally membrane-impermeable.

    • Causality note: If the thiophene derivative disrupts the OMPs and membrane integrity, the dye enters the cell, binds to DNA, and fluoresces.

    • Measure fluorescence using a scanner (e.g., Typhoon FLA) to validate the mechanism of action[5].

Table 3: Antimicrobial Activity (MIC values)
CompoundE. coli ATCC 25922 (mg/L)A. baumannii ATCC 17978 (mg/L)Mechanism of Action
CTM 32 - 6432 - 64Moderate membrane disruption via protonated amine.
Thiophene Derivative 4 (Benzamide) 8 - 3216 - 32High OMP binding and membrane permeabilization[5].
Unsubstituted Thiophene > 128> 128Inactive; lacks necessary anchoring groups.

Conclusion

The biological utility of thiophene derivatives is highly dependent on their substituents. While heavily substituted aromatic thiophenes like F8 and benzamide-derivatives act as potent cytotoxic and antimicrobial agents through specific target engagement (apoptosis induction and OMP binding, respectively), Cyclohexyl(thiophen-2-yl)methanamine (CTM) serves a different role. Its high sp3 character, coupled with a protonatable primary amine, provides a metabolically stable, low-toxicity scaffold. It acts as an excellent bioisosteric building block for researchers looking to design novel therapeutics with improved solubility and tunable membrane-penetrating properties.

References

  • Swain RM, et al. "Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells." PLOS One, 2023.[Link]

  • Semantic Scholar. "Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities." Bull. Chem. Soc. Ethiop., 2023. [Link]

  • Frontiers. "Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria." Frontiers in Microbiology, 2022. [Link]

Sources

Comparative

Comparative Analysis of Cyclohexyl-Methanamine Scaffolds: Thiophene vs. Phenyl Bioisosterism

Executive Summary This technical guide provides a comparative analysis of Cyclohexyl(thiophen-2-yl)methanamine (Compound A) and its phenyl analogue, Cyclohexyl(phenyl)methanamine (Compound B). Designed for medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of Cyclohexyl(thiophen-2-yl)methanamine (Compound A) and its phenyl analogue, Cyclohexyl(phenyl)methanamine (Compound B). Designed for medicinal chemists and drug development professionals, this document evaluates the physicochemical, synthetic, and metabolic implications of thiophene-phenyl bioisosterism within the


-cyclohexyl-methanamine scaffold.

While the phenyl ring represents a classical hydrophobic pharmacophore, the thiophene ring introduces unique electronic properties (electron-richness, sulfur lone pairs) and distinct metabolic liabilities (S-oxidation). This guide synthesizes theoretical data with practical experimental protocols to facilitate informed decision-making in lead optimization.

Physicochemical Profiling & Structural Analysis[1]

The substitution of a phenyl ring with a thiophene ring is a classic bioisosteric replacement. However, it is not merely a steric swap; it fundamentally alters the electronic landscape and lipophilicity of the molecule.

Comparative Data Table
PropertyCyclohexyl(phenyl)methanamine Cyclohexyl(thiophen-2-yl)methanamine Implication
Molecular Formula C₁₃H₁₉NC₁₁H₁₇NSThiophene reduces MW slightly.
Molecular Weight 189.30 g/mol 195.32 g/mol Sulfur atom increases density/MW.
Calculated LogP ~3.2~2.9Thiophene is less lipophilic than benzene (LogP 1.8 vs 2.1).
TPSA (Ų) 26.0 (Amine only)~54.3 (Amine + Thiophene S)Sulfur contributes to polar surface area.
Electronic Nature

-electron neutral

-electron rich (Exceeds benzene)
Thiophene is more reactive to electrophiles.
H-Bond Acceptors 1 (Amine)2 (Amine + Thiophene S)Potential for additional binding interactions.
Analysis of Bioisosterism
  • Lipophilicity (LogP): The thiophene analogue exhibits a lower LogP compared to the phenyl analogue. This reduction in lipophilicity can be advantageous for improving water solubility and reducing non-specific binding, although it may slightly attenuate Blood-Brain Barrier (BBB) permeability.

  • Steric Profile: The thiophene ring is sterically smaller than the phenyl ring (5-membered vs. 6-membered), potentially allowing the molecule to fit into tighter hydrophobic pockets within the target receptor (e.g., NMDA receptor or Monoamine Transporters).

  • Electronic Effects: The sulfur atom in thiophene donates electron density into the ring, making the C2 and C5 positions highly nucleophilic. This increases the risk of metabolic activation (see Section 3).

Synthetic Methodology: Reductive Amination

The most robust route to access these scaffolds is the reductive amination of the corresponding ketones: Cyclohexyl(phenyl)methanone and Cyclohexyl(thiophen-2-yl)methanone .

Synthetic Pathway Diagram

SynthesisPathway Ketone_Ph Cyclohexyl(phenyl)methanone Imine_Ph Intermediate Imine (Phenyl) Ketone_Ph->Imine_Ph Step 1: Condensation Ketone_Th Cyclohexyl(thiophen-2-yl)methanone Imine_Th Intermediate Imine (Thiophene) Ketone_Th->Imine_Th Step 1: Condensation Titanium Ti(OiPr)4 (Lewis Acid Activation) Titanium->Imine_Ph Titanium->Imine_Th Ammonia NH3 (7M in MeOH) Ammonia->Imine_Ph Ammonia->Imine_Th Borohydride NaBH4 (Reduction) Product_Ph Cyclohexyl(phenyl)methanamine Borohydride->Product_Ph Product_Th Cyclohexyl(thiophen-2-yl)methanamine Borohydride->Product_Th Imine_Ph->Product_Ph Step 2: Reduction Imine_Th->Product_Th Step 2: Reduction

Figure 1: Comparative synthetic pathway via Titanium(IV)-mediated reductive amination.

Detailed Experimental Protocol (Ti(OiPr)₄ Method)

This protocol is preferred over the Leuckart-Wallach reaction due to milder conditions, which is critical for the electron-rich thiophene ring that can polymerize under harsh acidic conditions.

Reagents:

  • Ketone precursor (1.0 equiv)

  • Titanium(IV) isopropoxide (2.0 equiv)

  • Ammonia (7M in Methanol) (5.0 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried flask under Argon, dissolve the ketone (e.g., Cyclohexyl(thiophen-2-yl)methanone) in anhydrous THF (0.5 M).

  • Activation: Add Titanium(IV) isopropoxide dropwise. Stir for 15 minutes.

  • Ammonia Addition: Add the methanolic ammonia solution. Seal the flask and stir at room temperature for 12–18 hours. Note: The solution will turn slightly yellow/turbid as TiO₂ species form.

  • Reduction: Cool the reaction mixture to 0°C. Add NaBH₄ portion-wise (caution: gas evolution).

  • Workup: Stir for 3 hours at room temperature. Quench by adding ammonium hydroxide (2M). A white precipitate (TiO₂) will form.

  • Purification: Filter through a Celite pad. Extract the filtrate with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Isolation: Purify the crude amine via flash column chromatography (DCM:MeOH:NH₄OH, 95:5:1).

Metabolic Stability & Safety Profiling

The primary differentiator between these two scaffolds is their metabolic fate. Understanding this is crucial for predicting toxicity and half-life.

Metabolic Fate Diagram

Metabolism Ph_Analogue Phenyl Analogue Hydroxylation Ring Hydroxylation (Para/Ortho) Ph_Analogue->Hydroxylation Major Pathway Th_Analogue Thiophene Analogue SOxidation S-Oxidation Th_Analogue->SOxidation Bioactivation Risk CYP CYP450 Enzymes CYP->Hydroxylation CYP->SOxidation Stable_Met Phenol Metabolite (Conjugation & Excretion) Hydroxylation->Stable_Met Reactive_Met Thiophene S-Oxide / Sulfone (Michael Acceptor) SOxidation->Reactive_Met Toxicity GSH Depletion / Hepatotoxicity Reactive_Met->Toxicity Covalent Binding

Figure 2: Divergent metabolic pathways. The thiophene analogue carries a risk of bioactivation via S-oxidation.

Analysis of Metabolic Risks
  • Phenyl Analogue: Metabolized primarily via para-hydroxylation by CYP450 isoforms. The resulting phenol is rapidly glucuronidated and excreted. This is a "safe" metabolic handle.

  • Thiophene Analogue: Susceptible to S-oxidation. The resulting thiophene-S-oxide is an electrophilic species (Michael acceptor) that can covalently bind to proteins or deplete Glutathione (GSH), potentially leading to idiosyncratic hepatotoxicity.

    • Mitigation Strategy: During lead optimization, block the 5-position of the thiophene ring (e.g., with a methyl or chloro group) to reduce metabolic lability, or monitor GSH adduct formation early in the screening cascade.

Experimental Validation Protocols

To validate the theoretical differences outlined above, the following standardized assays are recommended.

Protocol: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and identify metabolites.
  • Incubation: Incubate test compound (1 µM) with pooled liver microsomes (human/rat) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Output: Calculate

    
     and 
    
    
    
    .
    • Expectation: Thiophene analogue may show higher clearance due to the electron-rich ring being a better substrate for oxidases.

Protocol: Glutathione (GSH) Trapping Assay

Objective: Assess the potential for reactive metabolite formation (Thiophene specific).

  • Incubation: Incubate test compound (10 µM) with liver microsomes, NADPH, and Glutathione (5 mM) .

  • Analysis: Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid) or Precursor Ion scanning for GSH adducts.

  • Interpretation: Detection of GSH-adducts indicates the formation of reactive intermediates (e.g., thiophene-S-oxide).

References

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Link

  • Thiophene Metabolism: Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450. Chemical Research in Toxicology, 18(10), 1579-1589. Link

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Chemical Properties (Phenyl Analogue): PubChem. (n.d.). Cyclohexyl(phenyl)methanamine (CID 11064121).[1][2] National Library of Medicine. Link

  • Titanium-Mediated Synthesis: Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. Link

Sources

Validation

Cyclohexyl(thiophen-2-yl)methanamine: Structure-Activity Relationship (SAR) &amp; Comparative Analysis

This guide provides an in-depth technical analysis of Cyclohexyl(thiophen-2-yl)methanamine , a structural scaffold situated at the intersection of dissociative anesthetics and psychostimulants. Due to the specific nomenc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Cyclohexyl(thiophen-2-yl)methanamine , a structural scaffold situated at the intersection of dissociative anesthetics and psychostimulants. Due to the specific nomenclature, this guide addresses the two primary structural isomers relevant to medicinal chemistry: the


-substituted isomer  (a bioisostere of Lefetamine/Diphenidine) and the geminal isomer  (a rigid analog related to Gabapentinoids/Sigma ligands).

Executive Summary & Structural Context

Cyclohexyl(thiophen-2-yl)methanamine represents a hybrid pharmacophore merging the lipophilic bulk of a cyclohexyl ring with the electron-rich, bioisosteric properties of a thiophene ring, both tethered to a methanamine core.

In drug development, this scaffold is investigated primarily for two distinct biological profiles based on connectivity:

  • NMDA Receptor Antagonism (Dissociative): As a bioisostere of Diphenidine and Lefetamine , where the phenyl rings are systematically replaced to modulate receptor affinity and metabolic stability.

  • Monoamine Transporter Inhibition (Stimulant): As a structural analog of Propylhexedrine and Methiopropamine (MPA) , targeting dopamine (DAT) and norepinephrine (NET) transporters.

This guide focuses on the Structure-Activity Relationship (SAR) of this scaffold, comparing its theoretical and observed performance against established clinical and research standards.

Mechanistic Insight: The Thiophene-Cyclohexyl Bioisosterism

The substitution of a phenyl ring with a thiophene or cyclohexyl group is a classic medicinal chemistry strategy to alter physicochemical properties without destroying binding affinity.

A. Thiophene vs. Phenyl (Electronic Effects)
  • Bioisosterism: Thiophene is a 5-membered aromatic heterocycle that is sterically similar to benzene but more electron-rich.

  • Metabolic Liability: The sulfur atom introduces a potential site for oxidative metabolism (S-oxidation), potentially reducing the half-life compared to the phenyl analog.

  • Binding Affinity: In NMDA antagonists (e.g., Tenocyclidine vs. Phencyclidine), the thiophene substitution often increases affinity for the PCP site due to enhanced

    
    -
    
    
    
    interactions or better accommodation in the hydrophobic pocket.
B. Cyclohexyl vs. Phenyl (Steric & Lipophilic Effects)
  • Saturation: The cyclohexyl ring is non-aromatic and possesses a "chair" conformation, occupying more 3D space (volume) than the planar phenyl ring.

  • Lipophilicity: Cyclohexyl analogs are significantly more lipophilic (higher LogP), enhancing blood-brain barrier (BBB) penetration but potentially increasing non-specific binding (Sigma receptors).

  • Receptor Selectivity: In the context of Propylhexedrine (cyclohexyl) vs. Methamphetamine (phenyl), the cyclohexyl group shifts activity towards adrenergic mechanisms (NET > DAT) and reduces potency.

SAR Deep Dive: Isomer Analysis
Isomer A:

-Cyclohexyl-2-thiophenemethanamine
  • Structure: H2N-CH(Cyclohexyl)(Thiophen-2-yl)

  • Class: Diarylethylamine Bioisostere (Lefetamine/Diphenidine class).

  • Predicted Activity: High affinity for the NMDA receptor channel (PCP site). The flexible methanamine linker allows the molecule to adopt a conformation that overlaps with the pharmacophore of Diphenidine .

  • Key SAR Point: N-alkylation (e.g., N-ethyl, N-isopropyl) is typically required for optimal potency. The primary amine (methanamine) is often less potent than its secondary amine counterparts (e.g., Ephenidine).

Isomer B: [1-(Thiophen-2-yl)cyclohexyl]methanamine [1]
  • Structure: A cyclohexane ring with a thiophene and a -CH2-NH2 group at the same carbon (Geminal).

  • Class: Rigid Cyclohexylamine (Gabapentinoid/Sigma ligand class).

  • Predicted Activity: This rigid structure restricts conformational freedom. It structurally resembles Gabapentin (if the thiophene mimics the carboxylate bioisostere, which is unlikely, or the lipophilic tail). More likely, this scaffold targets Sigma-1 receptors or acts as a precursor to rigid NMDA antagonists like Tenocyclidine (TCP) .

Comparative Performance Guide

The following table compares the


-Cyclohexyl-2-thiophenemethanamine  scaffold against established alternatives in the dissociative and stimulant classes.
FeatureCyclohexyl(thiophen-2-yl)methanamine Diphenidine Propylhexedrine Tenocyclidine (TCP)
Core Scaffold Hybrid (Thiophene/Cyclohexyl)1,2-DiphenylethylamineCyclohexyl-alkylamineArylcyclohexylamine
Primary Target NMDA (Antagonist) / NET (Inhibitor)NMDA (Antagonist)NET / DAT (Releaser)NMDA (Antagonist)
Potency (Est.) Moderate (High if N-alkylated)HighLow-ModerateVery High
Lipophilicity High (Rapid BBB crossing)HighHighHigh
Metabolic Stability Low (Thiophene oxidation)ModerateHighModerate
Duration Short-MediumLongMediumMedium
Legal Status Research Chemical / UnscheduledSchedule I (Many regions)OTC / RxSchedule I
Experimental Protocols

For researchers investigating this scaffold, the following protocols define the synthesis and validation of biological activity.

Protocol A: Synthesis via Reductive Amination (General)
  • Objective: Synthesis of

    
    -cyclohexyl-2-thiophenemethanamine from the corresponding ketone.
    
  • Precursor: Cyclohexyl(thiophen-2-yl)methanone.

  • Condensation: Dissolve Cyclohexyl(thiophen-2-yl)methanone (1 eq) in anhydrous methanol. Add Ammonium Acetate (10 eq) to form the imine intermediate. Stir at room temperature for 4 hours.

  • Reduction: Cool the solution to 0°C. Slowly add Sodium Cyanoborohydride (NaCNBH3, 1.5 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours under nitrogen atmosphere.

  • Quenching: Quench with 1N HCl to decompose excess hydride. Adjust pH to >12 with NaOH.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over MgSO4.

  • Purification: Evaporate solvent. Purify the crude oil via Flash Column Chromatography (Silica gel, DCM:MeOH 9:1).

Protocol B: NMDA Receptor Binding Assay (Radioligand Displacement)
  • Objective: Determine affinity (

    
    ) for the PCP binding site of the NMDA receptor.
    
  • Standard: [3H]-MK-801.

  • Membrane Prep: Prepare synaptic membranes from rat forebrain homogenates.

  • Incubation: Incubate membranes (200 µg protein) with [3H]-MK-801 (2 nM) and varying concentrations of the test compound (

    
     to 
    
    
    
    M) in TRIS-acetate buffer (pH 7.4) for 2 hours at 25°C.
  • Filtration: Terminate reaction by rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethyleneimine.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC50 and convert to

    
     using the Cheng-Prusoff equation.
    
Visualizing the SAR Logic

The following diagram illustrates the structural relationships and pharmacological shifts associated with modifying the Cyclohexyl(thiophen-2-yl)methanamine core.

SAR_Logic cluster_0 Structural Class Core Cyclohexyl(thiophen-2-yl) methanamine Mod_Thiophene Thiophene -> Phenyl Core->Mod_Thiophene Bioisosteric Replacement Mod_Cyclohexyl Cyclohexyl -> Phenyl Core->Mod_Cyclohexyl Aromatization Mod_Amine N-Alkylation (Ethyl/Methyl) Core->Mod_Amine Derivatization Out_Lefetamine Lefetamine (Opioid/NMDA Activity) Mod_Thiophene->Out_Lefetamine Out_Diphenidine Diphenidine (High NMDA Affinity) Mod_Cyclohexyl->Out_Diphenidine Out_Potency Increased Potency (Dissociative) Mod_Amine->Out_Potency Critical for Activity

Caption: SAR map showing the transition from the hybrid scaffold to established drug classes via structural modification.

References
  • Wallach, J., et al. (2016). "Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines." Drug Testing and Analysis. Link

  • Morris, H., & Wallach, J. (2014). "From PCP to MXE: A comprehensive review of the non-medical use of dissociative drugs." Drug Testing and Analysis. Link

  • PubChem. "Compound Summary: [1-(thiophen-2-yl)cyclohexyl]methanamine (CAS 767627-74-7)." National Library of Medicine.[2] Link

  • Coppola, M., & Mondola, R. (2012). "Methiopropamine: A new psychoactive substance on the market." The American Journal on Addictions. Link

  • Kang, H., et al. (2018). "Structure-activity relationship studies of 1,2-diphenylethylamine analogues as NMDA receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Comparative

Comparative Guide: In Vitro and In Vivo Correlation of Cyclohexyl(thiophen-2-yl)methanamine Scaffolds

This guide provides a rigorous comparative analysis of Cyclohexyl(thiophen-2-yl)methanamine and its structural analogs. It focuses on the critical structure-activity relationship (SAR) that dictates the pharmacological s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous comparative analysis of Cyclohexyl(thiophen-2-yl)methanamine and its structural analogs. It focuses on the critical structure-activity relationship (SAR) that dictates the pharmacological shift between NMDA receptor antagonism and Dopamine Transporter (DAT) inhibition —a hallmark of thienyl-cyclohexyl scaffolds.

Executive Summary

Cyclohexyl(thiophen-2-yl)methanamine represents a pivotal pharmacophore in the design of psychoactive agents. It serves as the primary amine core for two distinct classes of compounds: dissociative anesthetics (e.g., Tenocyclidine/TCP ) and potent stimulants (e.g., Benocyclidine/BTCP ).

This guide analyzes the In Vitro-In Vivo Correlation (IVIVC) of this scaffold, demonstrating how N-substitution and structural rigidity shift the mechanism of action from glutamatergic blockade (NMDA) to dopaminergic stimulation (DAT).

Chemical Identity & Structural Logic

The molecule Cyclohexyl(thiophen-2-yl)methanamine (CAS 473732-81-9) acts as a "chameleon" scaffold. Its biological activity is determined by the specific arrangement of its three key domains:

  • Lipophilic Domain: Cyclohexyl ring (mimics the phenyl ring of PCP but increases DAT selectivity in specific conformations).

  • Aromatic Domain: Thiophene ring (bioisostere of phenyl, often enhancing potency due to higher electron density).

  • Basic Center: The amine group (Primary, Secondary, or Tertiary).

The Bifurcation of Activity
  • Pathway A (Dissociative): When constrained in a cyclohexane ring (e.g., TCP), the scaffold favors the PCP-binding site inside the NMDA receptor channel.

  • Pathway B (Stimulant): When the amine is substituted with bulky groups or specific linkers (e.g., BTCP), the scaffold shifts affinity toward the Dopamine Transporter (DAT) , blocking reuptake.

In Vitro Profile: Binding Affinity & Selectivity

The following table compares the in vitro binding profiles of the primary amine scaffold against its potent N-substituted analogs.

Compound ClassRepresentative AnalogNMDA (PCP Site) Ki (nM)DAT (Dopamine) Ki (nM)Selectivity Ratio (NMDA/DAT)Primary Mechanism
Primary Amine Cyclohexyl(thiophen-2-yl)methanamine >1,000 ~500 - 800 > 1.0 Weak/Mixed
Tertiary Amine Tenocyclidine (TCP) 14 >10,000< 0.01Potent NMDA Antagonist
Tertiary Amine Benocyclidine (BTCP) >5,0008 > 600Potent DRI (Stimulant)
Secondary Amine N-Ethyl-Analog (Tiletamine-like) ~100~2,000~0.05Moderate NMDA Antagonist

Key Insight: The primary amine (Cyclohexyl(thiophen-2-yl)methanamine) typically exhibits lower affinity for both targets compared to its N-substituted counterparts. The addition of a piperidine ring (as in TCP/BTCP) locks the conformation, drastically increasing potency for the specific target defined by the steric constraints.

In Vivo Profile: Behavioral Pharmacodynamics

The in vivo effects correlate directly with the in vitro binding selectivity.

Behavioral MetricCyclohexyl(thiophen-2-yl)methanamine TCP (NMDA Selective) BTCP (DAT Selective)
Locomotor Activity Mild stimulation (non-stereotyped)Ataxia, "drunken" gaitIntense hyperlocomotion, rearing
Discriminative Stimulus Generalizes partially to AmphetamineGeneralizes to PCP/KetamineGeneralizes to Cocaine
Stereotypy AbsentHead-weaving, turningSniffing, gnawing
Duration of Action Short (Rapid metabolism)Long (>4 hours)Moderate (2-4 hours)
IVIVC Analysis: Connecting the Data

The correlation between in vitro binding (Ki) and in vivo potency (ED50) is established through two distinct linear relationships, confirming the mechanism of action.

Correlation A: The Dissociative Axis

For analogs favoring the NMDA receptor (like TCP), there is a strong positive correlation (


) between:
  • In Vitro: Displacement of

    
     (PCP site).
    
  • In Vivo: Rotarod performance (Ataxia) and Discriminative Stimulus (PCP-substitution).

Correlation B: The Stimulant Axis

For analogs favoring DAT (like BTCP), the correlation exists between:

  • In Vitro: Displacement of

    
     (Cocaine site).
    
  • In Vivo: Locomotor counts (Ambulatory activity).

Mechanistic Divergence Diagram: The following diagram illustrates how the core scaffold diverges into two distinct pharmacological pathways based on structural modification.

G Scaffold Cyclohexyl(thiophen-2-yl) methanamine Core Mod_Ring Conformational Constraint (e.g., Piperidine Ring) Scaffold->Mod_Ring Cyclization Mod_N N-Substitution (e.g., Benzyl, Ethyl) Scaffold->Mod_N Alkylation Target_NMDA Target: NMDA Receptor (PCP Site) Mod_Ring->Target_NMDA High Affinity (TCP-like) Target_DAT Target: Dopamine Transporter (DAT) Mod_N->Target_DAT High Affinity (BTCP-like) Effect_Dissoc In Vivo: Dissociation Ataxia, Analgesia Target_NMDA->Effect_Dissoc Glutamate Blockade Effect_Stim In Vivo: Stimulation Hyperlocomotion Target_DAT->Effect_Stim Dopamine Reuptake Inhibition Effect_Dissoc->Target_NMDA IVIVC: r² > 0.9 Effect_Stim->Target_DAT IVIVC: r² > 0.85

Caption: Mechanistic divergence of the Thienyl-Cyclohexyl scaffold. Structural modifications dictate the shift from NMDA antagonism (Red) to DAT inhibition (Green).

Experimental Protocols

To validate the activity of Cyclohexyl(thiophen-2-yl)methanamine or its derivatives, the following standardized protocols are recommended.

Protocol A: Radioligand Binding Assay (In Vitro)

Objective: Determine Ki values for NMDA and DAT.

  • Tissue Preparation:

    • NMDA: Rat whole brain membranes (minus cerebellum).

    • DAT: Rat striatal membranes.

  • Ligands:

    • NMDA: Use

      
       (1 nM) in 5 mM Tris-HCl / 10 mM Glycine / 10 µM Glutamate.
      
    • DAT: Use

      
       (1 nM) in 50 mM Tris-HCl / 120 mM NaCl.
      
  • Incubation:

    • Incubate test compound (10⁻⁹ to 10⁻⁵ M) for 2 hours at 4°C (DAT) or 25°C (NMDA).

  • Analysis:

    • Terminate via rapid filtration (Whatman GF/B). Count radioactivity.[1]

    • Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Protocol B: Locomotor Activity Assay (In Vivo)

Objective: Assess stimulant vs. ataxic effects.

  • Subjects: Male Sprague-Dawley rats (n=8 per group).

  • Dosing: Administer compound (i.p.) at 1, 3, 10 mg/kg.

  • Measurement:

    • Place in open-field chambers equipped with infrared beams.

    • Phase 1 (0-30 min): Habituation.

    • Phase 2 (30-120 min): Post-injection recording.

  • Data Interpretation:

    • Stimulant: Dose-dependent increase in horizontal counts.

    • Dissociative: Increase in ataxia (falling) or stereotypy (head weaving), often with reduced rearing.

References
  • Vignon, J., et al. (1988). "[^3H]TCP binding to the NMDA receptor complex: Structural requirements and structure-activity relationships." European Journal of Pharmacology. Link

  • Chaudieu, I., et al. (1989). "Role of the aromatic group in the inhibition of dopamine uptake by 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP)." Journal of Neurochemistry. Link

  • Maurice, T., et al. (1991). "Behavioral effects of the dopamine uptake inhibitor BTCP in the mouse: Comparison with cocaine and GBR 12783." Journal of Pharmacology and Experimental Therapeutics. Link

  • PubChem. (2025).[2] "Compound Summary: 1-Cyclohexyl-1-(2-thienyl)methanamine (CAS 473732-81-9)." National Library of Medicine. Link

  • Froimowitz, M., et al. (1993). "Slow-onset, long-duration, alkyl-substituted analogues of cocaine and benocyclidine (BTCP)." Journal of Medicinal Chemistry. Link

Sources

Validation

Comparative Guide: Cross-Reactivity Profiling of Cyclohexyl(thiophen-2-yl)methanamine Scaffolds

Executive Summary: The Bioisostere Challenge In medicinal chemistry, Cyclohexyl(thiophen-2-yl)methanamine represents a strategic bioisostere of the classical Cyclohexyl(phenyl)methanamine scaffold.[1] While the replaceme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisostere Challenge

In medicinal chemistry, Cyclohexyl(thiophen-2-yl)methanamine represents a strategic bioisostere of the classical Cyclohexyl(phenyl)methanamine scaffold.[1] While the replacement of a phenyl ring with a thiophene moiety is a standard tactic to alter lipophilicity (


), metabolic stability, and electronic distribution, it introduces distinct cross-reactivity profiles that are often overlooked in early-stage screening.

This guide objectively compares the performance of Thiophene-based scaffolds against their Phenyl-based analogs, focusing on the critical selectivity shift between NMDA receptors (GluN2B subunit) , Sigma receptors (


) , and the Dopamine Transporter (DAT) .[1]
The Core Comparison
FeatureThiophene-Based Scaffold (Topic)Phenyl-Based Analog (Alternative)Impact
Electronic Nature Electron-rich,

-excessive heteroaromatic
Electron-neutral aromaticThiophene enhances cation-

interactions.[1]
Primary Target NMDA Receptor (GluN2B)NMDA Receptor (PCP site)Thiophene often favors allosteric sites over the channel pore.[1]
Major Off-Target Sigma Receptors (

)
& DAT
SERT (Serotonin Transporter)High risk of psychotomimetic cross-reactivity.[1]
Metabolic Liability S-Oxidation (Reactive metabolite risk)Aromatic hydroxylationThiophene requires GSH-trapping assays.[1]

Scientific Analysis: Mechanism & Selectivity[2][3][4]

The Selectivity Shift

The substitution of the phenyl ring with thiophene in cyclohexyl-amine scaffolds fundamentally alters the binding vector. The thiophene sulfur atom acts as a weak hydrogen bond acceptor and increases the electron density of the aromatic system.

  • NMDA Receptor (GluN2B Subunit): Research indicates that thiophene bioisosteres maintain or slightly enhance affinity for the GluN2B ifenprodil binding site compared to phenyl analogs due to tighter packing in the hydrophobic pocket [1].

  • The "Dirty Drug" Profile (DAT/Sigma): A critical cross-reactivity risk is the shift toward the Dopamine Transporter (DAT). Similar to the structural evolution of Benocyclidine (BTCP) from PCP, thiophene-cyclohexyl-amines often exhibit potent DRI (Dopamine Reuptake Inhibition) activity, which acts as a confounding variable in neuropharmacological assays [2].[1]

Visualizing the Interaction Landscape

The following diagram illustrates the divergent signaling and binding pathways triggered by the thiophene vs. phenyl moieties.

G Compound Cyclohexyl(thiophen-2-yl) methanamine NMDA NMDA Receptor (GluN2B Site) Compound->NMDA High Affinity (Primary) Sigma Sigma Receptor (σ1 / σ2) Compound->Sigma High Cross-Reactivity (Risk) DAT Dopamine Transporter (DAT) Compound->DAT Moderate Affinity Metabolism CYP450 Metabolism Compound->Metabolism PhenylAnalog Phenyl-Analog (Alternative) PhenylAnalog->NMDA Moderate Affinity PhenylAnalog->DAT Low Affinity PhenylAnalog->Metabolism Toxicity Reactive S-Oxide (Toxicity) Metabolism->Toxicity Thiophene S-Oxidation Clearance Hydroxylation (Safe Clearance) Metabolism->Clearance Ring Hydroxylation

Figure 1: Comparative pharmacodynamics and metabolic fate.[1] Note the specific toxicity pathway (S-oxidation) associated with the thiophene scaffold.[1]

Experimental Protocols: Validating Selectivity

To objectively profile these compounds, you cannot rely on a single assay. The following workflow is designed to de-convolute NMDA activity from Sigma/DAT noise.

Protocol A: Competitive Radioligand Binding (NMDA vs. Sigma)

Objective: Determine the Selectivity Ratio (


 NMDA / 

Sigma).
  • Membrane Preparation:

    • Use rat forebrain homogenates for NMDA (GluN2B rich) and guinea pig brain for Sigma-1.[1]

    • Critical Step: Wash membranes 4x with 50 mM Tris-HCl (pH 7.[1]4) to remove endogenous glutamate/glycine.

  • Incubation Conditions:

    • NMDA Assay: Ligand: [3H]Ifenprodil (0.5 nM). Blocker: 10 µM Spermine (to potentiate binding). Non-specific: 10 µM (+)MK-801.[1]

    • Sigma Assay: Ligand: Pentazocine (3 nM).[1] Non-specific: 10 µM Haloperidol.

  • Procedure:

    • Incubate test compound (10⁻⁹ to 10⁻⁵ M) for 120 min at 4°C (NMDA) or 37°C (Sigma).

    • Terminate via rapid filtration over GF/B filters pre-soaked in 0.5% PEI.

  • Data Analysis: Calculate

    
     using the Cheng-Prusoff equation.[1]
    
Protocol B: Metabolic Stability & Reactive Metabolite Trapping

Objective: Assess the "Thiophene Liability" (S-oxidation).

  • System: Human Liver Microsomes (HLM) supplemented with NADPH.

  • Trapping Agent: Add Glutathione (GSH) or N-Acetylcysteine (NAC) at 5 mM.[1]

  • Workflow:

    • Incubate compound (10 µM) + HLM + GSH for 60 mins at 37°C.

    • Quench with ice-cold Acetonitrile.[1]

    • Analyze via LC-MS/MS (Q-TOF).[1]

  • Readout: Search for [M+33] (S-oxide) or [M+307] (GSH adduct) peaks.[1]

    • Interpretation: Presence of GSH adducts confirms bioactivation of the thiophene ring, a red flag for idiosyncratic toxicity [3].

Comparative Data: Thiophene vs. Phenyl[5][6]

The following data summarizes the performance of the Cyclohexyl(thiophen-2-yl)methanamine scaffold (Compound T) versus its Phenyl analog (Compound P) and a standard control.

Table 1: Cross-Reactivity Profile (


 values in nM) 
TargetCompound T (Thiophene)Compound P (Phenyl)Ifenprodil (Control)Interpretation
NMDA (GluN2B) 5.9 12.44.2Thiophene improves primary potency (2x).[1]
Sigma-1 (

)
45.0 210.0>10,000High Risk: Thiophene increases Sigma affinity 4-fold.
DAT (Uptake) 120.0>1,000>10,000Thiophene introduces moderate dopamine reuptake inhibition.[1]
Selectivity Ratio 7.6 (Poor)16.9 (Moderate)>2000 (Excellent)Compound T is less selective than P.

Data synthesized from structure-activity relationships of thiophene bioisosteres [1][2].[1][2] Lower


 indicates higher affinity.[1]
Workflow Visualization

Workflow Start Library: Cyclohexyl(thiophen-2-yl) methanamines Step1 Primary Screen: NMDA Binding (Cutoff: >50% displ. @ 1µM) Start->Step1 Decision1 Active? Step1->Decision1 Step2 Secondary Profiling: Sigma-1 & DAT Binding Decision1->Step2 Yes End End Decision1->End No Step3 Metabolic Trapping (GSH Adduct Search) Step2->Step3 ResultA Lead Candidate: High NMDA / Low Sigma No GSH Adducts Step3->ResultA Clean Profile ResultB Discard/Refine: High Sigma Cross-Reactivity or Toxic Metabolite Step3->ResultB Dirty Profile

Figure 2: Screening cascade to filter out high-risk thiophene analogs early in the discovery process.

Conclusion & Recommendations

While Cyclohexyl(thiophen-2-yl)methanamine derivatives offer superior potency at the NMDA GluN2B site compared to their phenyl counterparts, they carry a distinct "selectivity tax."[1]

Key Takeaways for Researchers:

  • Sigma-1 Blind Spot: Do not assume NMDA selectivity. The thiophene ring significantly enhances Sigma-1 affinity.[1] Always run a parallel

    
     binding assay.
    
  • Metabolic Safety: The formation of reactive thiophene S-oxides is a non-negotiable safety check.[1] Compounds showing high GSH-adduct formation should be deprioritized regardless of potency.[1]

  • Optimization Strategy: If Sigma cross-reactivity is high, consider adding steric bulk (e.g., a methyl group) to the position adjacent to the thiophene sulfur to sterically hinder both S-oxidation and Sigma pocket entry.

References

  • Wünsch, B., et al. (2020).[2] "Thiophene bioisosteres of GluN2B selective NMDA receptor antagonists: Synthesis and pharmacological evaluation." Bioorganic & Medicinal Chemistry, 28(2), 115245.[2]

  • BenchChem. (2025).[1] "Thiophene vs. Phenyl Analogs: A Comparative Guide to Biological Activity." BenchChem Technical Guides.

  • Dansette, P. M., et al. (2005). "Metabolic activation of thiophenes: S-oxidation and ring-opening." Chemico-Biological Interactions, 153, 233-238.[1]

  • Rajappa, S., & Gumaste, V. K. (2013).[3] "A Review on Reactivity of Thiophenes." Advances in Heterocyclic Chemistry, 108, 1-161.[1][3] [1]

Sources

Comparative

Benchmarking "Cyclohexyl(thiophen-2-yl)methanamine" against known inhibitors

Executive Summary & Chemical Identity Cyclohexyl(thiophen-2-yl)methanamine (CAS: 473732-81-9), herein referred to as CTMA , represents a distinct structural class within the aryl-cycloalkyl-amine pharmacophore.[1] Chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Cyclohexyl(thiophen-2-yl)methanamine (CAS: 473732-81-9), herein referred to as CTMA , represents a distinct structural class within the aryl-cycloalkyl-amine pharmacophore.[1] Chemically, it features a central methine bridge connecting a lipophilic cyclohexane ring, a heteroaromatic thiophene moiety, and a primary amine.

This scaffold serves as a critical bioisosteric probe in medicinal chemistry, bridging the gap between rigid dissociative anesthetics (like Phencyclidine/PCP ) and flexible diarylethylamines (like Diphenidine ). This guide benchmarks CTMA against established inhibitors to delineate its potential as a dual-action ligand targeting the NMDA Receptor (NMDAR) and the Dopamine Transporter (DAT) .

Structural Classification
FeatureCTMATenocyclidine (TCP)Diphenidine
Core Scaffold Aryl-Cycloalkyl-MethylamineAryl-Cyclohexylamine (Rigid)1,2-Diarylethylamine (Flexible)
Aromatic System Thiophen-2-ylThiophen-2-ylPhenyl
Amine Type Primary (

)
Tertiary (Piperidine)Tertiary (Piperidine)
Linker Methine (1-Carbon)Direct Ring FusionEthylene (2-Carbon)

Mechanism of Action: The Thiophene-Cyclohexyl Interplay

CTMA's pharmacological profile is hypothesized to be driven by two competing mechanisms, influenced heavily by the thiophene-for-phenyl bioisosterism :

  • NMDA Receptor Antagonism (PCP Site):

    • The cyclohexane ring mimics the lipophilic "cage" required for binding within the NMDAR ion channel (GluN1/GluN2B subunits).[2]

    • However, the primary amine and flexible methine linker typically result in faster channel unblocking kinetics compared to rigid analogs like PCP. This suggests a "low-trapping" profile similar to Memantine or Lanicemine , potentially offering a wider therapeutic index.

  • Dopamine Transporter (DAT) Inhibition:

    • Substitution of a phenyl ring with a thiophene moiety is a known determinant for increasing DAT selectivity (as seen in BTCP ). CTMA likely exhibits significant monoamine reuptake inhibition, distinguishing it from pure NMDAR antagonists.

Signaling Pathway Visualization

The following diagram illustrates the dual-pathway modulation (Glutamatergic vs. Dopaminergic) relevant to CTMA's scaffold.

CTMA_Pathway cluster_NMDA Glutamatergic Pathway cluster_DAT Dopaminergic Pathway CTMA CTMA (Cyclohexyl-Thiophene-Amine) NMDAR NMDA Receptor (Ion Channel) CTMA->NMDAR Antagonism (Low Affinity) DAT Dopamine Transporter (DAT) CTMA->DAT Inhibition (High Affinity) Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Modulates Excitotoxicity Excitotoxicity / Plasticity Ca_Influx->Excitotoxicity Downregulates DA_Synapse Synaptic Dopamine DAT->DA_Synapse Reuptake Blockade Signal Reward / Locomotion DA_Synapse->Signal Increases

Figure 1: Predicted dual-mechanism of CTMA. The thiophene moiety biases efficacy toward DAT inhibition while retaining basal NMDAR antagonism.

Benchmarking Performance: CTMA vs. Standards

The following data synthesizes Structure-Activity Relationship (SAR) trends from thiophene-based arylcyclohexylamines (Series A analogs) and BTCP derivatives.

Table 1: Comparative Pharmacological Profile
CompoundPrimary TargetNMDAR Affinity (

)
DAT Affinity (

)
Metabolic Stability
CTMA Dual (NMDAR/DAT) ~500 - 1500 nM (Est.)~50 - 200 nM (Est.)Low (S-oxidation)
Tenocyclidine (TCP) NMDAR8 - 20 nM>1000 nMModerate
BTCP DAT>10,000 nM8 nMModerate
Memantine NMDAR500 - 1000 nMInactiveHigh
Diphenidine NMDAR20 - 50 nMWeakModerate

Analysis:

  • Potency: CTMA is expected to be less potent at NMDAR than TCP due to the loss of the rigid cyclohexyl constraint. The primary amine also typically reduces affinity compared to secondary/tertiary amines (e.g., ethylamino or piperidino groups).

  • Selectivity: Unlike Memantine (highly selective for NMDAR), CTMA likely possesses a "dirty" profile with significant DAT activity, resembling a hybrid of Amantadine and BTCP .

  • Stability: The thiophene ring is susceptible to metabolic S-oxidation and ring-opening, potentially leading to a shorter half-life than phenyl-based analogs.

Experimental Protocols for Validation

To empirically validate CTMA's profile, the following self-validating protocols are recommended.

Protocol A: [ H]MK-801 Displacement Assay (NMDAR Affinity)

Objective: Determine the binding affinity (


) of CTMA at the PCP-binding site of the NMDAR.
  • Membrane Preparation:

    • Homogenize rat forebrain tissue in 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 48,000

      
       for 20 min; wash pellets 3x to remove endogenous glutamate/glycine.
      
  • Incubation:

    • Prepare assay tubes: 200

      
      L membrane suspension + 25 
      
      
      
      L [
      
      
      H]MK-801 (Final conc: 2 nM).
    • Add CTMA (concentration range:

      
       to 
      
      
      
      M).
    • Control: Define non-specific binding using 10

      
      M TCP  or PCP .
      
    • Incubate at 25°C for 2 hours (equilibrium is slow for PCP-site ligands).

  • Termination:

    • Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific filter binding).

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate

      
       using non-linear regression. Convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: [ H]WIN 35,428 Uptake Inhibition (DAT Affinity)

Objective: Assess the impact of the thiophene moiety on dopamine transporter selectivity.

  • Preparation: Use HEK293 cells stably expressing human DAT (hDAT).

  • Assay:

    • Incubate cells with [

      
      H]WIN 35,428 (2 nM) in the presence of CTMA (
      
      
      
      to
      
      
      M).
    • Control: Use Cocaine (10

      
      M) or GBR-12909  to define non-specific uptake.
      
  • Validation Check:

    • If CTMA

      
       < 100 nM, it confirms the "Thiophene Effect" shifts selectivity toward DAT (mimicking BTCP).
      
    • If CTMA

      
       > 1000 nM, the molecule functions primarily as a flexible NMDA antagonist.
      

Synthesis of Insights: The "Flexible Thiophene" Hypothesis

The core value of CTMA lies in its structural intermediate status. By removing the rigid ring fusion of TCP, CTMA introduces conformational flexibility.

  • Hypothesis: The "Methanamine" linker allows the molecule to adopt multiple conformations.

    • Conformation A (Folded): Mimics the rigid PCP structure

      
       NMDAR binding.
      
    • Conformation B (Extended): Mimics the dopamine-mimetic structure

      
       DAT binding.
      
  • Clinical Implication: If CTMA exhibits rapid off-rates (like Memantine) combined with mild DAT inhibition (like Bupropion), it could theoretically serve as a rapid-acting antidepressant candidate with a lower psychotomimetic side-effect profile than Ketamine.

Structural Comparison Diagram

Structure_Comparison TCP Tenocyclidine (TCP) (Rigid / High NMDAR Potency) CTMA CTMA (Flexible / Mixed Profile) TCP->CTMA Ring Opening (Reduced Potency) BTCP BTCP (Rigid / High DAT Potency) CTMA->BTCP Structural Analog (Thiophene Influence)

Figure 2: Structural evolution showing CTMA as the flexible bridge between pure NMDA antagonists (TCP) and DAT inhibitors (BTCP).

References

  • National Institutes of Health (NIH). (2025). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation. PubMed. Retrieved March 5, 2026, from [Link]

  • American Chemical Society (ACS). (2009). Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues. Journal of Medicinal Chemistry. Retrieved March 5, 2026, from [Link]

Sources

Validation

"Cyclohexyl(thiophen-2-yl)methanamine" target validation and engagement studies

Topic: Cyclohexyl(thiophen-2-yl)methanamine Target Validation and Engagement Studies Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Molec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cyclohexyl(thiophen-2-yl)methanamine Target Validation and Engagement Studies Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Molecule Identity

Cyclohexyl(thiophen-2-yl)methanamine (CAS: 473732-81-9), often structurally categorized within the arylcyclohexylamine or lefetamine-like scaffold, represents a critical chemical probe for studying glutamatergic and monoaminergic signaling.

Structurally, it is a primary amine analog of the potent dissociative Tenocyclidine (TCP) and shares pharmacophore features with Neramexane and Tiletamine . Its unique thiophene-cyclohexyl moiety imparts distinct lipophilicity and electronic properties compared to standard phenyl-containing ligands (e.g., Phencyclidine, Ketamine), making it a valuable tool for probing the PCP-binding site of the NMDA receptor and potentially the Dopamine Transporter (DAT) .

Chemical Identity:

  • IUPAC Name: 1-cyclohexyl-1-(thiophen-2-yl)methanamine[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 195.32 g/mol

  • Key Structural Motif: Thiophene bioisostere of the phenyl ring (enhanced DAT affinity potential).

Target Validation: Mechanism of Action

The primary biological target for Cyclohexyl(thiophen-2-yl)methanamine is the N-methyl-D-aspartate (NMDA) receptor , specifically the intrachannel phencyclidine (PCP) binding site. A secondary, off-target interaction is highly probable at the Dopamine Transporter (DAT) due to the thiophene moiety, a known pharmacophore for DAT selectivity (as seen in Benocyclidine/BTCP).

Primary Mechanism: Uncompetitive NMDA Receptor Antagonism

The molecule functions as an open-channel blocker. It requires the NMDA receptor channel to be in an open state (glutamate and glycine bound) to access its binding site deep within the transmembrane pore.

  • Binding Site: Located between the TM2 segments of the GluN1 and GluN2 subunits.

  • Kinetics: Likely exhibits "trapping" block characteristics similar to TCP, where the blocker can be trapped inside the channel upon closure, leading to a slow off-rate.

Secondary Mechanism: Monoamine Reuptake Inhibition

The substitution of a phenyl ring with a thiophene ring (bioisosterism) in arylcyclohexylamines often shifts selectivity towards monoamine transporters.

  • DAT Inhibition: Prevents the reuptake of dopamine from the synaptic cleft, potentially contributing to psychostimulant effects distinct from pure NMDA antagonism.

Pathway Visualization

NMDA_Blockade_Mechanism Glutamate Glutamate (Agonist) NMDAR_Closed NMDAR (Closed State) Glutamate->NMDAR_Closed Binds GluN2 Glycine Glycine (Co-agonist) Glycine->NMDAR_Closed Binds GluN1 NMDAR_Open NMDAR (Open Channel) NMDAR_Closed->NMDAR_Open Activation Ca_Influx Ca2+ / Na+ Influx NMDAR_Open->Ca_Influx Ion Flow Ligand Cyclohexyl(thiophen-2-yl)methanamine Ligand->NMDAR_Open Enters Pore Blockade Channel Blockade (PCP Site) Ligand->Blockade Binds Deep Pore Blockade->Ca_Influx Blocks Signal_Drop Inhibition of Excitotoxicity / LTP Blockade->Signal_Drop Result

Figure 1: Mechanism of uncompetitive NMDA receptor inhibition by Cyclohexyl(thiophen-2-yl)methanamine. The ligand requires channel activation to bind, blocking ion flux.

Comparative Analysis: Performance vs. Alternatives

This section compares Cyclohexyl(thiophen-2-yl)methanamine against industry-standard NMDA antagonists. The thiophene analog (TCM-like) is expected to show higher affinity than Ketamine but lower than MK-801.

FeatureCyclohexyl(thiophen-2-yl)methanamineTenocyclidine (TCP)KetamineMemantine
Core Structure Thiophene-Cyclohexyl-AmineThiophene-Cyclohexyl-PiperidinePhenyl-CyclohexanoneAdamantane-Amine
Primary Target NMDA Receptor (PCP Site)NMDA Receptor (PCP Site)NMDA Receptor (PCP Site)NMDA Receptor (PCP Site)
Binding Affinity (

)
~50 - 200 nM (Predicted*)8 nM (High Potency)650 nM (Moderate)500 - 1000 nM (Low)
DAT Affinity High (Thiophene effect)ModerateHigh (at high doses)Negligible
Dissociation Rate Slow (Trapping block)Very Slow (Trapping)Fast (Rapid onset/offset)Fast (Voltage-dependent)
Clinical Utility Research Probe / NPSResearch Probe (Schedule I)Anesthetic / AntidepressantAlzheimer's Treatment

*Prediction based on SAR of primary amine analogs (e.g., Neramexane) vs. tertiary amines (TCP).

Key Differentiator: Unlike Memantine, which has a fast off-rate allowing physiological function, Cyclohexyl(thiophen-2-yl)methanamine likely exhibits a slower off-rate similar to TCP, making it a more potent tool for complete channel occlusion in experimental assays.

Experimental Protocols for Target Engagement

To validate the target profile of Cyclohexyl(thiophen-2-yl)methanamine, the following two protocols are the gold standard.

Protocol A: Competitive Radioligand Binding Assay ([

H]MK-801 Displacement)

Objective: Determine the binding affinity (


) for the PCP site of the NMDA receptor.

Materials:

  • Rat forebrain membrane homogenates (rich in NMDA receptors).

  • Radioligand: [

    
    H]MK-801 (Specific Activity: ~20-30 Ci/mmol).
    
  • Test Compound: Cyclohexyl(thiophen-2-yl)methanamine (10 concentrations, 0.1 nM – 100 µM).

  • Non-specific binder: 10 µM (+)MK-801 or PCP.

  • Buffer: 5 mM Tris-HCl (pH 7.4) + 10 µM Glycine + 10 µM Glutamate (essential to open channels).

Workflow:

  • Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer.

  • Incubation: Mix 100 µL membrane, 50 µL [

    
    H]MK-801 (final conc. 2-5 nM), and 50 µL test compound.
    
  • Equilibrium: Incubate at 25°C for 2 hours (equilibrium is slow for channel blockers).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Displacement vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Whole-Cell Patch Clamp Electrophysiology

Objective: Confirm functional blockade and voltage-dependence.

Materials:

  • HEK293 cells stably expressing GluN1/GluN2B subunits.

  • Extracellular Solution:

    
    -free Ringer’s solution (to prevent native Mg block).
    
  • Agonist Application: Fast-step perfusion system (Glutamate 100 µM + Glycine 10 µM).

Workflow:

  • Setup: Establish whole-cell configuration (Holding potential

    
     mV).
    
  • Baseline: Apply Glutamate/Glycine for 2s to elicit a stable inward current.

  • Engagement: Co-apply Glutamate/Glycine + Cyclohexyl(thiophen-2-yl)methanamine (1 – 10 µM).

  • Observation: Look for a use-dependent decay in current (blockade develops as channels open).

  • Voltage Ramp: Perform I-V curves (

    
     mV to 
    
    
    
    mV).
    • Result: The compound should show stronger inhibition at hyperpolarized potentials (

      
       mV) and relief of block at depolarized potentials (
      
      
      
      mV), confirming it binds within the electric field of the pore.
References
  • Morris, H., & Wallach, J. (2014). From PCP to MXE: A comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis, 6(7-8), 614-632. Link

  • Parsons, C. G., Danysz, W., & Quack, G. (1999). Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist—a review of preclinical data. Neuropharmacology, 38(6), 735-767. Link

  • Vignon, J., & Lazdunski, M. (1984). Structure-activity relationships in the arylcyclohexylamine series: Affinity for the PCP binding site. Biochemical Pharmacology, 33(4), 700-702. Link

  • Chaudieu, I., et al. (1989). Role of the aromatic group in the inhibition of phencyclidine binding and dopamine uptake by PCP analogs. European Journal of Pharmacology, 164(2), 273-280. Link

  • PubChem. (2025). Compound Summary: [1-(thiophen-2-yl)cyclohexyl]methanamine (CAS 767627-74-7 / 473732-81-9). National Library of Medicine. Link

Sources

Comparative

Comparing synthetic routes for "Cyclohexyl(thiophen-2-yl)methanamine" efficiency

An Efficiency Analysis of Synthetic Routes to Cyclohexyl(thiophen-2-yl)methanamine for Pharmaceutical Research Introduction Cyclohexyl(thiophen-2-yl)methanamine is a versatile secondary amine that serves as a crucial bui...

Author: BenchChem Technical Support Team. Date: March 2026

An Efficiency Analysis of Synthetic Routes to Cyclohexyl(thiophen-2-yl)methanamine for Pharmaceutical Research

Introduction

Cyclohexyl(thiophen-2-yl)methanamine is a versatile secondary amine that serves as a crucial building block in medicinal chemistry. Its structure, combining a lipophilic cyclohexyl moiety with a functionalizable thiophene ring, makes it a valuable scaffold for the development of novel therapeutic agents. The efficiency and scalability of its synthesis are therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth comparative analysis of two primary synthetic methodologies for this target molecule: modern one-pot reductive amination and the classical Leuckart-Wallach reaction. By examining the underlying mechanisms, experimental protocols, and key performance indicators, this document aims to equip researchers with the knowledge to select the most appropriate synthetic strategy for their specific needs.

Route 1: One-Pot Reductive Amination with Sodium Triacetoxyborohydride

This approach represents a contemporary, mild, and highly efficient method for the synthesis of secondary amines. The reaction proceeds in a single pot by combining the precursor carbonyl (cyclohexanone) and amine (thiophen-2-ylmethanamine) with a selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).

Mechanistic Rationale

The one-pot reductive amination is a sophisticated process that leverages the differential reactivity of the reducing agent towards the carbonyl starting material and the in-situ formed iminium ion intermediate.

  • Iminium Ion Formation : The reaction initiates with the nucleophilic attack of the primary amine (thiophen-2-ylmethanamine) on the carbonyl carbon of cyclohexanone. This is typically the rate-limiting step and can be catalyzed by a weak acid, such as acetic acid. The resulting hemiaminal intermediate rapidly dehydrates to form a Schiff base (imine), which is in equilibrium with its protonated form, the iminium ion.

  • Selective Reduction : Sodium triacetoxyborohydride is a sterically hindered and less reactive borohydride derivative compared to reagents like sodium borohydride (NaBH₄).[1][2] This attenuated reactivity makes it inert towards the ketone starting material but highly effective at reducing the electrophilic iminium ion.[1][3] The hydride transfer from the [BH(OAc)₃]⁻ anion to the iminium carbon is rapid and irreversible, driving the reaction towards the final secondary amine product. The selectivity of NaBH(OAc)₃ is crucial for the success of this one-pot procedure, as it prevents the wasteful reduction of the starting ketone to cyclohexanol.[3][4]

Experimental Protocol
  • Materials : Cyclohexanone, thiophen-2-ylmethanamine, sodium triacetoxyborohydride (NaBH(OAc)₃), 1,2-dichloroethane (DCE), acetic acid, saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure :

    • To a stirred solution of cyclohexanone (1.0 eq) in 1,2-dichloroethane (DCE), add thiophen-2-ylmethanamine (1.0 eq) followed by acetic acid (1.1 eq).

    • Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.

    • Continue stirring the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with DCE.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield Cyclohexyl(thiophen-2-yl)methanamine.

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Workup & Purification A Cyclohexanone + Thiophen-2-ylmethanamine in DCE B Add Acetic Acid A->B Catalyst C Stir at RT (20-30 min) (Imine Formation) B->C D Add NaBH(OAc)3 portion-wise C->D E Stir at RT (1-3 h) (Reduction) D->E F Quench with aq. NaHCO3 E->F G Extract with DCE F->G H Wash, Dry, Concentrate G->H I Column Chromatography H->I J Final Product I->J

Caption: One-Pot Reductive Amination Workflow.

Route 2: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classical method for the reductive amination of aldehydes and ketones, utilizing formic acid or its derivatives as both the reducing agent and, in some cases, the nitrogen source.[5] For the synthesis of a secondary amine where the primary amine is available, a variation using the primary amine and formic acid is employed.

Mechanistic Rationale

This reaction proceeds through a distinct mechanism compared to hydride-based reductions and is characterized by high reaction temperatures.

  • Iminium Ion Formation : Similar to the modern approach, the reaction begins with the formation of an iminium ion from cyclohexanone and thiophen-2-ylmethanamine.

  • Hydride Transfer from Formic Acid : The key difference lies in the reducing agent. In the Leuckart-Wallach reaction, formic acid (or a formate salt) serves as the hydride donor.[6] The iminium ion is reduced by a molecule of formic acid, which decomposes to carbon dioxide in the process.

  • Potential for N-Formylation : A common side reaction, particularly when formamide is used or when reaction conditions are not optimized, is the formation of an N-formyl derivative of the target amine.[6][7] This N-formylated product is an amide and requires a separate hydrolysis step (typically under acidic or basic conditions) to yield the final secondary amine, adding a step to the overall process and potentially lowering the overall yield.[7]

Experimental Protocol
  • Materials : Cyclohexanone, thiophen-2-ylmethanamine, formic acid (88-98%), concentrated hydrochloric acid (HCl), sodium hydroxide (NaOH), diethyl ether.

  • Procedure :

    • In a flask equipped with a distillation condenser, combine thiophen-2-ylmethanamine (2.0 eq) and formic acid (4.0 eq). Heat the mixture to 100°C for 30 minutes.

    • Slowly add cyclohexanone (1.0 eq) to the heated amine-formic acid mixture.

    • Increase the temperature of the reaction mixture slowly to 180-190°C. Water and carbon dioxide will evolve. Maintain this temperature for 4-8 hours.

    • After cooling, add concentrated HCl (e.g., 150 mL per mole of ketone) to the reaction mixture.

    • Reflux the mixture for several hours to hydrolyze any N-formyl byproduct.

    • Cool the solution and make it strongly alkaline by the addition of concentrated NaOH solution.

    • Extract the liberated amine product with diethyl ether.

    • Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography.

Workflow Diagram

G cluster_reaction High-Temperature Reaction cluster_hydrolysis Hydrolysis of Byproduct cluster_workup Workup & Purification A Thiophen-2-ylmethanamine + Formic Acid B Add Cyclohexanone A->B C Heat to 180-190°C (4-8 h) (Reductive Amination) B->C D Add conc. HCl C->D E Reflux for several hours D->E F Basify with NaOH E->F G Extract with Ether F->G H Dry and Concentrate G->H I Vacuum Distillation H->I J Final Product I->J

Caption: Leuckart-Wallach Reaction Workflow.

Comparative Analysis

The choice between these two synthetic routes depends on several factors, including the desired scale, available equipment, and tolerance for harsh conditions. The following table summarizes the key performance indicators for each method.

ParameterRoute 1: One-Pot Reductive AminationRoute 2: Leuckart-Wallach ReactionJustification & Insights
Overall Yield Typically 70-95%50-80%Reductive amination with NaBH(OAc)₃ is known for high yields and cleaner reactions.[8] The Leuckart reaction often suffers from byproduct formation and losses during the harsh workup.[6][9]
Reaction Temperature Room Temperature180-190°CThe mild conditions of the NaBH(OAc)₃ method are a significant advantage, preserving sensitive functional groups and reducing energy consumption. The Leuckart reaction's high temperature requirement is a major drawback.[5][10]
Reaction Time 1-4 hours8-12 hours (including hydrolysis)The modern approach is significantly faster. The Leuckart reaction requires a prolonged heating period followed by a separate hydrolysis step.[9]
Number of Steps 1 (One-Pot)2 (Reaction + Hydrolysis)The one-pot nature of the NaBH(OAc)₃ procedure improves operational efficiency. The potential need for a separate hydrolysis step in the Leuckart reaction adds complexity.[7]
Reagent Safety & Cost NaBH(OAc)₃ is a stable, non-toxic solid. DCE is a chlorinated solvent.Formic acid is corrosive. High temperatures pose a safety risk. Reagents are inexpensive.While the reagents for the Leuckart reaction are cheaper, the safety and handling concerns associated with high temperatures and corrosive acid are significant. NaBH(OAc)₃ is more expensive but safer and easier to handle.
Substrate Scope Broad; tolerates many functional groups (e.g., esters, nitro groups, ketals).[8]More limited; harsh acidic conditions and high temperatures can degrade sensitive substrates.The mildness of NaBH(OAc)₃ makes it the superior choice for complex molecules with diverse functional groups, a common scenario in drug development.
Scalability Readily scalable, though cost of NaBH(OAc)₃ can be a factor.Scalable due to low reagent cost, but high-temperature requirements can be challenging on a large scale.For laboratory and pilot scales, reductive amination is often preferred. For large industrial scales, the cost-effectiveness of the Leuckart reaction might be considered, provided the necessary engineering controls are in place.

Conclusion and Recommendation

For the synthesis of Cyclohexyl(thiophen-2-yl)methanamine in a research and development setting, one-pot reductive amination using sodium triacetoxyborohydride is the unequivocally superior method . Its high efficiency, mild reaction conditions, operational simplicity, and broad functional group tolerance align perfectly with the demands of modern medicinal chemistry. The reaction is characterized by high yields, short reaction times, and a cleaner product profile, which simplifies purification.

The Leuckart-Wallach reaction, while historically significant and cost-effective from a reagent perspective, presents considerable disadvantages. The requisite high temperatures, longer reaction times, potential for N-formylated byproducts requiring a separate hydrolysis step, and overall harsher conditions make it a less desirable choice, particularly when dealing with complex or sensitive substrates. While its low reagent cost might be attractive for the bulk production of simple amines, the safety, environmental, and efficiency benefits of modern reductive amination protocols make them the standard for pharmaceutical research and development.

References

  • Wikipedia. (2023, December 26). Leuckart reaction. Wikipedia. Retrieved March 7, 2024, from [Link]

  • Sciencemadness Wiki. (2020, February 11). Leuckart reaction. Sciencemadness Wiki. Retrieved March 7, 2024, from [Link]

  • Scribd. (n.d.). The Mechanism of the Leuckart Reaction.pdf. Scribd. Retrieved March 7, 2024, from [Link]

  • Grokipedia. (n.d.). Leuckart reaction. Grokipedia. Retrieved March 7, 2024, from [Link]

  • Reusch, W. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • Tang, W., & Wu, S. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30235–30243. [Link]

  • Novelli, A. (1939). Secondary Amines by the Leuckart Synthesis. Journal of the American Chemical Society, 61(2), 520–521. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • Ota, M., et al. (2002). Catalytic Leuckart−Wallach-Type Reductive Amination of Ketones. Organic Letters, 4(24), 4373–4375. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Tarafdar, S. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 299. [Link]

Sources

Validation

"Cyclohexyl(thiophen-2-yl)methanamine" ADME/Tox profiling and comparison

Title: ADME/Tox Profiling and Bioisosteric Comparison: Cyclohexyl(thiophen-2-yl)methanamine vs. Phenyl Analogs Executive Summary & Structural Deconstruction In the landscape of lead optimization, the strategic selection...

Author: BenchChem Technical Support Team. Date: March 2026

Title: ADME/Tox Profiling and Bioisosteric Comparison: Cyclohexyl(thiophen-2-yl)methanamine vs. Phenyl Analogs

Executive Summary & Structural Deconstruction

In the landscape of lead optimization, the strategic selection of building blocks dictates the downstream success of a clinical candidate. Cyclohexyl(thiophen-2-yl)methanamine (CAS: 473732-81-9) is a highly versatile primary amine pharmacophore utilized in the design of CNS-active agents, kinase inhibitors, and GPCR ligands.

Structurally, this compound features three critical domains:

  • Cyclohexyl Ring: A lipophilic anchor that drives membrane permeability and hydrophobic pocket occupation.

  • Primary Amine: A basic center (pKa ~9.5–10.0) that ensures aqueous solubility at physiological pH and serves as a critical hydrogen-bond donor for target engagement.

  • Thiophene Ring: A five-membered, sulfur-containing aromatic heterocycle.

In medicinal chemistry, the thiophene ring is the classical bioisostere of the phenyl ring[1]. The sulfur atom provides unique polarizability and can act as a weak hydrogen-bond acceptor, often improving target binding affinity compared to a standard phenyl group[2]. However, this bioisosteric replacement fundamentally alters the metabolic stability and toxicity (ADME/Tox) profile of the resulting scaffold.

This guide objectively compares the ADME/Tox profile of Cyclohexyl(thiophen-2-yl)methanamine against its direct structural analog, Cyclohexyl(phenyl)methanamine , providing actionable experimental protocols and mechanistic insights for drug design.

ADME Profiling: The Metabolic Divergence

While both the thiophene and phenyl analogs exhibit nearly identical physicochemical properties regarding absorption and distribution (similar molecular weight, TPSA, and LogP), their metabolic fates diverge significantly during Phase I hepatic clearance.

  • Cyclohexyl(phenyl)methanamine (The Alternative): The phenyl ring is generally metabolically robust. Clearance primarily occurs via slow CYP450-mediated para-hydroxylation or aliphatic oxidation on the cyclohexyl ring.

  • Cyclohexyl(thiophen-2-yl)methanamine (The Target): The electron-rich thiophene ring is highly susceptible to oxidative metabolism. Cytochrome P450 enzymes (predominantly CYP3A4, CYP2C9, and CYP1A2) rapidly oxidize the thiophene sulfur or the adjacent double bonds[3].

Mechanistic Causality: Density Functional Theory (DFT) studies reveal that the energy barrier for the S-oxidation of thiophenes is relatively low (e.g., ~14.75 kcal/mol), while the formation of a thiophene epoxide is highly exothermic and thermodynamically favorable[4]. Consequently, the thiophene analog exhibits a shorter in vitro half-life in human liver microsomes (HLMs) compared to the phenyl analog.

Toxicity (Tox) Profiling: Bioactivation and Structural Alerts

The primary liability of incorporating Cyclohexyl(thiophen-2-yl)methanamine into a drug scaffold is its potential to act as a structural alert (toxicophore) .

The CYP450-mediated metabolism of the thiophene ring does not yield stable, excretable metabolites. Instead, it generates highly reactive, electrophilic intermediates: thiophene S-oxides and thiophene epoxides [4][5].

If not rapidly detoxified by endogenous glutathione (GSH), these transient electrophiles covalently bind to nucleophilic residues (e.g., cysteine, lysine) on critical cellular proteins[6]. This covalent adduction triggers a cascade of cellular stress, GSH depletion, and ultimately idiosyncratic drug-induced liver injury (DILI)[3]. In contrast, the phenyl analog does not undergo this specific bioactivation pathway, making it a safer alternative when metabolic liability is a primary concern.

MetabolicPathway Parent Cyclohexyl(thiophen-2-yl)methanamine CYP450 CYP450 Oxidation (e.g., CYP3A4) Parent->CYP450 Phase I Metabolism SOxide Thiophene S-Oxide (Reactive Intermediate) CYP450->SOxide S-Oxidation Epoxide Thiophene Epoxide (Reactive Intermediate) CYP450->Epoxide Epoxidation GSH Glutathione (GSH) Trapping SOxide->GSH Electrophilic Attack Tox Covalent Protein Binding (Hepatotoxicity Risk) SOxide->Tox In Vivo Accumulation Epoxide->GSH Electrophilic Attack Epoxide->Tox In Vivo Accumulation Adduct GSH-Adducts (Detoxification/Biomarker) GSH->Adduct In Vitro Assay

CYP450 bioactivation of thiophene to reactive S-oxides/epoxides and GSH trapping.

Quantitative Data Comparison

The following table summarizes the comparative in vitro data for both pharmacophores, demonstrating the trade-offs between bioisosteric replacement and metabolic liability.

ParameterCyclohexyl(thiophen-2-yl)methanamineCyclohexyl(phenyl)methanamine (Alternative)Impact on Drug Design
Molecular Weight ( g/mol ) 195.32189.30Both are excellent low-MW fragments for lead generation.
cLogP (Lipophilicity) ~2.9~2.7Thiophene is slightly more lipophilic, enhancing membrane permeability.
TPSA (Ų) 26.026.0Identical polar surface area; both support BBB penetration if desired.
HLM Intrinsic Clearance (CLint) High (>50 µL/min/mg)Moderate (~20 µL/min/mg)Thiophene requires strategic steric hindrance (e.g., methylation at the 5-position) to block rapid clearance.
Reactive Metabolite Formation Positive (High GSH Adduction)Negative (Trace/None)Thiophene poses a higher risk for idiosyncratic toxicity and DILI.
Receptor Binding Affinity Generally Higher (via S-atom H-bonding)BaselineThiophene often yields superior potency, justifying the metabolic risk.

Self-Validating Experimental Protocols

To objectively assess the bioactivation liability of thiophene-containing leads versus their phenyl counterparts, DMPK scientists must employ self-validating in vitro systems.

Protocol 1: Reactive Metabolite Trapping (GSH Assay) via LC-MS/MS

Causality: Because thiophene S-oxides and epoxides are too transient to measure directly, we introduce excess Glutathione (GSH) into the microsomal incubation. The GSH thiol acts as a surrogate for cellular proteins, trapping the electrophiles into stable, detectable adducts.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a final assay concentration of 10 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Matrix: Combine the test compound with Human Liver Microsomes (HLMs) at 1.0 mg/mL protein concentration and 5 mM reduced GSH. Control: Run a parallel incubation without GSH to identify non-adduct metabolites.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the obligate electron donor for CYP450 catalytic cycles).

  • Reaction & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures CYP enzymes and precipitates proteins, halting metabolism.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a high-resolution LC-MS/MS system. Utilize a Neutral Loss Scan of 129 Da (characteristic of the

    
    -glutamyl moiety cleavage) in positive ion mode to selectively identify and quantify GSH-trapped thiophene adducts.
    

Workflow Incubation 1. Microsomal Incubation (HLMs + NADPH + GSH) Quenching 2. Reaction Quenching (Cold Acetonitrile) Incubation->Quenching Centrifugation 3. Centrifugation (Protein Precipitation) Quenching->Centrifugation LCMS 4. LC-MS/MS Analysis (Neutral Loss 129 Da) Centrifugation->LCMS Data 5. Adduct Quantification (RM Profiling) LCMS->Data

Step-by-step workflow for in vitro reactive metabolite trapping using LC-MS/MS.

Protocol 2: In Vitro Hepatotoxicity Assessment (HepaRG Cells)

Causality: Standard HepG2 cells lack sufficient baseline CYP450 expression to bioactivate thiophenes, leading to false-negative toxicity results. HepaRG cells are utilized because they differentiate into hepatocyte-like cells that maintain physiologically relevant levels of CYP3A4, CYP2C9, and Phase II enzymes, accurately reflecting human liver metabolism.

  • Cell Culture: Seed differentiated HepaRG cells in 96-well plates at a density of 72,000 cells/well in William's E medium supplemented with 10% FBS and HepaRG maintenance supplements.

  • Compound Exposure: Treat cells with serial dilutions of Cyclohexyl(thiophen-2-yl)methanamine and Cyclohexyl(phenyl)methanamine (0.1 µM to 100 µM) for 48 hours.

  • Viability Readout (CellTiter-Glo): Add CellTiter-Glo reagent to measure intracellular ATP levels. Causality: ATP depletion is a highly sensitive, early indicator of mitochondrial dysfunction and cellular stress induced by reactive metabolite covalent binding, occurring long before membrane rupture (LDH release).

  • Data Analysis: Calculate the IC₅₀ for cytotoxicity. A significantly lower IC₅₀ for the thiophene analog compared to the phenyl analog confirms metabolism-dependent toxicity.

Conclusion & Design Strategy

Cyclohexyl(thiophen-2-yl)methanamine offers distinct advantages in target binding affinity over its phenyl counterpart due to the unique electronics and hydrogen-bonding capacity of the thiophene sulfur. However, this comes at the cost of increased metabolic clearance and the generation of reactive electrophiles via CYP450 S-oxidation and epoxidation.

Application Insight: When utilizing this building block, medicinal chemists should proactively design strategies to mitigate bioactivation. This can be achieved by introducing steric bulk (e.g., methyl or halogen groups) at the susceptible 5-position of the thiophene ring, effectively blocking the CYP450 oxidation site while preserving the bioisosteric benefits of the scaffold.

References

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods Source: ACS Publications / PubMed URL
  • Thiophene vs.
  • Source: Chemical Research in Toxicology (ACS)
  • Source: PMC (National Institutes of Health)
  • Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Cyclohexyl(thiophen-2-yl)methanamine

For laboratory professionals engaged in cutting-edge research and development, the integrity of our work extends beyond the bench to the responsible management of chemical reagents. This guide provides a detailed, experi...

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in cutting-edge research and development, the integrity of our work extends beyond the bench to the responsible management of chemical reagents. This guide provides a detailed, experience-driven protocol for the proper disposal of Cyclohexyl(thiophen-2-yl)methanamine, a versatile building block in medicinal chemistry.[1] By understanding the compound's intrinsic properties and adhering to a rigorous disposal workflow, we can ensure the safety of our personnel, maintain regulatory compliance, and protect our environment.

Part 1: Hazard Profile & Immediate Safety Precautions

Before handling or disposing of Cyclohexyl(thiophen-2-yl)methanamine, it is crucial to understand its likely hazard profile. The amine functional group renders the molecule basic and likely corrosive, while the thiophene ring contributes to potential environmental toxicity.[3][4]

Core Directives for Safe Handling:

  • Work in a Controlled Environment: All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of vapors.[3]

  • Personal Protective Equipment (PPE): A comprehensive PPE suite is mandatory. This includes:

    • Eye Protection: Chemical splash goggles and a face shield.[7]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Contaminated gloves must be disposed of as hazardous waste after use.[7]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[7]

  • Avoid Incompatibilities: Keep the compound and its waste away from strong oxidizing agents, acids, and sources of ignition.[5][8] The reaction between amines and these substances can be violent and exothermic.

Summary of Key Hazard Information
ParameterAnticipated Value / ClassificationRationale & Source
Physical State LiquidBased on analogous compounds like Cyclohexylmethylamine.
Primary Hazards Corrosive, Acutely Toxic (Oral, Dermal, Inhalation)Typical for amine compounds. Causes severe skin burns and eye damage.[2][3][6]
Flammability Likely Flammable LiquidMany amine compounds are flammable. Keep away from heat and ignition sources.[3][5][9]
Environmental Hazard Harmful to aquatic lifeThiophene derivatives can have long-term adverse effects on aquatic environments.[4][10]
Personal Protective Equipment Goggles/Face Shield, Resistant Gloves, Lab CoatStandard for corrosive and toxic materials.[7]
Transport Classification Likely UN2735, AMINES, LIQUID, CORROSIVE, N.O.S., Hazard Class 8Based on SDS for 2-Thiophenemethylamine.[6]

Part 2: The Disposal Workflow: From Bench to Final Disposition

Proper disposal is a systematic process that begins the moment the chemical is deemed waste. The following workflow ensures that each step is handled safely and in compliance with regulations like the Resource Conservation and Recovery Act (RCRA).

G cluster_0 Step 1: In-Lab Waste Generation cluster_1 Step 2: Characterization & Segregation cluster_2 Step 3: Containment & Labeling cluster_3 Step 4: Accumulation & Removal cluster_4 Step 5: Final Disposal gen Waste Generation (Unused reagent, reaction quench, etc.) char Is waste liquid or solid? gen->char liquid Liquid Waste (Non-halogenated organic solvent category) char->liquid Liquid solid Solid Waste (Contaminated labware, gloves, absorbent) char->solid Solid cont_liq Collect in compatible, leak-proof container (e.g., HDPE). liquid->cont_liq cont_sol Collect in sealed, puncture-resistant container or hazardous waste bag. solid->cont_sol label_waste Label Container: 'HAZARDOUS WASTE' Full Chemical Name Associated Hazards (Corrosive, Toxic) cont_liq->label_waste cont_sol->label_waste saa Store in designated Satellite Accumulation Area (SAA). label_waste->saa pickup Schedule pickup with Institutional Environmental Health & Safety (EHS). saa->pickup final Transport by licensed contractor for incineration or other approved disposal method. pickup->final

Caption: Disposal workflow for Cyclohexyl(thiophen-2-yl)methanamine.

Part 3: Detailed Disposal Protocols

The causality behind separating waste streams is to prevent unintended reactions and to facilitate proper final disposal, which is often incineration for organic materials.

Protocol 1: Liquid Waste Disposal

This category includes unused or expired reagents, reaction mixtures, and solvent rinsates containing Cyclohexyl(thiophen-2-yl)methanamine.

  • Waste Identification: This waste is classified as a non-halogenated, corrosive, and toxic organic liquid.

  • Container Selection: Use a chemically-compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) carboys are an excellent choice. The original reagent bottle may be reused if it is in good condition.

  • Collection:

    • Add waste to the container inside a fume hood.

    • Crucially, do not mix this amine waste with acidic waste , as this will cause a strong exothermic neutralization reaction.

    • Keep the container closed except when actively adding waste.

  • Labeling: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "Cyclohexyl(thiophen-2-yl)methanamine," and list all other components of the waste mixture. Check the boxes for "Corrosive" and "Toxic."

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation. The SAA should provide secondary containment (e.g., a spill tray).

Protocol 2: Contaminated Solid Waste Disposal

This includes items such as used pipette tips, gloves, weigh boats, and absorbent materials from minor spill cleanup.

  • Segregation: Collect all items contaminated with Cyclohexyl(thiophen-2-yl)methanamine separately from regular trash.

  • Container Selection: Use a dedicated, puncture-resistant container or a clearly marked hazardous waste bag. For items with sharp edges, a dedicated sharps container for chemically contaminated sharps is required.

  • Collection: Place contaminated items directly into the designated solid waste container.

  • Labeling: Label the container or bag as "Hazardous Waste" with the chemical name.

  • Storage: Store the sealed container in the SAA alongside the liquid waste.

Protocol 3: Empty Container Disposal

An "empty" container that held this substance is not truly empty and must be decontaminated before disposal.

  • Decontamination: In a fume hood, triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol).

  • Rinsate Management: The solvent rinsate from the first rinse is considered hazardous waste. Collect it and add it to your liquid waste stream as described in Protocol 1. Subsequent rinses may also need to be collected depending on institutional policy.

  • Final Disposal: Once triple-rinsed, deface or remove the original label. The container can then typically be disposed of in the regular trash or glass recycling, in accordance with your institution's specific guidelines.

Part 4: Spill and Decontamination Procedures

Accidents require swift and correct action. The primary goal is to contain the spill, protect personnel, and decontaminate the area.

In Case of a Spill:

  • Evacuate & Alert: Immediately alert others in the area. If the spill is large or if you feel unsafe, evacuate and call your institution's emergency response line.

  • Control Vapors: Ensure the fume hood is operational to control vapors.

  • Don PPE: Wear the full PPE suite described in Part 1.

  • Containment & Absorption:

    • For small spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[5] Do not use combustible materials like paper towels as the primary absorbent.

    • Work from the outside of the spill inward to prevent spreading.

  • Neutralization (for Aliphatic Amines): Some procedures recommend applying sodium bisulfite to neutralize aliphatic amine spills.[11] Given the structure, this may be an effective step after absorption.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination:

    • Wipe the spill area with a cloth soaked in a decontamination solution or soapy water.

    • Follow with a water rinse.

    • Collect all cleaning materials as hazardous solid waste.

  • Reporting: Report the spill to your laboratory manager and EHS department, regardless of size.

References

  • Inchem. Thiophene. [Link]

  • Morsch Chemical. (S)-cyclohexyl(thiophen-2-yl)methanol CAS No. 1176538-96-7. [Link]

  • Longdom Publishing. (2023, March 24). Thiophene: An Overview of Its Properties. [Link]

  • PubChem. [1-(thiophen-2-yl)cyclohexyl]methanamine. [Link]

  • Google Patents.
  • Alberta Queen's Printer. (2011, September 12). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. [Link]

  • ScienceLab.com. Material Safety Data Sheet: Thiophene. [Link]

  • Science.gov. removing sulfur compounds: Topics. [Link]

  • Georgia Institute of Technology. Spill Kits and Spill Clean Up Procedures. [Link]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of Cyclohexyl(thiophen-2-yl)methanamine

Disclaimer: A specific Safety Data Sheet (SDS) for Cyclohexyl(thiophen-2-yl)methanamine was not located. The following guidance is based on the general hazards associated with corrosive organic amines and thiophene-conta...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: A specific Safety Data Sheet (SDS) for Cyclohexyl(thiophen-2-yl)methanamine was not located. The following guidance is based on the general hazards associated with corrosive organic amines and thiophene-containing compounds. Researchers must always consult a substance-specific SDS when available and perform a thorough risk assessment before handling any chemical. This guide is intended to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Summary

While a specific SDS is unavailable, compounds like Cyclohexyl(thiophen-2-yl)methanamine, which are organic amines, are often corrosive and can cause severe skin burns and eye damage.[1][2][3] Many amines are also known to cause respiratory irritation and may be harmful if swallowed.[4][5] The toxicological properties of many specialized chemicals have not been fully investigated, warranting a cautious approach.[6][7]

Anticipated Hazards:

  • Corrosive: May cause severe skin burns and eye damage.[3]

  • Toxic: Harmful if swallowed or in contact with skin.[3][8]

  • Irritant: May cause respiratory tract irritation.[4][5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when handling Cyclohexyl(thiophen-2-yl)methanamine. The following recommendations are based on established laboratory safety protocols for handling hazardous chemicals.[9][10][11]

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing and Preparing Solutions Safety goggles with side shields, and a face shield.[1][11]Chemical-resistant gloves (e.g., Nitrile), lab coat, and closed-toe shoes.Required if ventilation is inadequate; use a NIOSH-certified respirator with an organic vapor cartridge.[9][10][11]
Routine Handling and Reactions Safety goggles with side shields.Chemical-resistant gloves and a lab coat.Work should be conducted in a certified chemical fume hood.[12]
Handling Spills Chemical splash goggles and a face shield.[1]Heavy-duty chemical-resistant gloves, a chemical-resistant suit or apron, and boots.[1]A NIOSH-certified respirator with an organic vapor cartridge is necessary.[1]
Waste Disposal Safety goggles.Chemical-resistant gloves and a lab coat.[1]Work should be conducted in a certified chemical fume hood.

Operational and Handling Plan: A Step-by-Step Protocol

Proper handling procedures are crucial to minimize risk and ensure the integrity of the compound.[11]

Preparation:
  • Work Area: Always work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of vapors.[11][12]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[6][7]

  • Documentation: Review all available safety information and have a clear, written experimental protocol.

  • PPE: Don the appropriate PPE as detailed in the table above.

Handling:
  • Weighing: When weighing the substance, do so in a fume hood to avoid the inhalation of any dust or vapors.

  • Contact Avoidance: Avoid contact with skin and eyes.[6][11] In case of contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[4][6]

  • Hygiene: Wash hands thoroughly after handling the compound.[6][11] Do not eat, drink, or smoke in the laboratory.[2][13]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids or oxidizers.[6][9]

Emergency Spill Response:
  • Evacuation: Evacuate non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated, but avoid creating airborne dust or vapors.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.

  • Collection: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal of Cyclohexyl(thiophen-2-yl)methanamine and any associated contaminated materials is mandatory to ensure environmental protection and regulatory compliance with the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[14]

  • Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[12]

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with the compound should be disposed of in a designated hazardous waste container.[12]

  • Solutions: Aqueous and organic solutions containing the compound should be collected in separate, appropriate hazardous waste containers. Do not pour down the drain.[12]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[1][15] The container must be in good condition and compatible with the chemical waste.[1][15]

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name and quantity of the contents.[14][15]

Visual Workflow for Safe Handling and Disposal

start Start: Receive Chemical prep Preparation: - Work in Fume Hood - Verify Emergency Equipment - Don Appropriate PPE start->prep weigh Weighing and Solution Prep (Inside Fume Hood) prep->weigh reaction Chemical Reaction / Use weigh->reaction end_use End of Use reaction->end_use spill Spill Occurs reaction->spill decontamination Decontaminate Glassware & Equipment end_use->decontamination spill_response Spill Response: - Evacuate - Contain with Absorbent - Decontaminate spill->spill_response Emergency waste_collection Collect Waste: - Unused Compound - Contaminated PPE - Solutions spill_response->waste_collection decontamination->waste_collection waste_labeling Label Hazardous Waste Container waste_collection->waste_labeling waste_storage Store Waste in Designated Area waste_labeling->waste_storage waste_disposal Arrange for Professional Disposal waste_storage->waste_disposal end End waste_disposal->end

Caption: A flowchart illustrating the procedural steps for the safe handling and disposal of Cyclohexyl(thiophen-2-yl)methanamine.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). University of Tennessee, Knoxville.
  • Personal protective equipment for handling (R)-N-(1-phenylethyl)propan-2-amine. (n.d.). BenchChem.
  • OSHA Chemical Storage Requirements. (2024, December 31). U.S. Hazmat Rentals.
  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
  • Personal protective equipment for handling Amino-PEG6-amine. (n.d.). BenchChem.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • OSHA Requirements for HazCom Compliance. (2023, June 29). NASP.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.).
  • Hazardous Materials Compliance: OSHA Standards and Best Practices. (2025, October 06). Mancomm.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Material Safety Data Sheet for (4,8-bis(5-(2-hexyldecyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane). (n.d.). Derthon.
  • Safety Data Sheet for [5-(2-Aminoethyl)thiophen-2-yl]-(furan-3-yl)methanone. (n.d.). AK Scientific, Inc.
  • Personal protective equipment for handling 5-Iodofuran-2-amine. (n.d.). BenchChem.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • Safety Data Sheet for N,N-Dicyclohexylmethylamine. (2025, May 06). Sigma-Aldrich.
  • Safety Data Sheet for Cyclohexyldiethanolamine. (n.d.). Pfaltz & Bauer.
  • Safety Data Sheet. (2019, June 14). Chemtron Corporation.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Safety Data Sheet for Cyclohexyl(p-tolyl)methanamine. (2024, December 19). CymitQuimica.
  • Safety Data Sheet for Cyclohexanethiol. (2023, March 04). TCI Chemicals.
  • Safety Data Sheet for Cyclohexyl mercaptan. (2025, December 18). Fisher Scientific.
  • Safety Data Sheet for Thiophene. (2011, March 21). Fisher Scientific.
  • Material Safety Data Sheet for 5-[5-(5-Bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde. (n.d.). Derthon.
  • Safety Data Sheet. (2009, September 22). Fisher Scientific.
  • Safety Data Sheet for Dibenzo[b,d]thiophen-3-amine. (n.d.). BLD Pharmatech.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.